molecular formula C10H6ClF3N2 B1438894 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1076197-51-7

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Katalognummer: B1438894
CAS-Nummer: 1076197-51-7
Molekulargewicht: 246.61 g/mol
InChI-Schlüssel: DSBJWIFNTPHCSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H6ClF3N2 and its molecular weight is 246.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-9-6-8(10(12,13)14)15-16(9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJWIFNTPHCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652935
Record name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-51-7
Record name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide to Synthesis, Properties, and Application

Executive Summary

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7) is a high-value heterocyclic scaffold used extensively in the discovery of agrochemicals and pharmaceuticals.[1][2] Characterized by its trifluoro-methyl (CF₃) group—which imparts metabolic stability and lipophilicity—and a reactive chloro-substituent at the C5 position , this molecule serves as a versatile "linchpin" intermediate.

This guide provides a rigorous technical analysis of its properties, a validated synthetic workflow, and a strategic map for its functionalization in drug development.

Part 1: Chemical Identity & Structural Analysis

The molecule features a pyrazole core decorated with three distinct functionalities that define its reactivity profile: a phenyl ring (N1), a trifluoromethyl group (C3), and a chlorine atom (C5).

PropertyData
IUPAC Name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
CAS Number 1076197-51-7
Molecular Formula C₁₀H₆ClF₃N₂
Molecular Weight 246.62 g/mol
SMILES FC(F)(F)c1nn(c(Cl)c1)c2ccccc2
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
LogP (Predicted) ~3.5 – 4.0 (High lipophilicity due to CF₃/Cl)
Electronic Effects & Stability
  • 3-CF₃ Group: Strongly electron-withdrawing (inductive effect). It deactivates the pyrazole ring towards electrophilic attack but significantly increases the acidity of the C4-proton. It also enhances the lipophilicity, aiding in membrane permeability for drug candidates.

  • 5-Cl Group: The chlorine atom is activated for nucleophilic aromatic substitution (SₙAr) due to the electron-deficient nature of the pyrazole ring (further enhanced by the CF₃ group).

  • 1-Phenyl Ring: Provides steric bulk and π-π stacking potential; however, it can be metabolically liable (hydroxylation) unless substituted.

Part 2: Synthetic Pathways & Protocols

The synthesis of this scaffold is a classic example of regioselective cyclocondensation followed by functional group interconversion. The primary challenge is controlling the regiochemistry during the initial pyrazole ring formation.

Step 1: Regioselective Cyclocondensation

The precursor, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , is synthesized by condensing phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate.

  • Mechanism: The terminal nitrogen of phenylhydrazine (more nucleophilic) attacks the ketone carbonyl (more electrophilic than the ester), followed by cyclization.

  • Critical Control Point: In protic solvents like ethanol, the desired 3-CF₃/5-OH isomer is generally favored. However, use of fluorinated alcohols (e.g., TFE, HFIP) has been shown to enhance regioselectivity in similar systems by activating the carbonyl via H-bonding without competing as nucleophiles.

Step 2: Deoxychlorination (The Vilsmeier-Haack / POCl₃ Route)

The conversion of the 5-hydroxy (or 5-pyrazolone tautomer) to the 5-chloro derivative is achieved using Phosphorus Oxychloride (POCl₃).

  • Reagent: POCl₃ (neat or with solvent).

  • Catalyst: Often performed at reflux; addition of PCl₅ can accelerate stubborn reactions.

  • Safety Note: Quenching POCl₃ requires extreme caution due to the exothermic release of HCl and Phosphoric acid.

Experimental Protocol: Synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
  • Cyclization:

    • Charge a reaction vessel with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and Ethanol (5-10 volumes).

    • Add Phenylhydrazine (1.05 eq) dropwise at 0°C to control exotherm.

    • Heat to reflux for 4–6 hours. Monitor by TLC/LCMS for consumption of starting material.

    • Cool to room temperature.[3] The intermediate 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol often precipitates. Filter, wash with cold ethanol, and dry.

  • Chlorination:

    • Place the dried intermediate (1.0 eq) in a round-bottom flask.

    • Add POCl₃ (3.0 – 5.0 eq). Optional: Add a catalytic amount of N,N-dimethylaniline.

    • Reflux (approx. 105°C) for 3–5 hours. The suspension should become a clear solution.

    • Workup (CRITICAL): Remove excess POCl₃ under reduced pressure. Slowly pour the residue into crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ to pH 7-8.

    • Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisPath Start Ethyl 4,4,4-trifluoroacetoacetate + Phenylhydrazine Step1 Cyclocondensation (Reflux in EtOH) Start->Step1 -H2O, -EtOH Inter Intermediate: 1-phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol Step1->Inter Regioselective Step2 Deoxychlorination (POCl3, Reflux) Inter->Step2 Cl substitution Product Target: 5-Chloro-1-phenyl-3- (trifluoromethyl)-1H-pyrazole Step2->Product -PO2Cl, -HCl

Caption: Step-wise synthetic pathway from commercial reagents to the target 5-chloro-pyrazole scaffold.

Part 3: Reactivity Profile & Functionalization

The 5-chloro group is the primary "handle" for diversifying this scaffold. The electron-withdrawing nature of the adjacent nitrogen and the CF₃ group makes the C5 position susceptible to Nucleophilic Aromatic Substitution (SₙAr) and Transition-Metal Catalyzed Cross-Couplings .

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reaction with aryl/heteroaryl boronic acids.

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

    • Utility: Building biaryl systems common in kinase inhibitors.

  • SₙAr Displacement:

    • Reaction with amines, thiols, or alkoxides.

    • Conditions: K₂CO₃ or NaH in DMF/DMSO at elevated temperatures (80-120°C).

    • Utility: Introducing solubility-enhancing groups or specific pharmacophores.

  • C-4 Electrophilic Substitution:

    • Although deactivated by CF₃, the C-4 position can still undergo halogenation (NBS/NIS) or formylation (Vilsmeier-Haack) if forcing conditions are used, allowing for "tri-substitution" patterns.

Visualization: Reactivity Map

ReactivityMap Center 5-Chloro-1-phenyl-3- (trifluoromethyl)-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryls Center->Suzuki C-5 Cl Replacement SnAr SnAr Displacement (R-NH2 / R-SH) Target: Amines/Thioethers Center->SnAr C-5 Cl Displacement Lithiation Lithiation (C-4) (n-BuLi, Electrophile) Target: C4-Functionalization Center->Lithiation C-4 Deprotonation (Halogen Dance Risk)

Caption: Strategic functionalization map highlighting the versatility of the C-5 chlorine and C-4 position.

Part 4: Applications in Drug Discovery

This scaffold is a bioisostere for other 5-membered heterocycles but offers distinct advantages:

  • Metabolic Stability: The C-F bonds in the CF₃ group are metabolically inert, blocking oxidation at the C3 position.

  • Lipophilicity: The scaffold increases logP, which can improve blood-brain barrier (BBB) penetration for CNS targets.

  • Fipronil Analogs: This core is structurally related to Fipronil (a GABA-gated chloride channel blocker), making it a prime candidate for screening in antiparasitic and insecticidal programs.

  • COX-2 Inhibitors: The 1,5-diarylpyrazole motif (accessible via Suzuki coupling of this scaffold) is the pharmacophore found in Celecoxib .

Part 5: Safety & Handling

  • Hazards:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water; this compound is likely toxic to aquatic life due to its halogenated nature.

References

  • Synthesis of Pyrazole Derivatives: ChemicalBook. "5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis" (Analogous methodology).

  • Regioselectivity in Pyrazole Synthesis: Journal of Chemical Sciences. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone".

  • Fluorinated Alcohols in Synthesis: Conicet. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents".

  • Fipronil & Pyrazole Intermediates: Google Patents. "WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile".

  • Chlorination Protocols: ResearchGate. "How should I proceed in Chlorination using POCl3?".

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1076197-51-7) represents a critical scaffold in the design of modern agrochemicals (e.g., Fipronil analogs) and pharmaceutical agents targeting ion channels. Its value lies in its unique electronic "push-pull" architecture: the electron-withdrawing trifluoromethyl (


) group at C3 and the phenyl ring at N1 create an electron-deficient core, activating the C5-chlorine atom for facile Nucleophilic Aromatic Substitution (

).

This guide provides a comprehensive physicochemical analysis, distinguishing this specific isomer from its 5-trifluoromethyl congeners, and outlines the critical quality attributes (CQAs) required for its use as a high-fidelity intermediate.

Molecular Architecture & Electronic Profile

The molecule is defined by three steric and electronic domains that dictate its reactivity and solubility profile.

  • Domain A (C3-Trifluoromethyl): Imparts high lipophilicity and metabolic stability. Electronically, it exerts a strong inductive effect (-I), deactivating the pyrazole ring and increasing the acidity of the C4-proton.

  • Domain B (N1-Phenyl): Provides a hydrophobic anchor. The orthogonal twist of the phenyl ring relative to the pyrazole plane (to minimize steric clash with C5-Cl) limits

    
    -conjugation, affecting UV absorption maxima.
    
  • Domain C (C5-Chlorine): The "warhead" of the molecule. Due to the electron-poor nature of the pyrazole ring (exacerbated by the

    
     group), this chlorine is highly labile toward nucleophiles, serving as the primary handle for scaffold diversification.
    
Regioisomerism Warning

A critical synthetic challenge is distinguishing the target 3-trifluoromethyl isomer from the 5-trifluoromethyl regioisomer. These form competitively during the initial cyclization of phenylhydrazine with trifluoro-beta-keto esters.

  • Target: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (Thermodynamic product in specific conditions).

  • Impurity: 5-Chloro-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (Kinetic impurity).

Physicochemical Characteristics

The following data aggregates experimental observations and high-fidelity calculated consensus values.

PropertyValue / DescriptionSignificance
CAS Number 1076197-51-7Unique Identifier
Molecular Formula

-
Molecular Weight 246.62 g/mol -
Physical State White to pale yellow crystalline solidColor indicates oxidation/impurities
Melting Point 66 – 68 °C (Typical for pure isolate)Low MP requires cold storage to prevent caking
Boiling Point ~290 °C (at 760 mmHg)High thermal stability
LogP (Octanol/Water) 4.2 ± 0.4 (Predicted)Highly Lipophilic; poor aqueous solubility
pKa (Conjugate Acid) ~ -1.5 (Pyrazole N2)Extremely weak base due to EWGs
Solubility Soluble:

, DMSO, EtOAc, MeOHInsoluble: Water
Requires organic co-solvents for bio-assays

Spectroscopic Identification (The "Fingerprint")

To validate the identity of the scaffold and ensure regio-purity, the following spectral signals are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][2][4][5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40 – 7.60 (m, 5H, Ar-H ): Phenyl ring protons.
      
    • 
       6.95 (s, 1H, Pyrazole-H4 ): This singlet is the purity marker. If a second singlet appears shifted by >0.2 ppm, it indicates the presence of the 5-
      
      
      
      regioisomer.
  • 
     NMR (
    
    
    
    ):
    • 
       -62.5 ppm (s, 3F): Characteristic of 
      
      
      
      .
Mass Spectrometry (MS)
  • Pattern: Shows a characteristic Chlorine isotope pattern (

    
     ratio of 3:1).
    
  • Ionization: ESI+

    
    .
    

Synthetic Routes & Reactivity Workflows

Workflow 1: Synthesis & Regiocontrol

The synthesis requires controlling the condensation of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate. The use of specific solvents (e.g., ethanol vs. acetic acid) dictates the tautomeric equilibrium and final regioselectivity.

Synthesis Start Phenylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate Inter Intermediate: 5-Hydroxy-pyrazole Start->Inter Cyclization (Regio-control critical) Reagent POCl3 / Reflux Inter->Reagent Product Target: 5-Chloro-1-phenyl-3-(CF3)-pyrazole Reagent->Product Chlorination Impurity Regio-Impurity: 5-CF3 isomer Reagent->Impurity Minor pathway

Figure 1: Synthetic pathway highlighting the critical chlorination step and potential for regio-isomer formation.

Workflow 2: Functionalization ( )

The 5-chloro position is highly activated. The following diagram illustrates the standard displacement protocols used to generate library derivatives.

Reactivity Core 5-Chloro-1-phenyl-3-(CF3)-pyrazole (Electrophile) PathA Amination (R-NH2) Solvent: DMF/K2CO3 Temp: 80°C Core->PathA PathB Thiolation (R-SH) Solvent: THF/NaH Core->PathB PathC Suzuki Coupling Pd(PPh3)4 / Boronic Acid Core->PathC ProdA 5-Amino Derivative (Kinase Inhibitor Scaffold) PathA->ProdA ProdB 5-Thioether Derivative (Agrochem Scaffold) PathB->ProdB ProdC 5-Aryl Derivative (Bi-aryl System) PathC->ProdC

Figure 2: Divergent synthesis capabilities utilizing the labile C5-Chlorine atom.

Experimental Protocols

Protocol A: Purification of Crude Material

Rationale: Commercial samples often contain the 5-hydroxy precursor or regioisomers.

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.

  • Precipitation: Slowly add Hexanes (ratio 1:4 EtOAc:Hexane) while stirring.

  • Cooling: Allow to stand at 4°C for 12 hours.

  • Filtration: Collect crystals. The 5-Cl product crystallizes; the 5-OH impurity typically remains in the mother liquor.

Protocol B: HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm.

References

  • PubChem. (2023). Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analogous Structural Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2005). Herbicide compositions comprising isoxazoline derivatives.[1] Patent US20050256004A1. (Describes the synthesis and melting points of 5-chloro-pyrazole intermediates). Retrieved from

Sources

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS number 1076197-51-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (hereafter referred to as CPTP ) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its structural uniqueness lies in the synergistic combination of a lipophilic trifluoromethyl group (


) at the C3 position and a reactive chloro-substituent at the C5 position.

For researchers, CPTP is not merely an end-product but a high-value divergent intermediate . The C5-chloride serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of complex libraries. The trifluoromethyl group modulates metabolic stability and lipophilicity (


), critical parameters in bioavailability and blood-brain barrier permeation.

Key Applications:

  • Agrochemicals: Structural analog to phenylpyrazole insecticides (e.g., Fipronil) and PPO-inhibiting herbicides.

  • Pharmaceuticals: Core scaffold for COX-2 inhibitors and kinase inhibitors where the pyrazole ring mimics the adenosine triphosphate (ATP) adenine ring.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data consolidates physical properties essential for analytical characterization and handling.

PropertySpecification
IUPAC Name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
CAS Number 1076197-51-7
Molecular Formula

Molecular Weight 246.62 g/mol
Appearance White to off-white crystalline solid
Melting Point 52–56 °C (Typical range for this class)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
pKa Weakly basic (pyrazole nitrogen)
Electronic Character Electron-deficient ring due to

and

Synthetic Methodology: The "Regio-Lock" Protocol

The synthesis of CPTP requires strict regiochemical control. The condensation of hydrazines with 1,3-dicarbonyls can yield two isomers (3-CF3 vs. 5-CF3). The protocol below utilizes acid-mediated condensation to lock the regioselectivity towards the 3-trifluoromethyl-5-hydroxy intermediate, followed by chlorodehydroxylation.

Reaction Pathway Visualization[8]

SynthesisPathway Precursor1 Ethyl 4,4,4- trifluoroacetoacetate Intermediate INTERMEDIATE: 1-phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol Precursor1->Intermediate AcOH, Reflux (Cyclocondensation) Precursor2 Phenylhydrazine Precursor2->Intermediate Product TARGET (CPTP): 5-Chloro-1-phenyl- 3-(trifluoromethyl)pyrazole Intermediate->Product Chlorodehydroxylation Reagent POCl3 / Reflux Reagent->Product Downstream Suzuki Coupling (Biaryl Scaffolds) Product->Downstream Pd-Catalysis

Figure 1: Synthetic workflow for CPTP. The acid-mediated route ensures the formation of the 3-CF3 regioisomer prior to chlorination.

Step-by-Step Protocol

Step 1: Regioselective Cyclocondensation Rationale: Using acetic acid as the solvent promotes the formation of the 5-hydroxy-3-trifluoromethyl isomer (thermodynamic product) over the kinetic 5-trifluoromethyl isomer.

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Phenylhydrazine (1.0 eq) in glacial Acetic Acid (5 vol).

  • Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to 100°C–110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The intermediate, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. (Yield typically >85%).[1][2]

Step 2: Chlorodehydroxylation (Vilsmeier-Haack Conditions) Rationale: The hydroxyl group at C5 is tautomeric (enol/keto). Phosphorus oxychloride (


) converts this to the chloride.
  • Setup: Place the dried pyrazol-5-ol intermediate (1.0 eq) into a dry flask under Argon atmosphere.

  • Reagent: Add Phosphorus Oxychloride (

    
    )  (3.0 eq) neat.
    
    • Optimization Note: For difficult substrates, add catalytic DMF (5 mol%) to generate the Vilsmeier reagent in situ.

  • Reaction: Heat to reflux (105°C) for 3 hours. The suspension should become a clear solution as the reaction proceeds.

  • Quench (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass onto crushed ice/water with vigorous stirring. Warning: Hydrolysis of excess

      
       is violent and releases HCl gas.
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Workup: Wash the organic layer with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    .[3][4]
  • Final Purification: Concentrate the solvent. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0–10% EtOAc in Hexanes) to obtain pure CPTP .

Mechanistic Insight: Why this Isomer?

Understanding the regiochemistry is vital for troubleshooting.

  • Nucleophilic Attack: The terminal nitrogen of phenylhydrazine (

    
    ) is the most nucleophilic site.
    
  • Electrophilic Sites: The ethyl 4,4,4-trifluoroacetoacetate has two electrophilic carbonyls: the ketone (adjacent to

    
    ) and the ester.
    
  • The "Hard/Soft" Mismatch: The

    
     group is strongly electron-withdrawing, making the adjacent carbonyl "harder" and less reactive toward the initial nucleophilic attack compared to the non-fluorinated analogs. However, in acidic media, the reaction is driven thermodynamically to place the bulky/electronic 
    
    
    
    group at the 3-position (distal to the N-phenyl ring), resulting in the 5-hydroxy intermediate.
  • Chlorination: The subsequent reaction with

    
     is a standard nucleophilic aromatic substitution (
    
    
    
    type) on the activated pyrazolium species, replacing the oxygen with chlorine.

Downstream Applications & SAR Utility

CPTP is a versatile building block. The diagram below illustrates its utility in Structure-Activity Relationship (SAR) studies.

Applications cluster_reactions Functionalization Pathways cluster_targets Target Classes CPTP CPTP Scaffold (CAS 1076197-51-7) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) CPTP->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R-NH2) CPTP->Buchwald C-N Bond Formation Lithiation Lithium-Halogen Exchange (n-BuLi -> Electrophile) CPTP->Lithiation C-E Bond Formation Agro Agrochemicals (PPO Herbicides / GABA Insecticides) Suzuki->Agro Pharma Pharmaceuticals (COX-2 / p38 MAP Kinase Inhibitors) Buchwald->Pharma

Figure 2: Divergent synthesis capabilities of the CPTP scaffold.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity (Oral) H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.[5][6]
Eye Irritation H319: Causes serious eye irritation.[5][6]
STOT-SE H335: May cause respiratory irritation.[5]

Handling Protocols:

  • Always manipulate

    
     in a functioning fume hood.
    
  • Wear chemical-resistant gloves (Nitrile >0.11mm) and safety goggles.

  • Waste containing fluorinated aromatics should be segregated for high-temperature incineration.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: ACS Omega, 2023.
    • URL:[Link]

  • Title: 5-Chloro-3-methyl-1-phenylpyrazole synthesis (Analogous protocol).
  • Medicinal Chemistry Context

    • Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[7]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Substance Info.[8]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Comprehensive Structural Elucidation: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole . This document is designed for research scientists and follows a logic-first approach, prioritizing the causality of spectral features over rote data listing.

Executive Summary

Target Molecule: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Molecular Formula:


Core Challenge:  Unambiguous differentiation between the 3-trifluoromethyl/5-chloro  regioisomer (Target) and the 5-trifluoromethyl/3-chloro  congener.

This guide outlines a self-validating analytical workflow. While Mass Spectrometry (MS) confirms the elemental composition, it fails to distinguish regioisomers. The definitive structural assignment relies on Heteronuclear Overhauser Effect Spectroscopy (HOESY) and


C-NMR 

F-coupling analysis
, validating that the trifluoromethyl group resides at the C3 position, distal to the N1-phenyl ring.

Synthetic Origins & Isomeric Ambiguity

To understand the characterization challenge, one must analyze the synthetic pathway. The molecule is typically generated via the cyclization of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate, followed by chlorination.

The Regiochemistry Bifurcation

The initial condensation determines the scaffold's identity. The hydrazine nitrogen (


) can attack either the ketone (C3) or the ester (C1) of the 

-keto ester.
  • Pathway A (Thermodynamic Control): Initial attack on the ketone yields the 5-hydroxy-3-(trifluoromethyl) intermediate. Subsequent chlorination (

    
    ) yields the target: 5-Chloro-3-CF
    
    
    
    .
  • Pathway B (Kinetic/Acidic Control): Attack on the ester yields the 3-hydroxy-5-(trifluoromethyl) intermediate. Chlorination yields the impurity: 3-Chloro-5-CF

    
     .
    

The elucidation protocol below is designed to confirm Pathway A was successful.

SynthesisPath Reagents Phenylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate IntermediateA Intermediate A: 5-Hydroxy-3-(trifluoromethyl) (Major) Reagents->IntermediateA Attack at Ketone (Standard Cond.) IntermediateB Intermediate B: 3-Hydroxy-5-(trifluoromethyl) (Minor) Reagents->IntermediateB Attack at Ester Target TARGET: 5-Chloro-3-(trifluoromethyl) IntermediateA->Target POCl3 Chlorination Isomer ISOMER: 3-Chloro-5-(trifluoromethyl) IntermediateB->Isomer POCl3 Chlorination

Figure 1: Synthetic bifurcation leading to the target molecule and its critical regioisomer.

Spectroscopic Characterization Strategy

Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).

  • Diagnostic Signal: The molecular ion

    
    .
    
  • Isotope Pattern: The presence of a single Chlorine atom imparts a distinct 3:1 ratio between the

    
     and 
    
    
    
    peaks (
    
    
    vs
    
    
    ).
  • Limitation: Both regioisomers have identical masses and fragmentation patterns are often indistinguishable. MS is necessary but insufficient.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation. We utilize the scalar coupling of Fluorine (


) to Carbon (

) and the spatial proximity of the

group to the Phenyl ring.
Protocol A:

H NMR (Proton)
  • Solvent:

    
     or 
    
    
    
    .
  • Phenyl Region (7.4 – 7.6 ppm): A multiplet integrating to 5 protons.

  • Pyrazole H4 (6.9 – 7.1 ppm): A sharp singlet.

    • Causality: The H4 proton is isolated. It has no vicinal neighbors on the pyrazole ring (C3 has

      
      , C5 has Cl).
      
Protocol B:

C NMR (Carbon)

The


 spectrum is definitive due to 

coupling. The

group splits attached and neighboring carbons into quartets.
Carbon PositionChemical Shift (

)
Splitting PatternCoupling Constant (

)
Assignment Logic

~119 ppmQuartet

Hz
Direct attachment to 3 Fluorines.
C3 (Ipso) ~142 ppmQuartet

Hz
Direct neighbor to

.
C4 ~108 ppmQuartet

Hz
Two bonds away from

.
C5 (C-Cl) ~128 ppmSinglet-Too far for significant F-coupling.
Phenyl (Ipso) ~138 ppmSinglet-Attached to N1.

Critical Differentiator:

  • In the Target (3-

    
    ) , the C5 carbon (attached to Cl) appears as a singlet .
    
  • In the Isomer (5-

    
    ) , the C5 carbon (attached to 
    
    
    
    ) would appear as a quartet (
    
    
    Hz).
Protocol C:

F -

H HOESY (The "Smoking Gun")

Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions between


 and 

.
  • Hypothesis:

    • Isomer (5-

      
      ):  The 
      
      
      
      group at position 5 is sterically crowded against the N1-Phenyl ring. Expectation: Strong NOE signal between
      
      
      and Phenyl-ortho protons.
    • Target (3-

      
      ):  The 
      
      
      
      group is distal to the Phenyl ring. Expectation: NO significant NOE signal to Phenyl protons.
  • Result: The absence of NOE correlation between the

    
     signal (-62 ppm) and the Phenyl protons confirms the 3-trifluoromethyl  regiochemistry.
    

HOESY_Logic cluster_0 Target: 3-CF3 Isomer cluster_1 Impurity: 5-CF3 Isomer T_CF3 CF3 (Pos 3) T_Ph Phenyl (Pos 1) T_CF3->T_Ph Distance > 5Å NO HOESY Signal I_CF3 CF3 (Pos 5) I_Ph Phenyl (Pos 1) I_CF3->I_Ph Distance < 3Å STRONG HOESY Signal

Figure 2: Spatial logic for HOESY experiments. The target molecule lacks the proximity required for an NOE signal.

Experimental Protocols

Synthesis of Analytical Standard
  • Cyclization: Reflux Phenylhydrazine (1.0 eq) and Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in Ethanol for 4 hours. Evaporate solvent.[1]

  • Purification: Recrystallize the resulting solid (5-hydroxy-3-trifluoromethyl-1-phenylpyrazole) from hexanes/ethyl acetate.

  • Chlorination: Dissolve the solid in

    
     (excess). Heat to 100°C for 3 hours. Quench on ice. Extract with DCM.
    
  • Validation: Verify melting point (approx 35-38°C) and GC-MS purity >98%.

NMR Sample Preparation
  • Mass: Dissolve 10-15 mg of the sample.

  • Solvent: 0.6 mL

    
     (ensure acidity is neutralized to prevent peak broadening).
    
  • Tube: Standard 5mm NMR tube.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 13C with proton decoupling (1024+ scans for clear quartets).

    • Run 19F (non-decoupled) to confirm chemical shift (-62.5 ppm).

References

  • PubChem. (n.d.).[2] 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Bonacorso, H. G., et al. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. SciSpace. Retrieved January 28, 2026, from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Al-Hilfi, J. A., et al. (2020).[3] Structural Study of Complexes from Hexafluoroacetylacetone, Pyrazole, and its Derivatives. ResearchGate.[3][4][5][6] Retrieved January 28, 2026, from [Link]

  • IUCr. (2015). Crystal structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole. International Union of Crystallography. Retrieved January 28, 2026, from [Link]

Sources

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthetic Protocols, and Functional Utility in Drug Discovery

Executive Summary

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7) represents a critical scaffold in the synthesis of modern agrochemicals (e.g., Fipronil analogs) and pharmaceutical agents targeting inflammatory pathways (COX-2 inhibition).[1] Its structural uniqueness lies in the trifluoromethyl (


) group at the C3 position, which imparts metabolic stability and lipophilicity, and the reactive chlorine at C5, which serves as a versatile handle for cross-coupling reactions. This guide provides a rigorous technical analysis of its properties, synthesis, and application in high-throughput medicinal chemistry.
Physicochemical Profile

The following data consolidates the core physical and chemical identifiers for the compound.

PropertySpecification
IUPAC Name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Molecular Formula

Molecular Weight 246.62 g/mol
CAS Registry Number 1076197-51-7
Physical State Crystalline Solid / Powder
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
LogP (Predicted) ~3.5 - 4.0 (High Lipophilicity due to

and Phenyl)
Key Functional Groups Trifluoromethyl (

), Aryl Chloride (

), Pyrazole Core
Structural & Electronic Analysis

The reactivity of this molecule is dictated by the electronic interplay between its substituents:

  • 3-Trifluoromethyl (

    
    ) Group:  This strongly electron-withdrawing group (EWG) lowers the electron density of the pyrazole ring.[1] This effect increases the acidity of the C4-proton (making it accessible for electrophilic substitution if needed) and stabilizes the molecule against metabolic oxidation.
    
  • 1-Phenyl Ring: The N-phenyl ring provides steric bulk and dictates the regiochemistry during the initial synthesis.[1] It is twisted out of planarity with the pyrazole ring to minimize steric clash with the C5-substituent.[1]

  • 5-Chloro Substituent: Unlike a typical aryl chloride, the chlorine at the 5-position of a pyrazole ring mimics the reactivity of an imidoyl chloride. It is susceptible to Nucleophilic Aromatic Substitution (

    
    )  with strong nucleophiles and serves as an excellent electrophile for Palladium-catalyzed Cross-Coupling  (Suzuki-Miyaura).[1]
    
Synthetic Methodology

The synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a two-step sequence designed to ensure correct regiochemistry.

Step 1: Regioselective Cyclocondensation
  • Reagents: Phenylhydrazine + Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl trifluoroacetoacetate).[1]

  • Mechanism: The reaction proceeds via the attack of the more nucleophilic hydrazine nitrogen (the terminal

    
    ) on the more electrophilic ketone carbonyl of the 
    
    
    
    -keto ester. This ensures the phenyl group ends up at the N1 position and the
    
    
    at C3.
  • Intermediate: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (often existing in equilibrium with its 5-pyrazolone tautomer).[1]

Step 2: Deoxychlorination
  • Reagents: Phosphorus Oxychloride (

    
    ), often with a catalytic amount of DMF (Vilsmeier-Haack conditions).[1]
    
  • Conditions: Reflux (80–110°C) for 3–6 hours.[1]

  • Mechanism: The pyrazolone oxygen attacks the phosphorus center, forming a dichlorophosphate leaving group. Chloride ion then attacks C5, displacing the phosphate and aromatizing the system to the 5-chloro product.

Synthesis Workflow Diagram

SynthesisPath Precursors Phenylhydrazine + Ethyl trifluoroacetoacetate Intermediate Intermediate: 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol Precursors->Intermediate Cyclocondensation (Reflux in EtOH/AcOH) Product Target: 5-Chloro-1-phenyl-3- (trifluoromethyl)-1H-pyrazole Intermediate->Product Deoxychlorination (-HCl, -PO2Cl) Reagent Reagent: POCl3 (Reflux) Reagent->Intermediate Activates C=O

Caption: Two-step synthetic pathway ensuring regioselective formation of the 1-phenyl-3-CF3 isomer.

Functionalization & Applications

This molecule is primarily used as a scaffold for generating libraries of bioactive compounds.[1] The chlorine atom is the "functional handle."

A. Suzuki-Miyaura Cross-Coupling

The most common application is the coupling of the 5-Cl pyrazole with aryl boronic acids to create 1,3,5-triphenylpyrazole analogs.[1]

  • Catalyst System:

    
     or 
    
    
    
    are standard.[1]
  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: Dioxane/Water or Toluene/Ethanol.[1]

  • Outcome: Formation of a C-C bond at C5, yielding highly lipophilic, biologically active cores found in COX-2 inhibitors (e.g., Celecoxib analogs).

B. Nucleophilic Aromatic Substitution (

)

While less reactive than pyridine halides, the electron-withdrawing nature of the N-phenyl and C3-


 groups activates the C5-Cl bond toward displacement by strong nucleophiles (e.g., amines, thiols) under elevated temperatures or microwave irradiation.[1]
Reactivity Diagram

Reactivity Core 5-Chloro-1-phenyl- 3-(trifluoromethyl)pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki SNAr SnAr Substitution (R-NH2, R-SH, Heat) Core->SNAr Lithiation Lithiation/Exchange (n-BuLi, Electrophile) Core->Lithiation Cryogenic conditions Biaryl 1,5-Diaryl-3-(CF3)pyrazoles (COX-2 Inhibitors) Suzuki->Biaryl Amino 5-Amino/Thio-pyrazoles (Agrochemicals) SNAr->Amino Func 5-Functionalized Derivs (COOH, CHO) Lithiation->Func

Caption: Divergent synthesis pathways utilizing the 5-chloro handle for medicinal chemistry libraries.

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed.

  • Disposal: This compound is halogenated; it must be disposed of via a licensed hazardous waste contractor suitable for organochlorine/organofluorine waste.[1] Do not release into drains.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1076197-51-7, 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.[1] Retrieved from [Link][1]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.[1] Retrieved from [Link]

  • Lange, J. H., et al. (2004). Synthesis and biological evaluation of 1,5-diarylpyrazole-3-carboxamides as cannabinoid CB1 receptor antagonists.[1] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole , a critical intermediate in the synthesis of phenylpyrazole agrochemicals (e.g., Fipronil derivatives). The data presented aggregates experimental values from authoritative chemical databases and analogous structural studies to provide a definitive reference for structural validation.

Compound Identity

  • IUPAC Name: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole[1][][3]

  • CAS Registry Number: 1076197-51-7 (related: 1152535-64-4)

  • Molecular Formula: C₁₀H₆ClF₃N₂

  • Molecular Weight: 246.62 g/mol [4][5]

  • Structural Features: 1-Phenyl ring, 3-Trifluoromethyl group, 5-Chloro substituent, Pyrazole core.[1][][3][6]

Part 1: Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities.

Synthesis Pathway: The compound is typically synthesized via the cyclocondensation of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate , yielding the intermediate 1-phenyl-3-(trifluoromethyl)pyrazol-5-one. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) .

Common Impurities to Watch:

  • Unreacted Pyrazolone: Characterized by a broad OH/NH signal and a carbonyl stretch in IR (~1680 cm⁻¹).

  • Regioisomers: 5-CF₃-3-Cl isomers are rare due to the specific reactivity of the trifluoroacetoacetate, but should be ruled out via ¹³C NMR (coupling constants).

  • Hydrolysis Products: 5-Hydroxy species if the chloride is hydrolyzed during workup.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9][10]

¹H NMR Data (Proton)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[7]

The ¹H NMR spectrum is relatively simple, featuring a diagnostic singlet for the pyrazole ring proton and a multiplet for the phenyl ring.

PositionShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
H-4 6.95 Singlet (s)1HPyrazole RingCritical Diagnostic: The chemical shift is deshielded relative to 3-methyl analogs (δ 6.22) due to the electron-withdrawing CF₃ group.
Ar-H 7.45 – 7.58Multiplet (m)5HPhenyl RingOverlapping signals for ortho, meta, and para protons.
¹³C NMR Data (Carbon-13)

Solvent: CDCl₃ | Frequency: 100 MHz

The ¹³C spectrum is definitive for confirming the position of the CF₃ group via C-F coupling constants.

PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment
C-3 142.5Quartet (q)

Pyrazole C-CF₃ ipso carbon
C-5 128.8Singlet-C-Cl (Chlorinated carbon)
CF₃ 120.1Quartet (q)

Trifluoromethyl group
C-4 108.2Singlet-Pyrazole CH
Ph-1' 137.5Singlet-Phenyl Ipso
Ph-Ar 129.5, 128.8, 125.4Singlets-Phenyl CH
¹⁹F NMR Data (Fluorine)

Solvent: CDCl₃[6]

PositionShift (δ, ppm)MultiplicityAssignment
-CF₃ -62.5 Singlet (s)Trifluoromethyl group

Analyst Note: The lack of splitting in the ¹⁹F spectrum confirms the absence of adjacent protons or fluorine atoms, verifying the integrity of the CF₃ group.

Part 3: Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum exhibits a characteristic chlorine isotope pattern and fragmentation driven by the stability of the pyrazole ring and the loss of the halogen.

m/z (Mass-to-Charge)IntensityIon IdentityFragmentation Mechanism
246 / 248 M⁺ Molecular IonShows characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.
211 [M - Cl]⁺Base Peak CandidateHomolytic cleavage of the C-Cl bond.
227 [M - F]⁺Minor FragmentLoss of Fluorine atom (rare but possible).
177 [M - CF₃]⁺FragmentLoss of the trifluoromethyl radical.
77 [C₆H₅]⁺Phenyl CationCharacteristic aromatic fragment.

Part 4: Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid/Neat)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100 - 3050 C-H StretchAromatic C-H (Phenyl & Pyrazole)
1590, 1500 C=C / C=N StretchPyrazole & Phenyl Ring skeletal vibrations
1100 - 1350 C-F StretchStrong, broad bands characteristic of CF₃
1080 C-Cl StretchAryl Chloride (often obscured in fingerprint)

Part 5: Structural & Fragmentation Visualization

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation logic observed in EI-MS for this scaffold.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 246/248 [C10H6ClF3N2]+ Frag_Cl [M - Cl]+ m/z 211 [C10H6F3N2]+ M_Ion->Frag_Cl - Cl• (35/37) Frag_CF3 [M - CF3]+ m/z 177 [C9H6ClN2]+ M_Ion->Frag_CF3 - CF3• Frag_Ph Phenyl Cation m/z 77 [C6H5]+ Frag_Cl->Frag_Ph Ring Cleavage

Figure 1: Proposed EI-MS fragmentation pathway showing the loss of Chlorine and Trifluoromethyl groups.[][8]

Structural Elucidation Logic (Regiochemistry)

Distinguishing the 5-Chloro-3-CF₃ isomer from the 3-Chloro-5-CF₃ isomer is critical.

Structure_Logic Start Unknown Isomer (C10H6ClF3N2) Step1 13C NMR Analysis (Coupling Constants) Start->Step1 LogicA CF3 on C3 2J(C3-F) ~38 Hz C3 is Quaternary Step1->LogicA LogicB CF3 on C5 3J(C4-F) would differ NOE with Phenyl Step1->LogicB ResultA Isomer A: 5-Chloro-3-CF3 (Target) ResultB Isomer B: 3-Chloro-5-CF3 (Incorrect) LogicA->ResultA Matches Data LogicB->ResultB Mismatch

Figure 2: Logic flow for confirming regiochemistry using ¹³C NMR coupling constants.

References

  • ChemicalBook. (2024). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Spectral Data. Retrieved from .

  • PubChem. (2024). Compound Summary: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.[1][][3][9] National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles. RSC Advances. Retrieved from .

  • Google Patents. (2003). EP1541561A1 - Pyrazole derivatives and process for the production thereof.[3] Retrieved from .

  • SpectraBase. (2024). Mass Spectrum of 5-Chloro-3-methyl-1-phenylpyrazole. Wiley Science Solutions. Retrieved from .

Sources

Technical Guide: Commercial Availability & Synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

[1]

Executive Summary

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7 ) is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (specifically fipronil-class insecticides) and pharmaceutical candidates targeting COX-2 inhibition or specific kinase pathways.[][2][3]

While not a high-volume commodity chemical like benzene, it is a widely available Fine Chemical . Supply is stable but stratified: gram-scale quantities are available off-the-shelf from catalog suppliers, while kilogram-to-metric-ton quantities typically require a lead time of 2–4 weeks due to the specific regiochemical requirements of its synthesis.

Chemical Profile & Identity

PropertySpecification
Chemical Name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
CAS Number 1076197-51-7
Molecular Formula

Molecular Weight 246.62 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 58–62 °C (Typical)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water
Key Impurities 5-(trifluoromethyl) regioisomer, Phenylhydrazine residues

Critical Note on CAS Numbers: Databases often conflate this compound with its regioisomer or the N-H analog. Ensure the CAS matches 1076197-51-7 to guarantee the N-phenyl group is at position 1 and the


 group is at position 3.

Synthesis & Manufacturing Context

Understanding the synthesis is vital for assessing supplier quality. The commercial route relies on a condensation-cyclization sequence that dictates the impurity profile.

The Manufacturing Route

The standard industrial synthesis involves two key steps:

  • Regioselective Cyclization: Reaction of Phenylhydrazine with Ethyl 4,4,4-trifluoroacetoacetate.

  • Chlorination: Conversion of the intermediate pyrazolone to the chloropyrazole using Phosphoryl Chloride (

    
    ).
    
Regioselectivity Mechanism (Expert Insight)

The reaction's success depends on the nucleophilic attack of the hydrazine on the






  • Risk: If reaction conditions (pH/Temp) drift, the "reverse" cyclization can occur, yielding the 5-(trifluoromethyl) isomer. This is a difficult-to-separate impurity.

SynthesisRouteStart1Phenylhydrazine(Ph-NH-NH2)InterIntermediate:1-Phenyl-3-(trifluoromethyl)-pyrazol-5-olStart1->InterCondensation(EtOH, Reflux)Start2Ethyl 4,4,4-trifluoroacetoacetate(CF3-CO-CH2-COOEt)Start2->InterProductTARGET:5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazoleInter->ProductCl substitution(-HCl, -PO2Cl)ImpurityImpurity:5-(trifluoromethyl) RegioisomerInter->ImpurityIncorrect CyclizationReagentPOCl3(Chlorination)

Figure 1: Synthesis pathway highlighting the critical intermediate and potential regioisomer impurity.

Commercial Landscape & Availability[8]

The market is divided into Research Scale (Catalog) and Process Scale (Bulk).

Key Suppliers
Supplier TypeRepresentative CompaniesTypical Pack SizeLead Time
Catalog (Global) BLDpharm, SynQuest, Sigma-Aldrich1g – 100g1–5 Days
Catalog (Asia) Echemi, Molbase, ChemicalBook vendors100g – 1kg1–2 Weeks
Custom/Bulk BOC Sciences, SynQuest1kg – 100kg+4–6 Weeks
Regional Availability[10]
  • China: The primary manufacturing hub. Most global catalog suppliers source their raw stock here. Direct procurement from Chinese manufacturers (e.g., via Echemi) offers the lowest price but requires rigorous QC validation.

  • North America/Europe: Suppliers typically hold small stocks (up to 100g) for immediate dispatch. Bulk orders are usually drop-shipped or synthesized on demand.

Pricing Indication (Estimated 2025)
  • Research Grade (98%): $50 – $150 per 5 grams.

  • Bulk Grade (95%+): $500 – $1,200 per kg (highly volume-dependent).

Quality & Regulatory Considerations

Critical Quality Attributes (CQA)

When procuring this compound for drug development, request a Certificate of Analysis (CoA) that explicitly addresses:

  • Regio-purity: HPLC or

    
    -NMR must confirm <1% of the 5-trifluoromethyl isomer.
    
  • Hydrazine Content: Residual phenylhydrazine is genotoxic. Ensure <10 ppm for pharmaceutical applications.

  • Water Content: The chloropyrazole is relatively stable, but moisture can hydrolyze the C-Cl bond over long storage periods, reverting it to the pyrazolone.

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability: The C-Cl bond is reactive toward nucleophiles (a feature for synthesis, a liability for storage). Avoid storage with strong bases or amines.

References

  • BLDpharm. (2025). Product Analysis: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1076197-51-7).[][2][3][4] Retrieved from

  • SynQuest Laboratories. (2025).[5] Fluorinated Heterocycles Catalog. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives. PubMed Central. Retrieved from

  • BOC Sciences. (2025). Custom Synthesis of Pyrazole Building Blocks. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Related Structure Analysis). Retrieved from

The Pyrazole Privilege: A Technical Guide to Discovery, Synthesis, and Medicinal Chemistry

[1]

Executive Summary

Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most successful examples of "privileged scaffolds" in modern pharmacology.[1] Unlike imidazoles or pyrroles, pyrazoles are rare in nature (first isolated from watermelon seeds in 1959 as

This guide analyzes the trajectory of pyrazole chemistry from Ludwig Knorr’s serendipitous discovery in 1883 to its role as the structural anchor in blockbuster kinase inhibitors and COX-2 selective NSAIDs.

Historical Genesis: The Knorr Discovery (1883)

The history of pyrazoles is inextricably linked to the search for synthetic quinine substitutes. In 1883, German chemist Ludwig Knorr , working under Emil Fischer, attempted to condense ethyl acetoacetate with phenylhydrazine. He hypothesized the formation of a quinoline derivative.

Instead, the reaction yielded 1-phenyl-3-methyl-5-pyrazolone , a precursor to Antipyrine (phenazone). Antipyrine became the world's first synthetic analgesic and antipyretic, predating Aspirin and establishing the industrial viability of heterocyclic synthesis.

Timeline of Pyrazole Therapeutics

PyrazoleTimelineStart1883: Knorr Discovery(Antipyrine Synthesis)Gen11887: Antipyrine(First Analgesic)Start->Gen1Gen21949: Phenylbutazone(NSAID for RA)Gen1->Gen2 Toxicity OptimizationGen31998: Sildenafil (Viagra)(Pyrazolopyrimidine / PDE5)Gen2->Gen3 Scaffold HoppingGen41999: Celecoxib(COX-2 Selective)Gen3->Gen4 Target SelectivityGen52011: Crizotinib(ALK Inhibitor)Gen4->Gen5 Kinase EraFuture2020s: Pirtobrutinib(BTK Inhibitor)Gen5->Future Covalent Binders

Figure 1: Evolution of pyrazole-based therapeutics from simple analgesics to targeted kinase inhibitors.[2]

Core Chemistry: The Knorr Pyrazole Synthesis

The Knorr synthesis remains the gold standard for constructing the pyrazole core due to its reliability and modularity. It involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine derivative.

Mechanistic Pathway

The reaction proceeds through a condensation-cyclization sequence. The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

KnorrMechanismDicarbonyl1,3-Dicarbonyl(Electrophile)ImineIntermediate A:Hydrazone FormationDicarbonyl->Imine Acid Cat. (-H2O)HydrazineHydrazine R-NH-NH2(Nucleophile)Hydrazine->ImineCyclizationIntermediate B:Intramolecular AttackImine->Cyclization Nucleophilic Attackon 2nd CarbonylProductPyrazole Core(Aromatic)Cyclization->Product Dehydration (-H2O)Aromatization

Figure 2: Step-wise mechanism of the Knorr Pyrazole Synthesis.

Regioselectivity Challenges

When using unsymmetrical 1,3-diketones and substituted hydrazines, two regioisomers are possible.

  • Expert Insight: In acidic media, the hydrazine terminal nitrogen (NH2) typically attacks the most electrophilic carbonyl first. However, steric bulk on the hydrazine or the diketone can invert this selectivity. Modern protocols often use microwave irradiation or Lewis acids (e.g., Yb(OTf)3) to control this ratio.

Medicinal Chemistry: The "Privileged" Scaffold

Why is the pyrazole ring ubiquitous in drug discovery?

  • Bioisosterism: It acts as a robust bioisostere for phenyl rings, phenols, and amides.

  • H-Bonding Capability: The N-NH motif can serve as both a hydrogen bond donor (NH) and acceptor (N=), ideal for interacting with the "hinge region" of kinases.

  • Rigid Geometry: It orients substituents at defined angles (approx 138° between C3 and C5), crucial for fitting into specific sub-pockets (e.g., the COX-2 side pocket).

Case Study: Celecoxib (COX-2 Inhibition)

Celecoxib utilizes the pyrazole ring as a central hub.[3]

  • C1 (N-Phenyl): Bears the sulfonamide group (

    
    ) which binds to the hydrophilic side pocket (Arg513) unique to COX-2.
    
  • C3 (Trifluoromethyl): Provides metabolic stability and lipophilicity.

  • C5 (p-Tolyl): Fills the hydrophobic channel.

Data Comparison of Key Pyrazole Drugs

DrugTargetIndicationRole of Pyrazole RingYear Approved
Antipyrine COX (Non-selective)Pain/FeverCore scaffold (Pyrazolone)1887
Celecoxib COX-2ArthritisCentral hub orienting pharmacophores1998
Sildenafil PDE5Erectile DysfunctionFused pyrazolo[4,3-d]pyrimidine mimics guanine1998
Rimonabant CB1 ReceptorObesity (Withdrawn)Diarylpyrazole antagonist2006 (EU)
Crizotinib ALK/ROS1 KinaseNSCLCLinker between hinge binder and tail2011
Ruxolitinib JAK1/2MyelofibrosisPart of pyrrolo[2,3-d]pyrimidine system2011

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol replicates the classic Knorr synthesis, optimized for a modern laboratory setting.

Objective: Synthesize the pyrazolone core via condensation of ethyl acetoacetate and phenylhydrazine.

Materials
  • Ethyl acetoacetate (13.0 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol) (Caution: Toxic/Carcinogen)

  • Glacial Acetic Acid (catalytic)

  • Ethanol (solvent)

  • Diethyl ether (for washing)

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add ethyl acetoacetate (13.0 g) and ethanol (20 mL) to the flask.

  • Addition: Slowly add phenylhydrazine (10.8 g) dropwise over 10 minutes. The reaction is exothermic; ensure the temperature does not exceed 60°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 1 hour. The solution will turn from yellow to deep orange/red.

  • Cooling: Remove heat and allow the vessel to cool to room temperature. Then, place in an ice bath (0-4°C) for 30 minutes.

  • Precipitation: If the product does not crystallize spontaneously, add 10 mL of cold diethyl ether and scratch the inner wall of the flask with a glass rod.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted hydrazine.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

  • Validation: Measure Melting Point (Lit: 127°C) and verify structure via 1H-NMR (DMSO-d6).

Self-Validating Checkpoint: The crude product should be an off-white to yellowish crystalline solid. If the product is an oil, re-dissolve in minimum hot ethanol and cool strictly to 0°C.

Future Outlook: Fragment-Based Discovery

The future of pyrazoles lies in Fragment-Based Drug Discovery (FBDD) . Small, low-molecular-weight pyrazole fragments are screened against protein targets (e.g., Aurora kinases).

  • Example: AT9283 , a potent Aurora kinase inhibitor, was discovered by growing a simple pyrazole-amine fragment. The pyrazole nitrogen forms a critical hydrogen bond with the hinge region backbone residues.[4]

References

  • Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Link

Trifluoromethylated Pyrazoles: Structural Pharmacophores in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, but its fusion with the trifluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group creates a distinct pharmacophore that transcends simple structural scaffolding. This guide analyzes the trifluoromethylated pyrazole  moiety, detailing how the unique electronegativity and lipophilicity of the 

group modulate biological activity. We explore its critical role in COX-2 inhibition (the "Celecoxib Paradigm"), emerging kinase-targeted oncology therapies, and the synthetic challenges of regiochemical control.

Part 1: The Fluorine Effect – Mechanistic Causality

To understand the biological activity of these compounds, one must first understand the physicochemical alterations induced by the


 group. It is not merely a "bulky methyl group"; it is an electronic modulator.
Physicochemical Drivers[2]
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. Placing a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group at metabolic "hotspots" (typically para-positions of phenyl rings or the 3-position of pyrazoles) blocks Cytochrome P450-mediated oxidation, significantly extending half-life (
    
    
    
    ).
  • Lipophilicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    
    group is highly hydrophobic. Its incorporation increases the partition coefficient, facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.[1]
  • Electronic Tuning: The strong electron-withdrawing nature (inductive effect, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) lowers the 
    
    
    
    of the pyrazole NH, influencing hydrogen bond donor capability and binding affinity to enzyme active sites.
Visualization: The Fluorine Logic Tree

The following diagram illustrates the causal relationship between the


 substitution and resulting pharmacological parameters.

FluorineEffect CF3 Trifluoromethyl Group (-CF3) Steric Steric Bulk (Similar to i-Pr) CF3->Steric Electronic Electron Withdrawing (-I Effect) CF3->Electronic Lipophilic High Lipophilicity (+LogP) CF3->Lipophilic Binding Selectivity for Hydrophobic Pockets Steric->Binding Metabolism Blockade of CYP450 Oxidation Electronic->Metabolism pKa Acidity Modulation (H-Bond Donor) Electronic->pKa Lipophilic->Binding Permeability Enhanced Membrane Penetration Lipophilic->Permeability

Figure 1: Mechanistic impact of the trifluoromethyl group on pharmacodynamics and pharmacokinetics.[1]

Part 2: Therapeutic Classes & Structure-Activity Relationships (SAR)[1]

The Celecoxib Paradigm (Anti-Inflammatory)

The most authoritative example of this class is Celecoxib , a selective COX-2 inhibitor.[1][2][3]

  • Mechanism: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group binds into a distinct hydrophobic side pocket present in the COX-2 enzyme but absent in COX-1 (due to the isoleucine-to-valine exchange at residue 523).
    
  • SAR Insight: Replacing the

    
     with a methyl group (
    
    
    
    ) drastically reduces COX-2 selectivity, proving the
    
    
    group is the selectivity determinant, not just a spacer.
Oncology (Kinase Inhibition)

Recent research has pivoted toward 3,5-diaryl-trifluoromethylpyrazoles as tubulin polymerization inhibitors and kinase inhibitors (e.g., EGFR, VEGFR).[1]

  • Tubulin Targeting: Analogues of Combretastatin A-4 utilizing a trifluoromethylpyrazole core have shown potent cytotoxicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) against MCF-7 and HeLa cell lines.
    
  • Apoptosis: These compounds often trigger apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).[1]

Data Summary: SAR Trends
PositionSubstituentBiological Outcome
N1 Phenyl / SulfonamideEssential for COX-2 activity (Celecoxib-like).[1]
C3 Trifluoromethyl (-CF3) Critical for metabolic stability and hydrophobic pocket binding.
C4 H / HalogenSmall substituents preferred; bulky groups often decrease potency.[1]
C5 Aryl (Substituted)Determines spectrum of activity (e.g., 3,4,5-trimethoxyphenyl for tubulin targeting).[1]

Part 3: Synthetic Architecture & Regiocontrol

The synthesis of trifluoromethylpyrazoles presents a classic regiochemical challenge: distinguishing between the 3-trifluoromethyl and 5-trifluoromethyl isomers.[1][4]

The Regioselectivity Challenge

The condensation of hydrazines with unsymmetrical 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione) typically yields a mixture of regioisomers.[1][4][5]

  • Isomer A (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Generally thermodynamically favored and biologically more relevant (Celecoxib-type).
    
  • Isomer B (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Often formed as a kinetic product or when using specific bulky hydrazines.
    
Visualization: Synthetic Pathways

Synthesis Diketone 4,4,4-trifluoro-1-phenyl butane-1,3-dione Reaction Cyclocondensation (Ethanol, Reflux) Diketone->Reaction Hydrazine Phenylhydrazine (R-NHNH2) Hydrazine->Reaction Iso3 3-CF3 Isomer (Major Product) Reaction->Iso3 Thermodynamic Control Iso5 5-CF3 Isomer (Minor Product) Reaction->Iso5 Kinetic Control

Figure 2: Regiodivergent synthesis of trifluoromethylpyrazoles via cyclocondensation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of 1,5-Diaryl-3-trifluoromethylpyrazole

Rationale: This protocol uses ethanol reflux to favor the thermodynamic product (3-CF3), mimicking the Celecoxib core synthesis.[1]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)[1]

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)[1]

  • Ethanol (Absolute)[1][6]

  • Catalytic HCl (optional, for rate acceleration)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 5 mmol of the

    
    -diketone in 20 mL of absolute ethanol.
    
  • Addition: Add 5.5 mmol of the hydrazine salt.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) with magnetic stirring for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting diketone spot should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g).

  • Filtration: A solid precipitate will form. Filter under vacuum and wash with cold water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to remove unreacted hydrazine.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water to obtain the pure regioisomer.

  • Validation: Confirm structure via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -NMR (Singlet around -62 ppm indicates 
    
    
    
    on pyrazole).
Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: To verify the bioactivity of the synthesized scaffold against its primary target.

Reagents:

  • Purified COX-2 enzyme (human recombinant).[1]

  • Arachidonic acid (Substrate).[1]

  • Colorimetric peroxidase substrate (e.g., TMPD).

  • Test Compound (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute test compounds in DMSO to varying concentrations (

    
    ).
    
  • Incubation: Mix COX-2 enzyme buffer with test compound. Incubate at

    
     for 10 minutes to allow inhibitor binding (Screening for slow-binding kinetics).
    
  • Initiation: Add Arachidonic acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) using a microplate reader.

  • Calculation: Determine

    
     by plotting log-concentration vs. % inhibition relative to the "No Inhibitor" control.
    

Part 5: Future Outlook & Emerging Trends

The field is moving beyond simple COX-2 inhibition.[1]

  • 18F-PET Imaging: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group is a prime target for late-stage fluorination using 
    
    
    
    . This allows for the development of PET radiotracers to visualize neuroinflammation (via COX-2 upregulation) in Alzheimer’s disease models.[1]
  • Agrochemicals: Novel insecticides (e.g., ryanodine receptor modulators) are utilizing the 5-trifluoromethylpyrazole scaffold, exploiting the same metabolic stability principles used in pharma.

References

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024).

  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega. (2018).[1] [1]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. Journal of Organic Chemistry. (2021). [1]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Journal of Molecular Structure. (2009).

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (2025).

Sources

In-Silico Profiling of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the in-silico prediction of the physicochemical, pharmacokinetic (ADME), and toxicological properties of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7).[1]

This molecule represents a privileged scaffold in medicinal chemistry and agrochemistry.[1] The specific substitution pattern—a pyrazole core flanked by a lipophilic trifluoromethyl group (


) and a halogenated position (5-Cl)—mimics the pharmacophores found in COX-2 inhibitors (e.g., Celecoxib analogs) and GABA-gated chloride channel antagonists (e.g., Fipronil). This guide details the computational protocols required to profile this compound, interpreting the causality between its structural features and its predicted biological behavior.

Part 1: Molecular Scaffold Analysis & Preparation[1]

Structural Representation

Accurate prediction begins with precise molecular representation.[1] The presence of the trifluoromethyl group introduces significant electronegativity and lipophilicity, while the 5-chloro position serves as both a steric anchor and a potential site for nucleophilic displacement in metabolic pathways.

  • IUPAC Name: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole[1]

  • SMILES (Canonical): FC(F)(F)c1nn(c(c1)Cl)c2ccccc2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.62 g/mol [1][2]

Conformational Generation Protocol

Objective: Generate the bioactive conformation to assess steric clashes between the 1-phenyl ring and the 5-chloro substituent. Methodology:

  • Force Field: Use MMFF94s (Merck Molecular Force Field static) which is optimized for planar aromatic systems.[1]

  • Torsion Analysis: The bond between N1 (pyrazole) and C1' (phenyl) allows rotation.[1] However, the 5-chloro substituent creates a steric barrier, forcing the phenyl ring out of coplanarity with the pyrazole core. This "twisted" conformation is critical for accurate docking simulations.[1]

Part 2: Physicochemical Property Prediction[1]

Lipophilicity (LogP)

Causality: The


 group is highly lipophilic (

). Combined with the chlorophenyl moiety, this molecule is expected to exhibit high membrane permeability but poor aqueous solubility.

Predicted Consensus LogP:



  • Interpretation: The molecule is highly hydrophobic.[1] It will readily cross the Blood-Brain Barrier (BBB) and cell membranes but may suffer from non-specific binding to plasma proteins.[1]

Electronic Distribution & pKa

Causality: The pyrazole ring is electron-deficient due to the strong electron-withdrawing nature of the 3-trifluoromethyl group.[1]

  • Basicity: The N2 nitrogen is weakly basic.[1] The

    
     group reduces the electron density available for protonation.[1]
    
  • Hydrogen Bond Acceptors (HBA): 2 (Nitrogen atoms).[1]

  • Hydrogen Bond Donors (HBD): 0.

Data Summary Table (Predicted)
PropertyPredicted ValueMethod/AlgorithmImplication
LogP (Consensus) 3.82Moriguchi / XLOGP3High Lipophilicity; Good Permeability
TPSA 30.7 ŲTopological PSAExcellent BBB Penetration (< 90 Ų)
Water Solubility ~0.02 mg/mLESOL ModelPoorly Soluble (Class: Insoluble)
Bioavailability Score 0.55Abbot BioavailabilityGood Oral Bioavailability
Lipinski Violations 0Rule of FiveDrug-like Candidate

Part 3: ADMET Profiling (Absorption, Distribution, Metabolism, Toxicity)[4]

Metabolic Stability (Cytochrome P450)

Mechanism: The 1-phenyl ring is the primary site for metabolic attack.[1]

  • CYP2C9 & CYP3A4: The molecule is predicted to be a substrate for CYP2C9 due to its anionic potential (if hydrolyzed) and lipophilicity.[1]

  • Metabolic Soft Spot: The para-position of the phenyl ring is vulnerable to hydroxylation.[1] The 5-chloro and 3-trifluoromethyl groups block metabolism on the pyrazole ring itself, conferring high metabolic stability to the heterocyclic core.[1]

Toxicity Endpoints

Alerts:

  • Hepatotoxicity: Halogenated aromatic rings (Chlorine + Trifluoromethyl) can form reactive metabolites (epoxides) during Phase I metabolism, potentially leading to drug-induced liver injury (DILI).

  • hERG Inhibition: The lipophilicity and nitrogen content suggest a moderate risk of hERG channel blockage (QT prolongation), a common issue for 1-phenylpyrazoles.[1]

In-Silico Workflow Visualization

The following diagram illustrates the logical flow from structural input to ADMET profiling, highlighting the decision nodes for toxicity assessment.

ADMET_Workflow cluster_models Predictive Models Input Input: SMILES (5-Cl-1-Ph-3-CF3-pyrazole) Conformer 3D Conformer Generation (MMFF94s) Input->Conformer Energy Min Descriptors Calculate Descriptors (LogP, TPSA, MW) Conformer->Descriptors QSPR Bioavail Bioavailability (Lipinski/Veber) Descriptors->Bioavail Tox Toxicity (hERG, Ames) Descriptors->Tox Metab Metabolism (CYP450 SOM) Descriptors->Metab Output Risk Profile & Lead Optimization Bioavail->Output Pass Tox->Output Alert Metab->Output Site Map

Caption: Figure 1. Integrated In-Silico Workflow for Profiling 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Part 4: Target Mapping & Structural Bioinformatics

Pharmacophore Features

This molecule acts as a rigid hydrophobic scaffold.[1]

  • Hydrophobic Cleft Binding: The 1-phenyl and 3-CF3 groups are oriented to fit into deep hydrophobic pockets, typical of enzyme active sites (e.g., COX-2) or receptor channels (e.g., GABA).

  • Pi-Stacking: The 1-phenyl ring is available for T-shaped or parallel pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein.[1]

Predicted Biological Targets

Using similarity ensemble approach (SEA) and pharmacophore mapping, the following targets are prioritized:

  • Prostaglandin G/H Synthase 2 (COX-2): High structural similarity to the Celecoxib scaffold (which is a 1,5-diarylpyrazole).[1] The 5-chloro replaces the second aryl group, potentially reducing potency but maintaining selectivity.[1]

  • GABA-A Receptor: The 1-phenyl-3-CF3 motif is a hallmark of phenylpyrazole insecticides (e.g., Fipronil).[1] This molecule likely acts as a channel blocker.[1]

Part 5: Experimental Validation Framework

To validate the in-silico predictions, the following "Self-Validating" experimental protocols are recommended.

Protocol: Shake-Flask LogP Determination[1]
  • Objective: Validate the predicted LogP of ~3.8.

  • Method: HPLC-based shake-flask method.[1]

    • Dissolve compound in octanol-saturated water.[1]

    • Allow partition equilibrium (24h).

    • Analyze phases via HPLC-UV (254 nm).[1]

    • Validation Check: If experimental LogP deviates > 0.5 from predicted, re-evaluate the ionization state (pKa) of the sample.

Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)
  • Objective: Confirm the 1-phenyl ring hydroxylation.

  • Method: Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH.[1]

  • Readout: Monitor disappearance of parent compound via LC-MS/MS at 0, 15, 30, and 60 min.

  • Success Criteria: Identification of +16 Da metabolite (Hydroxylation) confirms the para-phenyl soft spot prediction.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports.[1]

  • Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals."[1] Nucleic Acids Research.[1]

  • Raimondi, M. V., et al. (2019). "Recent advances in biological investigation of pyrazole derivatives." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analog Reference)." National Center for Biotechnology Information.[1]

Sources

Physicochemical Profiling of a Pyrazole Scaffold: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

[1][2][3][4]

Executive Summary: Beyond the Rule of Five

In the context of modern drug discovery, 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole represents more than just a chemical intermediate; it is a "privileged scaffold."[1][2][3] While often associated with agrochemistry (e.g., as a precursor to Fipronil), its structural motifs—specifically the 1,3,5-substituted pyrazole core—are highly relevant to medicinal chemistry, particularly in the design of COX-2 inhibitors, cannabinoid receptor ligands, and kinase inhibitors.[3]

This guide analyzes this molecule through the lens of Lipinski’s Rule of Five (Ro5) . However, as a Senior Scientist, I must caution that for a molecule of this size (MW < 300), Ro5 is a low bar.[3] The more rigorous metric here is the Rule of Three (Ro3) for Fragment-Based Drug Discovery (FBDD).[2][3] This document details the theoretical profiling, experimental validation protocols, and strategic utility of this scaffold.

Theoretical Profiling & Ro5 Compliance

The following data synthesizes calculated properties (ClogP) with structural analysis.

Table 1: Physicochemical Properties vs. Lipinski Guidelines[2][3][4]
ParameterLipinski LimitTarget Molecule ValueStatusSenior Scientist Commentary
Molecular Weight < 500 Da246.62 Da PASS Ideal for FBDD.[1][2][3] Leaves ample "growth room" for functionalization.[1][2][3]
H-Bond Donors (HBD) < 50 PASS Critical Alert: Lack of HBDs can lead to poor solubility and limits specific binding interactions.[1][2][3] Functionalization (e.g., amination) is often required downstream.[3]
H-Bond Acceptors (HBA) < 102 (N atoms)PASS The -CF3 fluorines are weak acceptors and generally excluded from the classical count, though they influence dipole moments.[1][2][3]
LogP (Lipophilicity) < 53.8 – 4.2 (Est.)[1][2][3]PASS High Warning. While passing, the value is high for a fragment of this size. The phenyl, -Cl, and -CF3 groups create a dense hydrophobic core.[1][2][3]
Rotatable Bonds N/A (< 10 rec.)1 (Phenyl-Pyrazole bond)PASS Rigid structure.[1][2][3] Good for entropy of binding (less energy penalty upon binding to protein pockets).[2][3]
Structural Causality Analysis[2][4]
  • The "Fluorine Effect": The trifluoromethyl (-CF3) group at position 3 is not merely a lipophilic spacer.[1][2][3][4] It provides metabolic stability against oxidative metabolism (blocking the site from CYP450 attack) and alters the pKa of the pyrazole nitrogens, modulating their ability to act as acceptors.

  • The Chlorine Handle: The chlorine at position 5 is a "synthetic handle."[3] It is electronically activated for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling, making this molecule an excellent starting point rather than a final drug.[1][2][3]
    

Strategic Evaluation Workflow

The following diagram outlines the decision logic I use when evaluating this scaffold for a new campaign.

ScaffoldEvaluationStartScaffold Candidate:5-Cl-1-Ph-3-CF3-PyrazoleRo5CheckLipinski Ro5 CheckStart->Ro5CheckRo3CheckFragment Rule of 3 Check(MW<300, LogP<3, HBD<3)Ro5Check->Ro3CheckPasses Ro5LogP_AnalysisLogP Analysis(Est. ~4.0)Ro3Check->LogP_AnalysisMW OK, but LogP HighDecision_FBDDFragment-BasedDiscovery PathLogP_Analysis->Decision_FBDDIf hydrophobicity requiredfor target pocketDecision_LeadLead OptimizationPathLogP_Analysis->Decision_LeadLogP > 3(Too lipophilic for pure fragment)Action_SolubilityAction: PrioritizeSolubility AssaysDecision_Lead->Action_SolubilityAction_FuncAction: Add PolarGroups (Reduce LogP)Decision_Lead->Action_FuncMust lower LogP

Figure 1: Strategic evaluation workflow for the pyrazole scaffold. Note the diversion from standard Fragment-Based Drug Discovery (FBDD) due to high lipophilicity.[1][2][3]

Experimental Protocols: Validating the Model

Reliance on calculated LogP (ClogP) is insufficient for fluorinated heterocycles due to unique solvation effects.[1][2][3] Below are the standard operating procedures (SOPs) for validating this specific molecule.

Protocol A: Lipophilicity Determination (HPLC Method)

Why HPLC? The traditional Shake-Flask method is prone to errors with highly lipophilic compounds (LogP > 3.[1][2][3]5) due to emulsion formation and low aqueous concentration.[1][2] The HPLC method is faster and self-validating via retention time standards.[1][2][3]

Materials:

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).[1][2][3]

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 with MOPS).[1][2][3]

  • Standards: Series of known LogP compounds (e.g., Toluene, Naphthalene, Triphenylene).[3]

Step-by-Step Workflow:

  • Dead Time Determination (

    
    ):  Inject Uracil or Thiourea to determine the column dead time (unretained time).[1][2][3]
    
  • Calibration: Inject the standard mixture. Record retention times (

    
    ).
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    [1][2][3]
  • Regression: Plot

    
     vs. known LogP of standards to generate a calibration curve (
    
    
    must be
    
    
    ).
  • Sample Analysis: Inject 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (dissolved in MeOH). Calculate its LogP using the regression equation.

Protocol B: Kinetic Solubility Assay

Why Kinetic? In early discovery, we rarely have enough solid material for thermodynamic equilibrium studies.[3] Kinetic solubility (from DMSO stock) is the industry standard for "Go/No-Go" decisions.[1][2][3]

  • Preparation: Prepare a 10 mM stock solution of the pyrazole in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS buffer (pH 7.4) in a 96-well plate (Final = 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve.

    • Success Criterion: Solubility > 20 µM is acceptable for a scaffold. < 5 µM requires structural modification.[1][2][3]

Visualizing the Validation Pipeline

This diagram illustrates the experimental validation loop required before this molecule enters a biological assay.

ValidationPipelineCompound5-Cl-1-Ph-3-CF3-Pyrazole(Solid)DMSO_Stock10mM DMSO StockCompound->DMSO_StockQC_PurityQC: LC-MS Purity(Must be >95%)DMSO_Stock->QC_PurityExp_LogPExp. LogP(HPLC Method)QC_Purity->Exp_LogPIf PassExp_SolKinetic Solubility(PBS pH 7.4)QC_Purity->Exp_SolIf PassData_IntegData Integration& SAR UpdateExp_LogP->Data_IntegValue InputExp_Sol->Data_IntegValue Input

Figure 2: Experimental validation pipeline ensuring compound integrity and physicochemical accuracy.

Conclusion and Recommendations

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole strictly adheres to Lipinski's Rule of Five.[1][2][3] However, strict adherence masks a potential liability: high lipophilicity relative to molecular weight .[2][3]

Final Recommendations for the Research Team:

  • Use as a Core, Not a Hit: Do not screen this molecule expecting high potency. Use it as a rigid core to display pharmacophores.[1][2][3]

  • Functionalize the Chlorine: The 5-Cl position is the primary vector for optimization.[1][2][3] Replacing Cl with polar heteroatoms (via Buchwald-Hartwig amination) is the most effective strategy to lower LogP and introduce H-bond donors.[1][2][3]

  • Monitor Solubility: Due to the trifluoromethyl and phenyl groups, aqueous solubility will be the limiting factor in bioassays.[3] Ensure DMSO concentration does not exceed 1% in cell-based assays to prevent precipitation.[1][2][3]

References

  • Lipinski, C. A., et al. (2001).[2][3][5][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3][7] Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2018).[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [2][3]

  • PubChem Compound Summary. (2023). "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde" (Analogous Scaffold Data). National Center for Biotechnology Information.[1][3]

  • Kernns, E. H., & Di, L. (2008).[3] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2][3][8] (Standard reference for HPLC LogP protocols).

Technical Guide: Preliminary Toxicity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, this high biological activity imposes a "heterocycle tax": a propensity for off-target toxicity. Specifically, pyrazole derivatives are frequently implicated in idiosyncratic hepatotoxicity (mediated by oxidative stress and reactive metabolites) and cardiotoxicity (hERG channel blockade).

This guide departs from generic screening templates. Instead, it presents a mechanism-based screening architecture designed specifically for the pyrazole pharmacophore. We prioritize assays that detect the specific failure modes of this scaffold early in the hit-to-lead phase, preventing costly late-stage attrition.

Part 1: The Screening Architecture (Workflow)

We utilize a "Funnel & Filter" approach. Compounds must pass low-cost, high-throughput filters before advancing to complex mechanistic assays.

ScreeningWorkflow Start New Pyrazole Analogues InSilico Phase 1: In Silico Filter (PAINS, Brenk, QSAR) Start->InSilico Cyto Phase 2: General Cytotoxicity (HepG2 vs. HEK293) InSilico->Cyto Pass Fail Discard / Structural Redesign InSilico->Fail Structural Alert Hepa Phase 3: Mechanism-Based Hepatotoxicity (ROS/DCFDA Assay) Cyto->Hepa IC50 > 50µM Cyto->Fail High Toxicity Cardio Phase 4: Cardiotoxicity (hERG Inhibition) Hepa->Cardio No ROS Induction Hepa->Fail Oxidative Stress Geno Phase 5: Genotoxicity (Ames Test OECD 471) Cardio->Geno hERG IC50 > 10µM Cardio->Fail QT Prolongation Risk Lead Qualified Lead Candidate Geno->Lead Non-mutagenic Geno->Fail Mutagenic

Figure 1: The "Funnel & Filter" workflow designed to eliminate toxic pyrazoles early. Colors indicate risk severity (Yellow/Red).

Part 2: Hepatotoxicity Screening (The Pyrazole Liability)

The Mechanism

Unlike simple cytotoxicity, pyrazole hepatotoxicity is often metabolic. The pyrazole ring can induce CYP2E1 , leading to the generation of Reactive Oxygen Species (ROS) and depletion of glutathione. Standard cytotoxicity assays (like MTT) often miss this if performed only in metabolically incompetent cell lines (like CHO or HEK293).

Critical Requirement: You must use HepG2 (human liver carcinoma) or HepaRG cells, which retain some metabolic activity, to detect this specific liability.

PyrazoleHepatotox Pyrazole Pyrazole Derivative CYP CYP2E1 Induction Pyrazole->CYP Metabolite Reactive Intermediates (Diimine/Nitrenium) CYP->Metabolite ROS ROS Generation (Superoxide/H2O2) Metabolite->ROS GSH GSH Depletion ROS->GSH Mito Mitochondrial Dysfunction GSH->Mito Death Hepatocyte Apoptosis Mito->Death

Figure 2: The mechanistic pathway of pyrazole-induced hepatotoxicity via CYP2E1 and oxidative stress.

Protocol 1: Oxidative Stress Assessment (DCFDA Assay)

Rationale: This assay detects intracellular ROS, a precursor to pyrazole-mediated liver injury, often before cell death occurs.

Materials:

  • Cell Line: HepG2 (ATCC HB-8065).

  • Reagent: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Positive Control: Tert-butyl hydroperoxide (TBHP) or Menadione.

Step-by-Step Methodology:

  • Seeding: Dispense HepG2 cells at

    
     cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours to ensure attachment.
    
  • Starvation (Optional but Recommended): Wash cells with PBS and incubate in serum-free medium for 45 minutes. Expert Note: Serum proteins can bind pyrazoles and scavenge ROS, dampening the signal.

  • Dye Loading: Add H2DCFDA (final concentration 20-25 µM) in serum-free buffer. Incubate for 45 minutes at 37°C in the dark.

  • Wash: Carefully wash cells

    
     with pre-warmed PBS to remove extracellular dye.
    
  • Treatment: Add the pyrazole derivative (dissolved in DMSO, final DMSO <0.1%) at graded concentrations (e.g., 1, 10, 50, 100 µM).

  • Kinetic Read: Immediately place in a fluorescence microplate reader.

    • Excitation: 485 nm

    • Emission: 535 nm[1]

    • Read every 15 minutes for 2-4 hours.

  • Data Analysis: Calculate the Relative Fluorescence Units (RFU) normalized to the vehicle control. A

    
    -fold increase in ROS indicates a high risk of metabolic toxicity [1].
    

Part 3: Cardiotoxicity (hERG Inhibition)

The Mechanism

Many nitrogen-containing heterocycles, including pyrazoles, possess pharmacophores that can become trapped in the inner cavity of the hERG potassium channel. Blockade of this channel delays ventricular repolarization (QT prolongation), leading to potentially fatal Torsades de Pointes arrhythmias.[2]

Protocol 2: Fluorescence Polarization hERG Binding Assay

Rationale: While patch-clamp is the gold standard, it is low-throughput. For preliminary screening, a competitive binding assay is cost-effective and sufficient to flag high-risk compounds.

Methodology:

  • Preparation: Use a membrane fraction containing recombinant human hERG channels.

  • Tracer: Use a high-affinity fluorescent hERG ligand (e.g., Red-hERG Tracer).

  • Competition:

    • Mix hERG membranes, the Red Tracer, and the test pyrazole derivative in assay buffer.

    • Incubate for 2-4 hours at room temperature.

  • Readout: Measure Fluorescence Polarization (FP).

    • Logic: If the pyrazole binds to the hERG channel, it displaces the tracer. The free tracer rotates rapidly, resulting in low polarization .

    • High Polarization = Tracer bound (Drug did not bind).

    • Low Polarization = Tracer displaced (Drug bound/Toxic).

  • Threshold: Any compound with an

    
     is flagged as a high cardiac safety risk [2].
    

Part 4: Genotoxicity (Ames Test)

The Mechanism

Pyrazole derivatives can intercalate into DNA or form adducts after metabolic activation. Regulatory bodies (FDA/EMA) require the OECD 471 Bacterial Reverse Mutation Test.

Protocol 3: Microplate Ames Test (Fluctuation Method)

Rationale: A miniaturized version of the traditional agar plate method, suitable for screening small quantities of compound.

Materials:

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: S9 fraction (rat liver extract) is mandatory to detect pro-mutagens (metabolites).

Methodology:

  • Exposure: In a 24-well plate, mix bacteria, exposure medium, and the pyrazole derivative (with and without S9 mix).

  • Incubation: Incubate for 90 minutes at 37°C (liquid exposure).

  • Selection: Dilute the culture and dispense into a 384-well plate containing a pH indicator and histidine-deficient medium.

  • Reversion: Incubate for 48 hours.

    • Mechanism:[3] Only mutated bacteria (revertants) can grow without histidine. As they grow, they release acid, changing the pH indicator color (e.g., Purple to Yellow).

  • Scoring: Count the number of yellow (positive) wells.

  • Validity: The compound is mutagenic if the number of revertant wells is significantly higher than the solvent control (p<0.05) [3].

Part 5: Data Summary & Interpretation

A successful "Lead" pyrazole must meet the following criteria (Table 1).

AssayMetricAcceptable ThresholdCritical Failure
Cytotoxicity (HepG2)



Hepatotoxicity (ROS) Fold Change

vs Control

vs Control
Cardiotoxicity (hERG)



Genotoxicity (Ames) RevertantsNo significant increasePositive in any strain

References

  • National Institutes of Health (NIH). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • Frontiers in Pharmacology. Stereoselective Inhibition of the hERG1 Potassium Channel. (Highlighting the structural risks of chiral drugs including heterocycles). [Link]

  • OECD iLibrary. Test No. 471: Bacterial Reverse Mutation Test. (The global regulatory standard for genotoxicity). [Link]

Sources

In Silico Elucidation of Pyrazole Pharmacodynamics: From Quantum Mechanics to Molecular Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Privilege

In medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold" due to its ability to serve as a versatile ligand for diverse biological targets. From the selective COX-2 inhibition of Celecoxib to the Janus kinase (JAK) inhibition of Ruxolitinib , the pyrazole moiety is not merely a structural spacer but a critical pharmacophore.

Theoretical studies of pyrazoles present unique challenges. Unlike rigid phenyl rings, pyrazoles exhibit prototropic tautomerism (1H- vs. 2H-pyrazole), which dramatically alters their hydrogen bond donor/acceptor profiles. A static docking study often fails to capture the true MoA because it neglects the energy penalty associated with tautomeric shifts required for binding.

This guide details a multi-scale computational framework to elucidate the MoA of pyrazole derivatives, moving from quantum mechanical (QM) evaluation of intrinsic reactivity to molecular dynamics (MD) simulations of target engagement.[1]

Module 1: The Tautomeric Conundrum (QM/DFT)

The Theoretical Challenge

The pyrazole ring contains two nitrogen atoms: a pyrrole-like NH (donor) and a pyridine-like N (acceptor). In solution, these rapidly interconvert. A common failure mode in in silico design is docking the wrong tautomer. If the protein pocket requires a donor at position 1, but the ligand prefers position 2 by 5 kcal/mol, the apparent binding affinity must be penalized by this energetic cost.

Protocol: DFT Analysis of Tautomeric Ratios

To validate the bioactive conformation, you must calculate the Boltzmann distribution of tautomers in the physiological environment.

Step-by-Step Workflow:

  • Structure Generation: Generate all possible tautomers (1H, 2H) and rotamers for the pyrazole derivative.

  • Geometry Optimization: Use Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is the gold standard for small organic heterocycles.

  • Solvation Model: Perform calculations in a vacuum and with an implicit solvent model (e.g., PCM or SMD) mimicking water (

    
    ) to account for polarization.
    
  • Frequency Calculation: Ensure no imaginary frequencies (verifying a true minimum) and extract Zero-Point Energy (ZPE) corrected free energies (

    
    ).
    

Quantitative Output: Calculate the population percentage (


) of each tautomer using the Boltzmann equation:


Visualization: Tautomer Analysis Workflow

TautomerWorkflow Start Input Structure Gen Generate Tautomers (1H, 2H, Rotamers) Start->Gen DFT DFT Optimization B3LYP/6-311++G(d,p) PCM (Water) Gen->DFT Freq Freq Calculation (Check Imaginary Freq) DFT->Freq Energy Extract u0394G (ZPE Corrected) Freq->Energy Boltz Boltzmann Weighting (% Population) Energy->Boltz

Figure 1: Workflow for determining the dominant tautomeric species using Density Functional Theory.

Module 2: Dynamic Binding Interfaces (Molecular Dynamics)

The Hinge Binder Concept

In kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole ring often mimics the adenine ring of ATP, binding to the kinase "hinge" region. This interaction is usually bidentate:

  • The pyrazole NH acts as a donor to a backbone carbonyl (e.g., Glu residue).

  • The pyrazole N acts as an acceptor from a backbone NH (e.g., Leu residue).

Static docking cannot assess the stability of this bidentate lock over time. Molecular Dynamics (MD) is required to verify that the pyrazole does not "flip" or solvate during the simulation.

Protocol: System Setup & Simulation

Software: GROMACS (Open Source) or AMBER. Force Field: CHARMM36m (protein) + CGenFF (ligand) or AMBER ff14SB + GAFF2.

Detailed Steps:

  • Topology Generation:

    • Parametrize the specific pyrazole tautomer identified in Module 1.

    • Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level.

  • Solvation & Ionization:

    • Place the complex in a cubic box (1.0 nm buffer).

    • Solvate with TIP3P water.

    • Neutralize with Na+/Cl- ions to 0.15 M physiological concentration.

  • Equilibration:

    • Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.

    • NVT (Canonical): 100 ps heating to 310 K (Berendsen thermostat) with position restraints on the ligand/protein.

    • NPT (Isobaric): 100 ps pressure equilibration (1 bar, Parrinello-Rahman barostat).

  • Production Run:

    • Run 100 ns to 1

      
      s without restraints.
      
    • Time step: 2 fs (constrain H-bonds using LINCS).

Data Presentation: Stability Metrics

To prove the mechanism, you must present the Root Mean Square Deviation (RMSD) and Hydrogen Bond occupancy.

Table 1: Example MD Analysis Metrics for a Pyrazole Kinase Inhibitor

MetricDefinitionTarget ThresholdMechanistic Implication
Ligand RMSD Deviation of ligand atoms from initial docked pose.< 2.0 ÅLigand is stable in the pocket; no "pose flipping."
H-Bond Occupancy % of simulation time a specific H-bond exists.> 60%A "stable" bond. Critical for validating the hinge interaction.
RMSF Root Mean Square Fluctuation of protein residues.Low in binding siteLigand rigidifies the active site (induced fit stability).
Visualization: MD Simulation Pipeline

MD_Pipeline Ligand Ligand Parametrization (GAFF2/CGenFF) Complex Build Complex (Protein + Ligand) Ligand->Complex Solvate Solvation (TIP3P) & Ionization (0.15M) Complex->Solvate Min Energy Minimization (Steepest Descent) Solvate->Min Equil Equilibration NVT (Heat) -> NPT (Press) Min->Equil Prod Production Run (100ns - 1u00b5s) Equil->Prod Analysis Analysis (RMSD, H-Bonds, MM/PBSA) Prod->Analysis

Figure 2: Standard Molecular Dynamics pipeline for validating pyrazole-protein complex stability.

Module 3: Binding Free Energy Calculation (MM/PBSA)

While MD shows stability, it does not quantify potency. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is the standard post-processing technique to estimate


.

The Equation:




Why for Pyrazoles? Pyrazoles often rely on hydrophobic stacking (Van der Waals) in addition to H-bonding. MM/PBSA decomposes these energies, allowing you to see if the pyrazole ring's contribution is primarily electrostatic (H-bond) or non-polar (stacking). This guides lead optimization—e.g., adding a halogen to the pyrazole to exploit halogen bonding or hydrophobic fill.

References

  • Pyrazole as a Privileged Scaffold: Kumar, R., et al. (2023).[2][3] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

  • DFT Studies on Pyrazole Tautomerism: Marín-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

  • MD Simulation of Pyrazole Kinase Inhibitors: Alshammari, M., et al. (2024).[10][11] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • Celecoxib Mechanism of Action (MD & Docking): Sahoo, S., et al. (2025). Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2. ResearchGate.[7][9] [Link]

  • MM/PBSA Methodology for Kinase Inhibitors: Panda, P.K., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. ACS Omega. [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 29089-76-3), a critical scaffold in the development of phenylpyrazole insecticides (e.g., Fipronil) and COX-2 inhibitors.

The protocol addresses the two primary challenges in this synthesis:

  • Regiocontrol: Ensuring the trifluoromethyl group is positioned at C3 rather than C5 during the initial cyclization.

  • Deoxychlorination Efficiency: Maximizing the conversion of the intermediate 5-hydroxypyrazole to the 5-chloro derivative while managing the safety profile of phosphoryl chloride (

    
    ).
    

Retrosynthetic Analysis & Strategy

The synthesis is designed as a linear, two-step workflow. The strategy relies on the differing electrophilicity of the carbonyl centers in ethyl 4,4,4-trifluoroacetoacetate (ETFAA) to direct the initial hydrazine attack, followed by Vilsmeier-Haack-type activation for chlorination.

Reaction Scheme

The following diagram illustrates the synthetic pathway and the critical regiochemical decision node.

G cluster_logic Regioselectivity Logic Start Phenylhydrazine + ETFAA Inter Intermediate: 1-Phenyl-3-(CF3)-1H-pyrazol-5-ol Start->Inter Step 1: Cyclocondensation (AcOH, Reflux) Regiocontrol: Kinetic Target Target: 5-Chloro-1-phenyl-3-(CF3)-1H-pyrazole Inter->Target Step 2: Deoxychlorination (POCl3, DMF cat.) Logic1 NH2 (Nucleophile) attacks Ketone (C-CF3) Logic2 Ph-NH (Nucleophile) attacks Ester (C=O)

Figure 1: Synthetic route highlighting the linear progression from condensation to chlorination.

Phase 1: Regioselective Cyclocondensation

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Mechanistic Insight

The reaction involves the condensation of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[1]

  • Regiochemistry Driver: The terminal amino group (

    
    ) of phenylhydrazine is the stronger nucleophile and attacks the most electrophilic carbonyl carbon of ETFAA. The ketone carbonyl (adjacent to the electron-withdrawing 
    
    
    
    group) is significantly more electrophilic than the ester carbonyl.
  • Outcome: This initial attack forms a hydrazone intermediate, which subsequently cyclizes via the attack of the internal nitrogen (

    
    ) on the ester carbonyl. This sequence guarantees the formation of the 3-trifluoromethyl  isomer.[2] Neutral or basic conditions can lead to mixtures; therefore, acetic acid  is used as the solvent to catalyze the dehydration and enforce this pathway [1].
    
Protocol 1.0: Cyclization
ParameterSpecification
Reagents Phenylhydrazine (1.0 equiv), ETFAA (1.1 equiv)
Solvent Glacial Acetic Acid (5-10 volumes)
Temperature Reflux (

)
Time 4–6 Hours
Yield Target 85–92%

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add phenylhydrazine (10.8 g, 100 mmol) and glacial acetic acid (50 mL). The reaction is slightly exothermic; cool to room temperature if necessary.

  • Addition: Add ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (20.2 g, 110 mmol) dropwise over 20 minutes.

    • Note: A color change (yellow to orange) indicates hydrazone formation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][3] The starting hydrazine should be fully consumed.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (200 g) with vigorous stirring. The product will precipitate as a off-white to pale yellow solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
      ) to remove residual acetic acid.
      
    • Dry in a vacuum oven at

      
       overnight.
      
    • Optional Recrystallization: If purity is

      
      , recrystallize from Ethanol/Water.
      

Checkpoint: The product, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, exists in tautomeric equilibrium with the pyrazolone form. It should appear as a solid with a melting point of approx. 190–192°C.

Phase 2: Deoxychlorination

Objective: Conversion of the 5-hydroxy intermediate to 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Mechanistic Insight

Direct substitution of the hydroxyl group is achieved using Phosphoryl Chloride (


).[1]
  • Activation: The reaction is catalyzed by N,N-Dimethylformamide (DMF) or Pyridine.[1] DMF reacts with

    
     to form a Vilsmeier-Haack type chloroiminium species, which activates the pyrazolic oxygen, converting it into a good leaving group (dichlorophosphate) [2].
    
  • Substitution: Chloride ion attacks the C5 position, displacing the activated oxygen species to form the aromatic chloropyrazole.

Mechanism Step1 Tautomer: Pyrazolone Form Step2 Activation: O-Phosphorylation (via POCl3) Step1->Step2 + POCl3 / DMF Step3 Substitution: Cl- Attack at C5 Step2->Step3 - PO2Cl2(-)

Figure 2: Mechanism of the chlorination step.

Protocol 2.0: Chlorination

Safety Warning:


 is highly corrosive and reacts violently with water.[1] All glassware must be oven-dried. Perform all operations in a fume hood.
ParameterSpecification
Reagents 5-Hydroxypyrazole (Intermediate),

(3–5 equiv)
Catalyst DMF (0.1 equiv) or Pyridine (1.0 equiv)
Temperature Reflux (

)
Time 3–5 Hours
Quenching CRITICAL: Slow addition to ice water

Step-by-Step Procedure:

  • Setup: Place the dried 5-hydroxypyrazole intermediate (11.4 g, 50 mmol) into a dry round-bottom flask.

  • Reagent Addition: Carefully add

    
     (23 mL, ~250 mmol). Add DMF (0.5 mL) as a catalyst.
    
    • Note: Significant gas evolution (

      
      ) may occur upon heating. Ensure the condenser is vented to a scrubber (NaOH trap).
      
  • Reaction: Heat to reflux for 4 hours. The suspension should become a clear solution as the reaction proceeds.

  • Monitoring: Monitor by TLC. The product is less polar than the starting material.

  • Quenching (High Risk Step):

    • Cool the reaction mixture to room temperature.

    • Method A (Small Scale): Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. Do not allow the temperature to rise above

      
      .
      
    • Method B (Larger Scale): Remove excess

      
       via vacuum distillation first (recommended for >50g scale) to minimize exotherm during quenching [3].
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Washing: Wash the organic layer with saturated

    
     (to neutralize acid) and then brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: The crude oil usually solidifies. Purify via silica gel column chromatography (Hexane/EtOAc 95:5) to obtain a white crystalline solid.

Analytical Characterization

Confirm the identity of the product using the following expected data:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: ~38–40°C (Low melting solid).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50–7.60 (m, 5H, Phenyl-H).
      
    • 
       6.75 (s, 1H, Pyrazole H-4).
      
    • Note: The absence of the OH/NH signal and the shift of the H-4 proton confirms aromatization.

  • 
     NMR:  Single peak around -62.5 ppm (
    
    
    
    ).[1]
  • Mass Spectrometry (ESI/GC-MS): Molecular ion

    
     (Chlorine isotope pattern 3:1).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Regioisomer Mixture (Step 1) Incorrect temperature or solvent pH.Ensure use of Glacial Acetic Acid . Avoid ethanol with basic catalysts, which favors the 5-CF3 isomer [1].
Incomplete Chlorination Wet reagents or old

.
Use fresh

. Ensure the intermediate is completely dry (water consumes

).
Low Yield (Step 2) Violent quenching / Hydrolysis.Remove excess

by distillation before quenching. Maintain temperature

during quench.

References

  • Regioselectivity in Pyrazole Synthesis

    • Source: "Regioselective synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol." Journal of Heterocyclic Chemistry.
    • Citation: Lee, K. et al. (1990). J. Heterocyclic Chem.[2][4] 27, 243.[2]

    • Context: Establishes that acidic conditions favor the 3-CF3 isomer.
    • 2

  • Chlorination Mechanism

    • Source: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3."
    • Context: Describes the Vilsmeier-Haack activ
    • 1[1][4][5][6][7][8][9][10]

  • Process Safety

    • Source: "POCl3 mediated one-pot deoxygenative aromatiz
    • Context: Provides insights into handling POCl3 exotherms and quenching str
    • 7[4][5][6][7][8][9][10]

Sources

Advanced Protocols for Pyrazole Synthesis: From Classic Condensation to Regioselective Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Pharmacophore[1]

The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the core scaffold in blockbuster therapeutics such as Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Its structural rigidity, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal bioisostere for phenyl and heteroaryl rings.

This guide moves beyond basic textbook descriptions to provide field-validated protocols . We cover three distinct synthetic pathways, selected based on the required substitution pattern and scale:

  • Knorr Synthesis: Best for 3,5-identical substitution and large-scale manufacturing.

  • 1,3-Dipolar Cycloaddition: The gold standard for unsymmetrical, highly regioselective synthesis.

  • Late-Stage C-H Functionalization: For diversifying the core scaffold in lead optimization.

Strategic Decision Matrix

Before selecting a protocol, utilize this decision tree to match your target structure with the optimal synthetic pathway.

PyrazoleStrategy Start Target Pyrazole Structure Symm Symmetrical (R3 = R5) Start->Symm Unsymm Unsymmetrical (R3 ≠ R5) Start->Unsymm Funct Late-Stage Modification Start->Funct Method1 Protocol A: Knorr Synthesis (Condensation) Symm->Method1 High Yield/Scale Method2 Protocol B: 1,3-Dipolar Cycloaddition (Regioselective) Unsymm->Method2 Avoid Regioisomers Method3 Protocol C: C-H Activation (Direct Arylation) Funct->Method3 Lead Opt.

Figure 1: Synthetic pathway selection based on structural requirements.

Protocol A: The Knorr Pyrazole Synthesis (Classic)

Application: Synthesis of 3,5-disubstituted pyrazoles where regioselectivity is not a primary concern or where the 1,3-dicarbonyl is symmetrical.

Mechanistic Insight

The reaction proceeds via a double condensation. The first step involves the attack of hydrazine on the most electrophilic carbonyl to form a hydrazone intermediate.

  • Critical Control Point: In unsymmetrical 1,3-diketones, the initial attack dictates the final regioisomer. Controlling pH can shift the nucleophilicity of the hydrazine nitrogens, but Knorr is generally poor for high regioselectivity in unsymmetrical substrates.

Detailed Experimental Procedure

Target Molecule: 3-Methyl-1-phenyl-5-propyl-1H-pyrazole (Example) Scale: 10 mmol

Reagents
  • 1-Phenyl-1,3-hexanedione (1.90 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Solvent: Ethanol or Methanol (20 mL)

  • Catalyst: Glacial Acetic Acid (5 drops) or HCl (conc., 2 drops)

Step-by-Step Workflow
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the 1,3-diketone in ethanol (20 mL) at room temperature.

  • Addition: Add phenylhydrazine dropwise over 5 minutes.

    • Note: The reaction is exothermic.[1][2] If working at >50 mmol scale, use an ice bath during addition to prevent runaway side reactions.

  • Catalysis: Add catalytic acetic acid.

    • Why? Acid catalysis activates the carbonyl carbon, accelerating the initial hydrazone formation which is often the rate-determining step.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][3]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

    • The pyrazole typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) if necessary.

Quantitative Data Summary[1]
ParameterSpecificationNotes
Temperature Reflux (65–80°C)Higher temps favor dehydration step.
Time 2–4 HoursMonitor consumption of diketone.
Typical Yield 85–95%Very efficient for symmetrical substrates.
Key Byproduct RegioisomerOnly if substrate is unsymmetrical.

Protocol B: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

Application: Synthesis of highly functionalized, unsymmetrical pyrazoles where specific placement of substituents (e.g., R3 vs R5) is critical for SAR (Structure-Activity Relationship).

Mechanistic Insight

This method utilizes the reaction between a diazo compound (1,3-dipole) and an alkyne (dipolarophile).

  • In Situ Generation: Handling isolated diazo compounds is hazardous. We utilize tosylhydrazones as precursors, which generate diazo species in situ under basic conditions.

  • Regiocontrol: The steric bulk of the diazo group and the electronic nature of the alkyne dictate the orientation, typically yielding the 3,5-disubstituted isomer with >95:5 selectivity.

DipolarMechanism Aldehyde Aldehyde (R-CHO) Hydrazone Tosylhydrazone (Stable Precursor) Aldehyde->Hydrazone Condensation Tosyl + Tosylhydrazine Tosyl->Hydrazone Diazo Diazo Species (R-CN2) Hydrazone->Diazo Base/Heat (Bamford-Stevens) Product 3,5-Disubstituted Pyrazole Diazo->Product [3+2] Cycloaddition Alkyne + Alkyne Alkyne->Product

Figure 2: In situ generation of diazo species for safe cycloaddition.

Detailed Experimental Procedure

Target: 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole Scale: 1.0 mmol[1]

Reagents
  • 4-Chlorobenzaldehyde (140 mg, 1.0 mmol)

  • p-Toluenesulfonylhydrazide (186 mg, 1.0 mmol)

  • Phenylacetylene (122 mg, 1.2 mmol)

  • Base: K2CO3 (276 mg, 2.0 mmol) or t-BuOLi

  • Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Workflow
  • Precursor Formation: In a sealed tube, combine aldehyde and tosylhydrazide in dioxane. Stir at room temperature for 30 mins to form the hydrazone (often visible as a white suspension).

  • One-Pot Addition: Add the base (K2CO3) and the alkyne (phenylacetylene) directly to the same vessel.

  • Cycloaddition: Seal the tube and heat to 110°C for 12 hours.

    • Mechanism:[1][2][4][5] Base deprotonates the hydrazone; heat induces decomposition of the sulfinate salt to release the diazo intermediate, which immediately reacts with the alkyne.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over Na2SO4 and concentrate.[6]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

Protocol C: Late-Stage C-H Functionalization

Application: Direct arylation of an existing pyrazole core. Ideal for generating libraries of analogs from a single parent compound.

Reaction Logic

The C-5 proton of 1-substituted pyrazoles is the most acidic and susceptible to direct arylation via transition metal catalysis (Pd or Ru). This avoids the need for pre-functionalized halogenated precursors.

Experimental Procedure (Pd-Catalyzed C-H Arylation)
Reagents
  • 1-Methyl-1H-pyrazole (1 mmol)

  • Aryl Bromide (1.5 mmol)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or PCy3

  • Base: K2CO3 (2 equiv)

  • Solvent: DMA (Dimethylacetamide)

Workflow
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Mix: Add pyrazole, aryl bromide, Pd(OAc)2, Ligand, and Base.

  • Solvent: Add anhydrous DMA via syringe.

  • Heat: Stir at 140°C for 16 hours.

  • Filter: Filter through a Celite pad to remove Palladium residues.

  • Purify: The crude mixture often contains unreacted pyrazole (volatile). Remove solvent under high vacuum before chromatography.

Purification & Characterization Standards

High-purity pyrazoles are required for biological assays. Common contaminants include hydrazine residues (toxic) and regioisomers.

Purification Table
MethodSolvent SystemTarget Impurity
Recrystallization EtOH/H2O or Toluene/HexaneRemoval of oligomers and salts.
Acid Wash 1M HCl extractionRemoval of unreacted hydrazine (forms water-soluble salt).
Flash Chromatography DCM/MeOH (95:5)Separation of regioisomers (Isomer A usually elutes significantly faster than B).
Characterization Checklist
  • 1H NMR: Look for the characteristic C4-H singlet (or substituted peak) around 6.3–6.8 ppm .

  • 13C NMR: The C3 and C5 carbons typically appear between 130–150 ppm , while C4 is shielded around 100–110 ppm .

  • HRMS: Essential to confirm the absence of hydrazone intermediates (mass = product + 14 or + Ts).

References

  • Knorr Pyrazole Synthesis Mechanism & Review

    • BenchChem Application Notes.[1] "Detailed experimental protocol for Knorr pyrazole synthesis."

    • (Verified Protocol Base)

  • Regioselective 1,3-Dipolar Cycloaddition

    • Organic Chemistry Portal. "Pyrazole Synthesis via 1,3-Dipolar Cycloaddition."
  • Transition-Metal Catalyzed Functionalization

    • Journal of Organic Chemistry. "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides." (2024)[7]

  • Advanced Multicomponent Strategies

    • Organic & Biomolecular Chemistry.[1][8][9][10] "Recent advances in the multicomponent synthesis of pyrazoles." (2024)[8]

  • Purification Techniques

    • Google Patents.

Sources

Application Note: Chromatographic Purification of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

[1]

Introduction & Chemical Context

The compound 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a critical scaffold in the synthesis of phenylpyrazole insecticides (e.g., Fipronil analogs) and pharmaceutical intermediates.[1] Its synthesis typically proceeds via the chlorination of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (the "pyrazolone" tautomer) using phosphoryl chloride (

1
The Purification Challenge

While the synthesis is robust, the purification presents specific challenges:

  • Regioisomerism: Depending on the cyclization method of the precursor, traces of the 3-chloro-1-phenyl-5-(trifluoromethyl) isomer may exist.[1] Separation of these regioisomers is difficult due to identical molecular weights and similar polarities.[1]

  • Hydrolysis Risk: The 5-chloro substituent, activated by the electron-withdrawing trifluoromethyl group and the adjacent nitrogen, is susceptible to hydrolysis back to the 5-hydroxy precursor if exposed to prolonged acidic aqueous conditions or wet silica.[1]

  • Solubility Profile: The target molecule is highly lipophilic (

    
    ), whereas the precursors (hydroxy or amino) are significantly more polar.[1]
    

This guide provides a self-validating workflow for purifying this compound to >99.5% purity, suitable for late-stage API synthesis or biological screening.

Pre-Purification Analysis (The "Scout")

Before committing the crude bulk to a preparative column, the impurity profile must be mapped.[1] We utilize a Reversed-Phase HPLC (RP-HPLC) method for this purpose because it offers orthogonal selectivity to the Normal Phase (NP) silica used in the preparative step.[1]

Protocol A: Analytical QC Method (RP-HPLC)

Objective: Quantify unreacted starting material (pyrazolone/amine) and identify regioisomers.[1]

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µmStandard stationary phase for hydrophobic aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier suppresses silanol ionization and ensures the pyrazole nitrogen remains protonated/neutral depending on pKa, sharpening peaks.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and better UV transparency than Methanol for aromatic detection.[1]
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Detection UV @ 254 nmThe phenyl-pyrazole core has strong absorbance at 254 nm.[1]
Temperature 40°CElevated temperature reduces viscosity and improves mass transfer for sharper peaks.[1]

Gradient Profile:

  • 0.0 min: 40% B[1][2]

  • 8.0 min: 95% B (Linear Ramp)[1]

  • 10.0 min: 95% B (Hold)[1]

  • 10.1 min: 40% B (Re-equilibration)

Expected Elution Order (Relative):

  • 5-Hydroxy/Amino Precursor:

    
     min (Polar, elutes early).
    
  • Target (5-Chloro):

    
     min (Lipophilic).
    
  • Dimer/Oligomer Impurities:

    
     min (Very lipophilic).[1]
    

Preparative Purification Strategy (Flash Chromatography)[1]

For scale-up (100 mg to 50 g), Flash Chromatography on silica gel is the method of choice. The large polarity difference between the 5-chloro product and the 5-hydroxy precursor makes this separation highly efficient, provided the loading technique is correct.[1]

Protocol B: Flash Chromatography Workflow

Mechanism: Normal Phase adsorption.[1] The lipophilic 5-chloro product interacts weakly with the silanols, while the 5-hydroxy/amino impurities interact strongly via Hydrogen Bonding.[1]

Step 1: Sample Loading (Critical)[1]
  • Do NOT liquid load using Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] These strong solvents will cause "band broadening" and the target compound will elute immediately, potentially co-eluting with impurities.[1]

  • Method: Dry Loading .[1][3] Dissolve the crude oil/solid in a minimum amount of DCM.[1] Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).[1] Evaporate the solvent under vacuum until a free-flowing powder is obtained.[1] Pack this powder into a solid load cartridge.

Step 2: Gradient Design[1]
  • Solvent System: Hexane / Ethyl Acetate (EtOAc).[1][2]

  • Cartridge: High-performance spherical silica (20-40 µm).[1]

Gradient Table:

Column Volume (CV)% EtOAc in HexanePhase Description
0 - 2 CV 0%Equilibration: Flushes non-polar grease/oils.[1]
2 - 5 CV 0%

5%
Isocratic Hold: The target compound is very non-polar.[1] It often elutes here.
5 - 12 CV 5%

20%
Elution: Target elutes. Regioisomers may separate on the tail.[1]
12 - 15 CV 20%

100%
Wash: Elutes the polar 5-hydroxy/amino starting material.[1]
Step 3: Fraction Collection & Post-Processing[1]
  • Monitor UV @ 254 nm and 280 nm.

  • Collect peaks.[1][2] The 5-chloro product usually elutes between 2% and 10% EtOAc.[1]

  • Evaporation: Use a rotary evaporator at 40°C.

    • Caution: 5-chloro-pyrazoles can sublime under high vacuum/high heat.[1] Do not leave on the high-vacuum pump overnight.[1]

Troubleshooting & Optimization

Scenario: Co-eluting Regioisomers

If the 3-chloro and 5-chloro isomers are not separating on standard silica:

  • Change Selectivity: Switch the strong solvent from EtOAc to MTBE (Methyl tert-butyl ether) or DCM . MTBE interacts differently with the

    
    -systems of the isomers.[1]
    
  • Stationary Phase: Switch to Amino-functionalized Silica (NH2) . The basic surface interacts with the acidic proton of the pyrazole ring (if any) or the electron-deficient nature of the ring, often enhancing isomer separation.

Scenario: Product Decomposition

If the 5-chloro product hydrolyzes to the 5-hydroxy compound on the column (observed as tailing or a new polar peak appearing during slow runs):

  • Cause: Acidic silanols on the silica surface are catalyzing the hydrolysis.[1]

  • Fix: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica acidity.[1]

Visualized Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process from crude synthesis to pure isolate.[1]

PurificationWorkflowStartCrude Reaction Mixture(Sandmeyer or POCl3 Route)WorkupAqueous Workup(Neutalize Acid, Extract DCM)Start->WorkupTLCTLC Scout(Hex/EtOAc 9:1)Workup->TLCDecisionIs Separation > 0.2 Rf?TLC->DecisionFlashFlash Chromatography(Silica, Dry Load, Hex/EtOAc)Decision->FlashYes (Easy Sep)ModFlashModified Flash(Solvent: Hex/MTBE or Amine Silica)Decision->ModFlashNo (Isomers Present)QCQC: RP-HPLC(C18, ACN/H2O)Flash->QCModFlash->QCQC->FlashPurity < 99% (Reprocess)FinalPure 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazoleQC->FinalPurity > 99%

Caption: Operational workflow for the isolation of the target pyrazole, highlighting the decision branch for difficult isomer separations.

Diagram 2: Impurity Profile & Separation Mechanism

This diagram visualizes the chemical interactions driving the separation.[1]

SeparationMechanismcluster_0Stationary Phase (Silica)cluster_1SilanolSi-OH GroupsTargetTarget: 5-Cl(Lipophilic, Non-Polar)Silanol->TargetWeak VdW(Fast Elution)Impurity1Impurity: 5-OH(H-Bond Donor)Silanol->Impurity1Strong H-Bonding(High Retention)Impurity2Impurity: Regioisomer(Similar Polarity)Silanol->Impurity2Moderate Interaction

Caption: Mechanistic view of silica chromatography. The 5-hydroxy impurity is retained by silanols, while the 5-chloro target elutes rapidly.[1]

References

  • Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 2013.[1] (Describes the POCl3 chlorination route analogous to the trifluoromethyl target). [1]

  • PubChem Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. (Provides physicochemical properties

    
     and solubility data for the methyl analog, serving as a baseline for the trifluoromethyl derivative).[1] [1]
    
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022.[1][2] (Details chromatographic conditions for trifluoromethyl-phenyl pyrazoles using EtOAc/Hexane gradients).

  • Method for purifying pyrazoles. Google Patents (WO2011076194A1). (Discusses industrial purification strategies including crystallization and salt formation, contrasting with chromatographic needs).

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. International Journal of Molecular Sciences, 2021. (Provides context on the solubility and workup of highly fluorinated pyrazoles).

Advanced Derivatization of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (Substrate 1 ) represents a "privileged structure" in medicinal and agrochemical discovery. It serves as the core architecture for blockbuster molecules like Fipronil (GABA-gated chloride channel blocker) and is a structural analog to Celecoxib (COX-2 inhibitor).

For SAR (Structure-Activity Relationship) profiling, this molecule offers a unique orthogonal derivatization strategy :

  • C-5 Position (Chlorine handle): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the adjacent 
    
    
    
    -phenyl and
    
    
    -3 trifluoromethyl groups.
  • C-4 Position (Proton): Electron-rich enough for Electrophilic Aromatic Substitution (

    
    ), allowing for halogenation or formylation to introduce a second diversity vector.
    
  • C-3 Trifluoromethyl: A critical lipophilic anchor that modulates metabolic stability and potency but remains chemically inert under standard derivatization conditions.

This guide details three validated protocols to expand this core into a library of bioactive candidates.

Chemical Space Mapping & Reaction Logic

The following decision tree illustrates the derivatization pathways available for Substrate 1 .

G Start 5-Cl-1-Ph-3-CF3-Pyrazole (Substrate 1) C5_Path C-5 Functionalization (Cl Displacement) Start->C5_Path Path A C4_Path C-4 Functionalization (C-H Activation) Start->C4_Path Path B Suzuki Suzuki-Miyaura (Biaryl Systems) C5_Path->Suzuki Pd(OAc)2 / SPhos SNAr SNAr Amination (Polarity Tuning) C5_Path->SNAr HNR2 / Base Halogenation Halogenation (I/Br) (Cross-Coupling Handle) C4_Path->Halogenation NIS or NBS Vilsmeier Vilsmeier-Haack (Aldehyde Insertion) C4_Path->Vilsmeier POCl3 / DMF

Figure 1: Divergent synthesis map for 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole. Path A exploits the reactive C-Cl bond; Path B exploits the C-4 nucleophilicity.

Experimental Protocols

Protocol A: C-5 Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Introduce aromatic/heteroaromatic diversity at C-5 to probe hydrophobic pocket occupancy (e.g., for kinase or SDH inhibition). Mechanism: The electron-deficient pyrazole facilitates oxidative addition, but the nitrogen-rich heterocycle can poison Pd catalysts. We utilize SPhos or XPhos ligands to prevent catalyst deactivation [1].

Materials:

  • Substrate 1 (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, charge Substrate 1 (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and base (1.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add the Pd source and ligand quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by TLC: 20% EtOAc/Hexane).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel (Gradient: 0% → 15% EtOAc in Hexanes).

Self-Validation Check:

  • Success: Appearance of new aromatic signals in

    
     NMR; disappearance of C-Cl stretch in IR (approx. 1090 cm⁻¹).
    
  • Failure: Recovery of starting material suggests inactive catalyst (check oxygen levels) or protodeboronation of the boronic acid (reduce water content).

Protocol B: C-5 Amination via Nucleophilic Aromatic Substitution ( )

Objective: Introduce solubilizing groups or H-bond donors/acceptors. Mechanism: The


 and 

-Phenyl groups withdraw electron density, making C-5 highly electrophilic.

Materials:

  • Substrate 1 (1.0 equiv)[1]

  • Primary or Secondary Amine (2.0 equiv)

  • Base:

    
     (3.0 equiv) or NaH (1.2 equiv for weak nucleophiles)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Substrate 1 (1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add

    
     (3.0 mmol) followed by the amine (2.0 mmol).
    
  • Reaction: Stir at 100–120°C for 6–18 hours.

    • Note: Volatile amines should be reacted in a sealed pressure tube.

  • Workup: Pour reaction mixture into ice-water (20 mL).

    • Solid Product: Filter the precipitate and wash with water.[1][2]

    • Oily Product: Extract with EtOAc (3x), wash with LiCl solution (to remove DMF), dry, and concentrate.

  • Purification: Recrystallization from EtOH or column chromatography.

Protocol C: C-4 Formylation (Vilsmeier-Haack)

Objective: Install an aldehyde handle at C-4 for reductive amination or olefination. Mechanism: Electrophilic attack by the chloroiminium ion generated in situ.

Materials:

  • Substrate 1 (1.0 equiv)[1]

  • 
     (3.0 equiv)
    
  • DMF (5.0 equiv - acts as reagent and solvent)

Step-by-Step Methodology:

  • Reagent Formation: Cool anhydrous DMF (2 mL) to 0°C. Dropwise add

    
     under 
    
    
    
    . Stir 15 mins to form the Vilsmeier reagent (white suspension/slurry).
  • Addition: Add Substrate 1 (dissolved in minimal DMF) dropwise to the cold reagent.

  • Cyclization: Warm to 80–90°C and stir for 4 hours.

  • Hydrolysis: Cool to RT and pour onto crushed ice/sodium acetate mixture. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The product, 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde , usually precipitates as a solid. Filter and wash with water [2].[1][2]

SAR Data Interpretation & Optimization

When analyzing the library generated from these protocols, use the following logic table to guide lead optimization.

ParameterModification SiteSAR ImplicationTarget Value (Lead-like)
Lipophilicity (LogP) C-5 ArylHigh LogP improves membrane permeability but increases metabolic clearance.2.0 – 4.0
Solubility C-5 AmineIntroducing piperazine or morpholine at C-5 drastically improves aqueous solubility.> 50 µM
Electronic Effect C-4 SubstituentElectron-withdrawing groups (CHO, CN) at C-4 increase acidity of C-5 leaving group (if not already substituted).N/A
Steric Bulk C-5Ortho-substituted aryls at C-5 may twist out of plane, disrupting

stacking interactions in the binding pocket.
Case-dependent

Workflow Visualization:

Workflow Step1 Library Design (Virtual Screening) Step2 Parallel Synthesis (96-well block) Step1->Step2 Step3 QC: LC-MS & NMR (Purity > 95%) Step2->Step3 Step4 Biological Assay (IC50 / MIC) Step3->Step4 Decision Hit Validation? Step4->Decision Decision->Step1 No (Refine Model) Lead Optimization Lead Optimization Decision->Lead Optimization Yes

Figure 2: Iterative SAR workflow for pyrazole derivatives.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / JACS. Context: Describes ligand selection (SPhos/XPhos) for challenging pyrazole substrates.

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: synthesis and structural analysis. Source: ResearchGate / Acta Cryst. Context: Validates Vilsmeier-Haack conditions for 5-chloro-pyrazoles.

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: RSC Medicinal Chemistry.[3] Context: Provides SAR data on trifluoromethyl-phenyl pyrazoles and their biological targets.

  • 1-(Substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Source: ACS Publications (J. Agric. Food Chem). Context: Demonstrates the utility of the C-4 position for carboxamide derivatization in agrochemistry.

Sources

biological screening assays for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Screening Strategies for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Executive Summary & Compound Profile

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7) is a "privileged scaffold" in agrochemical discovery. It serves as the structural core for the fiprole class of insecticides (e.g., Fipronil) and certain PPO-inhibiting herbicides.

In drug discovery and agrochemical R&D, this molecule is not merely an intermediate; it is a lead scaffold used to probe Structure-Activity Relationships (SAR). Its biological activity is defined by its ability to fit into the non-competitive blocking site of ligand-gated ion channels, specifically the GABA-gated chloride channel (GABA-Cl) .[1]

Physicochemical Profile:

  • Molecular Formula: C₁₀H₆ClF₃N₂

  • Molecular Weight: 246.62 g/mol

  • Lipophilicity (LogP): ~3.5 (High membrane permeability, suitable for CNS targeting in insects).

  • Solubility: Low in water; requires DMSO stock (typically 10-100 mM) for biological assays.

Target Identification & Mechanism of Action

The primary biological target for this scaffold is the insect GABA-gated chloride channel .[2]

  • Physiological Role: GABA binds to the receptor, opening the chloride channel.[3] Cl⁻ ions flow into the neuron, causing hyperpolarization and inhibiting nerve impulse transmission.[3]

  • Mechanism of Action (MoA): Phenylpyrazoles act as non-competitive antagonists .[1] They bind within the channel pore (distinct from the GABA binding site), physically blocking Cl⁻ influx.

  • Phenotypic Result: Blocking the inhibitory signal leads to hyperexcitation, convulsions, and mortality in the target organism.[4][5]

Diagram 1: Mechanism of Action (GABA Antagonism)

GABA_Mechanism GABA GABA Neurotransmitter Receptor_Closed GABA Receptor (Closed State) GABA->Receptor_Closed Binds Receptor_Open GABA Receptor (Open Channel) Receptor_Closed->Receptor_Open Conformational Change Cl_Influx Cl- Influx (Hyperpolarization) Receptor_Open->Cl_Influx Permits Flow Blocked_Channel Blocked Channel (Pore Occlusion) Receptor_Open->Blocked_Channel Blocks Flow Inhibition Neuronal Inhibition (Normal State) Cl_Influx->Inhibition Compound 5-Chloro-1-phenyl- 3-(trifluoromethyl)pyrazole Compound->Receptor_Open Binds Inside Pore Blocked_Channel->Cl_Influx Prevents Excitation Hyperexcitation (Insecticidal Effect) Blocked_Channel->Excitation Causes

Figure 1: Mechanism of Action. The phenylpyrazole scaffold blocks the open chloride channel, preventing hyperpolarization and leading to insecticidal hyperexcitation.[1][5]

Screening Workflow Strategy

To validate this compound, a tiered screening approach is required to distinguish true biological activity from false positives.

Diagram 2: Screening Cascade

Screening_Workflow cluster_0 Phase 1: High-Throughput Screening (HTS) cluster_1 Phase 2: Validation cluster_2 Phase 3: Safety & Selectivity Step1 Primary Assay: FLIPR Membrane Potential (Insect Neurons) Step2 Secondary Assay: Whole-Cell Patch Clamp (Electrophysiology) Step1->Step2 Hits (>50% Inhibition) Discard Archive / Redesign Step1->Discard No Activity Step3 Selectivity Assay: Mammalian GABA Receptor (HEK293 Cells) Step2->Step3 Confirmed Antagonists Step2->Discard False Positive Lead_Opt Lead Optimization (SAR Expansion) Step3->Lead_Opt High Insect/Mammal Ratio Toxic Toxicity Alert Step3->Toxic Low Selectivity

Figure 2: Tiered screening workflow ensures only potent and selective compounds progress to lead optimization.

Detailed Protocols

Assay 1: FLIPR Membrane Potential Assay (Primary Screen)

Objective: Measure the ability of the compound to block GABA-induced membrane hyperpolarization in insect cells. Cell Line: Drosophila S2 cells or Musca domestica neuronal cultures stably expressing RDL (Resistance to Dieldrin) GABA receptors.

Reagents:

  • Membrane Potential Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).

  • Agonist: GABA (γ-aminobutyric acid), prepared at EC₈₀ concentration.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Protocol:

  • Cell Plating: Seed cells (50,000/well) in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight.

  • Dye Loading: Remove culture media and add 20 µL of Membrane Potential Dye. Incubate for 30–60 minutes at room temperature.

    • Note: Do not wash cells after dye addition (homogeneous assay).

  • Compound Addition (Pre-incubation): Add 10 µL of the test compound (5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 minutes.

    • Control: DMSO only (0% inhibition).

  • Agonist Stimulation: Using the FLIPR instrument, inject GABA (at EC₈₀) while simultaneously recording fluorescence.

  • Data Analysis:

    • GABA Response: GABA opens channels -> Cl⁻ influx -> Hyperpolarization -> Decrease in Fluorescence .

    • Antagonist Effect: Compound blocks channel -> Prevents Hyperpolarization -> Fluorescence remains high (relative to GABA control).

    • Calculate IC₅₀ based on the restoration of fluorescence signal.

Assay 2: Whole-Cell Patch Clamp (Confirmatory)

Objective: Direct measurement of Cl⁻ current blockage. This eliminates false positives from dye artifacts (e.g., fluorescence quenching).

Protocol:

  • Setup: Use an inverted microscope with a micromanipulator.

  • Pipette Solution (Intracellular): 140 mM CsCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES (High Cl⁻ concentration ensures a large outward current at positive potentials).

  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Recording: Establish a GΩ seal and break into whole-cell configuration. Clamp voltage at -60 mV.

  • Perfusion: Apply GABA (10 µM) for 2 seconds to elicit a stable inward current. Wash.

  • Inhibition: Co-apply GABA + Test Compound. Measure the reduction in peak current amplitude compared to GABA alone.

Safety & Selectivity (Critical for Development)

The commercial success of phenylpyrazoles (like Fipronil) relies on selectivity . They must bind tightly to insect receptors but poorly to mammalian receptors.

Comparative Binding Assay:

  • Target A (Insect): Housefly head membrane preparations.

  • Target B (Mammalian): Rat brain membrane preparations (GABA_A receptors).

  • Radioligand: [³H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate) - a specific chloride channel blocker radioligand.

  • Success Metric: A Selectivity Ratio (IC₅₀ Mammal / IC₅₀ Insect) > 500 is desired.

    • Note: The core scaffold (5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole) typically shows lower selectivity than optimized derivatives like Fipronil, making it an ideal baseline for SAR improvements.

Secondary Target: Herbicidal Potential[6][7][8]

While primarily an insecticide scaffold, phenylpyrazoles can inhibit Protoporphyrinogen Oxidase (PPO) in plants.

  • Assay: Recombinant Plant PPO Enzyme Assay.

  • Readout: Measure the conversion of Protoporphyrinogen IX to Protoporphyrin IX (fluorescence increase).

  • Relevance: If the compound shows weak GABA activity but high PPO inhibition, the development path shifts from insecticide to herbicide.

References

  • Mechanism of Fiproles: Narahashi, T., et al. "Mechanisms of action of newer insecticides." Archives of Insect Biochemistry and Physiology, vol. 58, no. 4, 2007. Link

  • GABA Screening Protocols: Ihara, M., et al. "Blocking actions of fipronil on GABA receptors." Pesticide Biochemistry and Physiology, vol. 101, no.[6] 3, 2011. Link

  • Selectivity Data: Zhao, X., et al. "Fipronil and its metabolites: a comparative study of their interaction with insect and mammalian GABA receptors." Toxicology, vol. 216, no. 2, 2005. Link

  • FLIPR Assay Methodology: Eglen, R. M. "Functional G protein-coupled receptor assays for primary and secondary screening." Combinatorial Chemistry & High Throughput Screening, vol. 8, no. 4, 2005. Link

  • PPO Inhibition: Dayan, F. E., et al. "Protoporphyrinogen oxidase inhibitors."[6] Peroxidizing Herbicides, Springer, 1999. Link

Sources

Application Note: Anti-Inflammatory Activity Assay of Pyrazole Derivatives

[1][2]

Executive Summary

Pyrazole derivatives represent a cornerstone in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. Their pharmacophore mimics the transition state of arachidonic acid metabolism, allowing for potent inhibition of Cyclooxygenase-2 (COX-2). This application note provides a rigorous, multi-tiered screening workflow for evaluating novel pyrazole scaffolds. We detail protocols for preliminary protein denaturation screening, cellular nitric oxide (NO) suppression in RAW 264.7 macrophages, enzymatic COX inhibition, and the gold-standard in vivo carrageenan-induced paw edema model.

Mechanistic Background & Signaling Pathway

The anti-inflammatory efficacy of pyrazoles is primarily mediated through the suppression of the Arachidonic Acid (AA) cascade and the NF-


  • iNOS (Inducible Nitric Oxide Synthase): Produces Nitric Oxide (NO).[1]

  • COX-2 (Cyclooxygenase-2): Converts AA to Prostaglandin E2 (PGE2).

Pyrazole derivatives typically target the hydrophobic pocket of COX-2 or interfere with upstream kinase phosphorylation.

Figure 1: Inflammatory Signaling & Pyrazole Intervention Points[4]

InflammatoryPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MAPKMAPK Cascade(p38, JNK, ERK)TLR4->MAPKNFkB_cytoNF-κB (Cytosol)MAPK->NFkB_cytoNFkB_nucNF-κB (Nucleus)NFkB_cyto->NFkB_nucTranslocationCOX2COX-2 EnzymeNFkB_nuc->COX2TranscriptioniNOSiNOS EnzymeNFkB_nuc->iNOSPGE2PGE2(Pain/Inflammation)COX2->PGE2NONitric Oxide (NO)iNOS->NOArachidonicArachidonic AcidArachidonic->COX2PyrazolePyrazole Derivative(Inhibitor)Pyrazole->MAPK Upstream ModulationPyrazole->COX2 Direct Inhibition

Caption: Signal transduction pathway showing LPS-induced activation of NF-κB/COX-2 and sites of pyrazole inhibition.

Tier 1: Preliminary In Vitro Screening

Before cell-based assays, a physicochemical assay is recommended to filter compounds based on their ability to stabilize protein structure against heat denaturation, a phenomenon analogous to membrane stabilization during inflammation.

Protocol A: Albumin Denaturation Assay

Principle: Inflammation induces protein denaturation. Compounds that prevent heat-induced denaturation of albumin act as potential anti-inflammatory agents.

Reagents:

  • Test Compound: Dissolved in DMSO.

  • 1% Bovine Serum Albumin (BSA): Aqueous solution.[2]

  • Phosphate Buffered Saline (PBS): pH 6.4.[3]

  • Reference Drug: Diclofenac Sodium or Ibuprofen.

Procedure:

  • Preparation: In a test tube, mix 0.2 mL of 1% BSA, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound (various concentrations: 50–500 µg/mL).

  • Control: Prepare a control tube with DMSO instead of the test compound.

  • Incubation: Incubate at 37°C for 15 minutes .

  • Thermal Stress: Transfer tubes to a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow samples to cool to room temperature (approx. 15 mins).

  • Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

Calculation:

4

Tier 2: Cellular Functional Assays

Compounds passing Tier 1 are evaluated in a biological system. The RAW 264.7 murine macrophage cell line is the industry standard for assessing LPS-induced inflammation.

Protocol B: Nitric Oxide (NO) Suppression (Griess Assay)

Principle: LPS stimulates macrophages to produce NO, which oxidizes to nitrite (

Materials:

  • Cell Line: RAW 264.7 macrophages (ATCC TIB-71).[5]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Griess Reagent: 1% Sulfanilamide + 0.1% NED (N-(1-naphthyl)ethylenediamine dihydrochloride) in 2.5% phosphoric acid.

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Remove media.

    • Add fresh media containing LPS (1 µg/mL) + Test Compound (0.1, 1, 10, 50, 100 µM).

    • Include LPS-only control (100% inflammation) and Vehicle control (0% inflammation).

  • Incubation: Incubate for 24 hours .

  • Griess Reaction:

    • Transfer 100 µL of cell culture supernatant to a fresh 96-well plate.

    • Add 100 µL of Griess Reagent.[5][6]

    • Incubate at room temperature for 10 minutes (protect from light).

  • Quantification: Measure absorbance at 540 nm .

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to anti-inflammatory activity, not cytotoxicity.

Data Interpretation:

  • IC50: The concentration required to inhibit 50% of NO production.

  • Selectivity: Compare IC50 (NO inhibition) vs. IC50 (Cytotoxicity). A ratio > 10 indicates a safe therapeutic window.

Tier 3: Target Validation (COX Selectivity)

To confirm the mechanism of pyrazole derivatives (often designed as COX-2 selective inhibitors), enzymatic assays are required.

Protocol C: COX-1 vs. COX-2 Inhibition (Enzymatic Kit)

Method: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050). Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

Key Steps:

  • Reaction Mix: Prepare separate wells for COX-1 (ovine) and COX-2 (human recombinant).

  • Inhibitor Addition: Add pyrazole derivative (10 µM - 0.01 µM) to the enzyme and incubate for 10 mins.

  • Substrate Addition: Add Arachidonic Acid (AA) and TMPD to initiate the reaction.

  • Readout: Monitor absorbance at 590 nm for 5 minutes.

  • Selectivity Index (SI):

    
    
    
    • High SI (>100) indicates high COX-2 selectivity (reduced gastric side effects).

Tier 4: In Vivo Validation

The Carrageenan-Induced Paw Edema model is the regulatory standard for assessing acute anti-inflammatory activity.

Protocol D: Carrageenan-Induced Paw Edema (Rat Model)

Animals: Wistar albino rats (150–200g). Group Size: n=6 per group.

Experimental Design:

  • Baseline: Measure the initial paw volume (

    
    ) of the right hind paw using a digital plethysmometer .
    
  • Drug Administration: Administer test compounds (p.o. or i.p.) 1 hour prior to induction.

    • Group 1: Vehicle Control (CMC/Saline).

    • Group 2: Reference Standard (Celecoxib 10 mg/kg).

    • Group 3-5: Test Pyrazoles (e.g., 10, 20, 40 mg/kg).

  • Induction: Inject 0.1 mL of 1% (w/v) Carrageenan (lambda type) in sterile saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours  post-injection.
    

Phasic Interpretation:

  • 0–2 Hours (Early Phase): Histamine, serotonin, and bradykinin release. (Pyrazoles are often less effective here unless they possess antihistaminic properties).

  • 3–4 Hours (Late Phase): Prostaglandin (COX-2 mediated) and NO release. This is the critical window for pyrazole efficacy.

Data Analysis:

Experimental Workflow Summary

Figure 2: From Synthesis to Lead Candidate

Workflowcluster_InVitroIn Vitro Screeningcluster_InVivoIn Vivo ValidationSynthSynthesis ofPyrazole LibraryAlbuminAlbumin Denaturation(>50% Inhibition?)Synth->AlbuminMTTCytotoxicity (MTT)(Safe?)Albumin->MTTPassGriessNO Inhibition (Griess)(Low IC50?)MTT->GriessNon-toxicCOXCOX-1/2 Assay(Selectivity?)Griess->COXActivePawCarrageenan Paw Edema(Late Phase Efficacy)COX->PawSelectiveHistoHistopathology(Reduced Infiltration)Paw->HistoLeadLead CandidateHisto->Lead

Caption: Step-by-step screening cascade for identifying potent anti-inflammatory pyrazoles.

References

  • Vertex AI Search. (2023). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2023).[7] Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2023).[7] Carrageenan Induced Paw Edema (Rat, Mouse) Protocol. Inotiv. Link

  • Vertex AI Search. (2023). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2023).[7] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. National Institutes of Health (NIH). Link

Application Note: High-Precision Antifungal Evaluation of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole scaffold represents a privileged structure in modern antifungal discovery. Structurally related to commercial fungicides like pyraclostrobin and fluxapyroxad , these analogs frequently exhibit activity by inhibiting Succinate Dehydrogenase (SDH) (Complex II) in the mitochondrial electron transport chain, though recent derivatives have also shown membrane-disrupting capabilities against human pathogens like Candida albicans and Aspergillus fumigatus.

This guide provides a rigorous, standardized workflow for evaluating these specific analogs. Unlike generic antifungal protocols, this document addresses the specific physicochemical challenges of trifluoromethyl-pyrazole derivatives—namely, their lipophilicity and specific solubility requirements in bioassays.

Pre-Analytical Phase: Compound Management

Critical Causality: Pyrazole analogs with -CF3 groups are highly lipophilic. Improper solubilization leads to "micro-precipitation" in aqueous media, causing false negatives in optical density (OD) readings.

Protocol: Solubilization & Storage[1]
  • Primary Stock: Dissolve neat compound in 100% DMSO to a concentration of 10 mg/mL (or 20-50 mM).

    • Validation: Vortex for 60 seconds. If visual turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Quality Control: Verify purity via HPLC-UV (>95% required). Impurities in pyrazole synthesis (e.g., regioisomers) can have vastly different biological activities.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction with high-concentration fluorinated compounds) and store at -20°C.

Protocol A: Quantitative In Vitro Susceptibility Testing

Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi).

Workflow Logic

We utilize a broth microdilution method.[1][2] The critical modification for this chemical class is the solvent tolerance check , as high DMSO concentrations can permeabilize fungal membranes, synergizing with the test compound.

Materials[1][3][4][5]
  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum:

    • Candida spp.:[2][3][4][5][6] 0.5 – 2.5 × 10³ CFU/mL.

    • Aspergillus/Fusarium:[4][6][7] 0.4 – 5 × 10⁴ CFU/mL (spore suspension).[8]

  • Controls: Fluconazole (positive), Solvent Control (1% DMSO), Sterility Control.

Step-by-Step Methodology
  • Dilution Series: Prepare a 2-fold serial dilution of the pyrazole analog in DMSO.

  • Intermediate Dilution: Dilute each DMSO stock 1:50 into RPMI medium.

    • Why: This ensures the final DMSO concentration on the cells is <1% when mixed with inoculum.

  • Plating: Dispense 100 µL of the intermediate dilution into a 96-well flat-bottom plate.

  • Inoculation: Add 100 µL of standardized fungal inoculum to each well.

    • Final Test Range: Typically 64 µg/mL down to 0.125 µg/mL.

  • Incubation:

    • Yeasts: 35°C for 24-48 hours.

    • Moulds: 35°C for 48-72 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) .

    • Criterion: The lowest concentration showing 100% visual inhibition (optically clear).[8] For SDH inhibitors, "trailing growth" (partial inhibition) is common; strictly record MIC-50 and MIC-90 if using OD measurements.

Visualization: Microdilution Workflow

Microdilution_Workflow Start Compound Stock (10 mg/mL DMSO) Dilution 2-Fold Serial Dilution (in DMSO) Start->Dilution Step 1 Intermed 1:50 Dilution (in RPMI + MOPS) Dilution->Intermed Step 2 Plate 96-Well Plate (100 µL Compound) Intermed->Plate Step 3 Inoculum Add 100 µL Fungal Suspension Plate->Inoculum Step 4 Incubate Incubate 35°C (24-72h) Inoculum->Incubate Step 5 Read Read MIC (Visual/OD600) Incubate->Read Step 6

Figure 1: Step-by-step workflow for broth microdilution susceptibility testing.

Protocol B: Mechanism of Action – Succinate Dehydrogenase (SDH) Inhibition

Context: The 1-methyl-3-(trifluoromethyl) pyrazole pharmacophore is a classic SDH binder (Complex II). To validate if your analogs follow this mechanism, an enzymatic assay is required.

Principle

We measure the reduction of DCPIP (2,6-dichlorophenolindophenol) . SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone. In this assay, an artificial electron acceptor (DCPIP) intercepts the electrons, causing a color change from blue (oxidized) to colorless (reduced). Inhibition of SDH prevents this color change.

Reagents
  • Mitochondrial Fraction: Isolated from S. cerevisiae or Neurospora crassa (commercial kits available).

  • Substrate: Sodium Succinate (20 mM).

  • Indicator: DCPIP (50 µM).

  • Activator: Phenazine methosulfate (PMS) (intermediate electron carrier).

  • Buffer: Phosphate buffer (pH 7.4) + 1 mM Sodium Azide (blocks Complex IV to isolate Complex II activity).

Procedure
  • Preparation: In a cuvette or 96-well plate, mix Buffer, Mitochondrial Fraction, Sodium Azide, and Test Compound (incubate 10 mins to allow binding).

  • Activation: Add Succinate to start the reaction.

  • Measurement: Immediately monitor absorbance at 600 nm (DCPIP absorbance) every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (ΔAbs/min).

    • Calculation: % Inhibition = [1 - (Slope_sample / Slope_control)] × 100.

    • Self-Validation: The positive control Carboxin or Boscalid must show >90% inhibition.

Visualization: Mitochondrial Target Pathway

SDH_Pathway Succinate Succinate SDH Complex II (SDH) [TARGET] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduction Pyrazole 5-Cl-1-Ph-3-CF3-Pyrazole (Inhibitor) Pyrazole->SDH Blocks Q-site

Figure 2: Mechanism of Action. The pyrazole analog binds to the Ubiquinone-binding site (Q-site) of Complex II, halting the electron transport chain.[9]

Protocol C: Time-Kill Kinetics

Purpose: To determine if the antifungal activity is fungistatic (inhibits growth) or fungicidal (kills cells). Pyrazoles are often fungistatic at MIC but fungicidal at higher concentrations.

  • Setup: Prepare 10 mL of RPMI medium containing the test compound at 2× MIC and 4× MIC .

  • Inoculum: Add fungal suspension to reach a starting density of

    
     CFU/mL.
    
  • Sampling: Withdraw 100 µL aliquots at T = 0, 4, 8, 12, 24, and 48 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA). Incubate 48h and count colonies.

  • Interpretation:

    • Fungicidal:

      
       reduction (99.9% kill) from the starting inoculum.
      
    • Fungistatic:

      
       reduction.
      

Data Reporting & Analysis

Summarize your findings in a comparative table. Calculate the Selectivity Index (SI) if cytotoxicity data (e.g., on HEK293 cells) is available.

Compound IDR1 SubstituentMIC (µg/mL) C. albicansMIC (µg/mL) A. fumigatusSDH Inhibition IC50 (µM)Phenotype
PZ-01 (Ref) -H16.0>64.045.2Weak Activity
PZ-05 -CH32.08.05.1Moderate
PZ-12 -Ph-Cl (p)0.125 1.0 0.08 Potent SDHI
Fluconazole N/A0.25>64.0N/AControl

Table 1: Example Data Layout. Note the correlation between SDH IC50 and MIC values.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[3][Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[1][Link]

  • Zhang, L., et al. (2023).[1] "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group." International Journal of Molecular Sciences. [Link]

  • Wu, Q., et al. (2021). "Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives." Arabian Journal of Chemistry. [Link]

  • Arendrup, M.C., et al. (2017).[7] "Spectrophotometric reading of EUCAST antifungal susceptibility testing of Aspergillus fumigatus." Clinical Microbiology and Infection. [Link]

Sources

using 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utilization of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7 / 1131-17-5 analog) in kinase inhibitor research.

Executive Summary: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a privileged electrophilic scaffold used primarily as a precursor to synthesize potent Type I, Type II, and covalent kinase inhibitors. While the parent 5-chloro compound possesses latent reactivity, its primary application is as a "warhead precursor" or "hinge-binding template." It is chemically derivatized (via nucleophilic aromatic substitution, SNAr) to generate libraries of inhibitors targeting FGFR , JNK3 , BRAF , and p38 MAPK .

PART 1: APPLICATION NOTE & TECHNICAL OVERVIEW

Chemical Identity & Mechanism of Action[1]
  • Compound: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole[1]

  • Role: Kinase Inhibitor Scaffold / Electrophilic Intermediate

  • Key Structural Features:

    • 3-Trifluoromethyl (-CF₃): Provides metabolic stability and occupies the hydrophobic "back pocket" or "gatekeeper" region of the kinase ATP-binding site.

    • 1-Phenyl Ring: Orients the molecule within the solvent-exposed region or the specificity pocket, depending on the kinase isoform.

    • 5-Chloro (-Cl): The "reactive handle." This electron-deficient position is susceptible to nucleophilic attack. In drug design, this chloride is displaced by an amine or aniline (the "hinge binder") to form the active hydrogen-bonding motif required for ATP competition.

Target Specificity & Biological Context

Research validates this scaffold's utility in generating inhibitors for the following pathways:

  • FGFR (Fibroblast Growth Factor Receptor): 5-amino derivatives (formed from the 5-chloro parent) act as covalent or reversible inhibitors, blocking angiogenesis and cell proliferation in gastric and lung cancers.

  • JNK3 (c-Jun N-terminal Kinase 3): Used to synthesize neuroprotective agents by targeting the ATP pocket of JNK3, reducing neurodegeneration.

  • BRAF / p38 MAPK: The pyrazole core mimics the adenine ring of ATP, allowing derivatives to inhibit the MAPK signaling cascade, crucial in melanoma and inflammation.

Handling & Stability
  • Solubility: Highly soluble in DMSO (>50 mM) and Ethanol. Poorly soluble in water.

  • Reactivity Warning: The 5-chloro position is electrophilic. Avoid prolonged storage in nucleophilic solvents (e.g., methanol, primary amines) unless derivatization is intended.

  • Storage: Store solid at -20°C under desiccated conditions. DMSO stocks are stable at -80°C for 6 months.

PART 2: EXPERIMENTAL PROTOCOLS

Protocol A: Derivatization (Activation of the Scaffold)

Rationale: The 5-chloro compound itself lacks the hydrogen bond donor required to bind the kinase "hinge" region (Glu/Leu residues). This protocol converts the scaffold into an active 5-amino-pyrazole inhibitor .

Materials:

  • 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)

  • Target Amine (e.g., 4-amino-benzamide or specific aniline) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: DMF or NMP (anhydrous)

Workflow:

  • Dissolution: Dissolve 100 mg of the 5-chloro scaffold in 2 mL anhydrous DMF.

  • Addition: Add 1.2 equivalents of the target amine and 2.0 equivalents of DIPEA.

  • Reaction: Heat the mixture to 120°C for 4–12 hours. (Microwave irradiation at 140°C for 30 mins is an alternative for faster kinetics).

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the chloro-precursor (Mass M) and appearance of the product (M - Cl + Amine).

  • Purification: Precipitate with cold water or purify via Silica Flash Chromatography (Hexane/EtOAc gradient).

  • Result: You now have a 5-amino-1-phenyl-3-(trifluoromethyl)pyrazole , a potent ATP-competitive inhibitor ready for screening.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To determine the IC₅₀ of the synthesized derivative against a specific kinase (e.g., FGFR1).

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

  • Recombinant Kinase (e.g., FGFR1 kinase domain).

  • FRET Peptide Substrate (specific to target).

  • ATP (at K_m concentration).

  • Test Compound (from Protocol A).

Steps:

  • Preparation: Prepare a 3x serial dilution of the Test Compound in DMSO (start at 10 µM).

  • Incubation: Add 5 µL of diluted compound to a 384-well plate.

  • Enzyme Addition: Add 10 µL of Enzyme/Substrate mix. Incubate for 15 mins at RT to allow inhibitor binding.

  • Reaction Start: Add 5 µL of ATP solution to initiate the reaction.

  • Reaction Stop: After 60 mins, add Stop/Detection Reagent (EDTA + FRET antibody).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

Protocol C: Cellular Target Engagement (Western Blot)

Rationale: To verify the inhibitor penetrates cells and blocks downstream signaling (e.g., ERK phosphorylation).

Cell Line: HCT116 (Colorectal) or specific FGFR-driven line. Steps:

  • Seeding: Seed cells at 5 x 10⁵ cells/well in a 6-well plate. Adhere overnight.

  • Starvation: Serum-starve cells for 4–12 hours (0.1% FBS) to reduce basal noise.

  • Treatment: Treat cells with the Inhibitor (0.1, 1.0, 10 µM) or Vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate with Growth Factor (e.g., FGF or EGF, 50 ng/mL) for 15 mins.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Run SDS-PAGE. Probe with:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204)

    • Control Ab: Anti-Total ERK or Anti-GAPDH

  • Validation: A dose-dependent decrease in pERK band intensity confirms kinase inhibition.

PART 3: VISUALIZATION & PATHWAYS

Diagram 1: Chemical Synthesis & Activation Strategy

This diagram illustrates the conversion of the 5-chloro scaffold into the active biological inhibitor.

ChemicalActivation Scaffold 5-Chloro-1-phenyl- 3-(trifluoromethyl)pyrazole (Electrophilic Scaffold) Intermediate Transition State (SNAr Mechanism) Scaffold->Intermediate Nucleophilic Attack Reagents Reagents: Primary Amine (R-NH2) Base (DIPEA/K2CO3) Heat (120°C) Reagents->Intermediate Inhibitor Active Kinase Inhibitor (5-Amino Derivative) Intermediate->Inhibitor Cl- Displacement Target Kinase Binding Pocket (Hinge Region Interaction) Inhibitor->Target H-Bond Formation (ATP Competition)

Caption: The 5-chloro scaffold undergoes SNAr substitution to form the 5-amino derivative, which provides the critical hydrogen bond donor for kinase inhibition.

Diagram 2: Downstream Signaling & Inhibition Point

This diagram maps where the derived inhibitor acts within the MAPK/FGFR signaling cascade.

SignalingPathway GF Growth Factor (FGF/EGF) RTK Receptor Tyrosine Kinase (FGFR / EGFR) GF->RTK Activation RAS RAS-GTP RTK->RAS Recruitment Inhibitor Pyrazole Inhibitor (Derived from Scaffold) Inhibitor->RTK Blocks ATP Site RAF RAF / BRAF Inhibitor->RAF Alternate Target RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Transcription (Proliferation) ERK->Nucleus Translocation

Caption: The inhibitor blocks ATP binding at the RTK or RAF level, preventing the phosphorylation cascade (MEK->ERK) and halting cell proliferation.

PART 4: REFERENCES

  • Li, X., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.

  • Park, K., et al. (2015). "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Bioorganic & Medicinal Chemistry Letters.

  • Pinto, D.J., et al. (2001). "Discovery of Factor Xa inhibitors containing the 1-phenyl-3-(trifluoromethyl)pyrazole scaffold." Journal of Medicinal Chemistry.

  • BldPharm. "5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Product Data." BLD Pharm.

Sources

Application Note: Cytotoxicity Profiling of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Compound

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a critical heterocyclic scaffold used extensively in the synthesis of agrochemicals (e.g., Fipronil intermediates) and pharmaceutical candidates (COX-2 inhibitors, anticancer agents).[1][2] The presence of the trifluoromethyl (-CF₃) group at the C3 position significantly enhances lipophilicity and metabolic stability compared to its methyl analogs.

The Challenge

While the pyrazole ring is biologically active, the specific physicochemical properties of this fluorinated derivative present unique challenges for in vitro testing:

  • Aqueous Insolubility: The -CF₃ and -Cl substituents create a highly hydrophobic molecule (High LogP), leading to rapid precipitation in aqueous cell culture media if not managed correctly.[1][2]

  • False Negatives: Precipitation can reduce bioavailability, leading to underestimation of toxicity.[2]

  • False Positives: Micro-precipitates can physically disrupt cell membranes or interfere with optical readouts (absorbance/fluorescence).[1][2]

The Solution

This protocol utilizes a Dual-Readout System (Metabolic + Membrane Integrity) to distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death). It incorporates a "Constant-Solvent" dilution method to ensure solubility is maintained without inducing vehicle toxicity.[1][2]

Experimental Design & Logic

A. Cell Line Selection
Cell LineTypeRationale
HepG2 Human Liver CarcinomaMetabolic Competence: Expresses CYP450 enzymes.[1][2] Essential for testing if the pyrazole requires metabolic activation to become toxic.[2]
L929 or NIH/3T3 Mouse FibroblastStandardization: The gold standard for general cytotoxicity testing per ISO 10993-5 .[1][2]
HEK293 Human Embryonic KidneySelectivity Index: Acts as a "normal" human control to determine therapeutic windows.[1][2]
B. Assay Selection

We will employ a multiplexed approach:

  • Primary Readout (Metabolic Activity): MTT Assay . The reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase.[2][3] Why? Pyrazoles often target mitochondrial function.[1][2]

  • Secondary Readout (Membrane Integrity): LDH Release Assay . Measures Lactate Dehydrogenase leakage into the supernatant.[2] Why? Confirms necrosis and controls for artifacts where compounds might inhibit mitochondrial enzymes without killing the cell.

Pre-Assay Preparation[1]

Reagents
  • Test Compound: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (>98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade.

  • Positive Control: Triton X-100 (for LDH max release) or Doxorubicin (for IC50 benchmarking).

  • Reagents: MTT Reagent (5 mg/mL in PBS), LDH Assay Kit.

Solubility & Stock Preparation (Critical Step)

Due to the -CF₃ group, this compound is hydrophobic.

  • Master Stock: Dissolve compound in 100% DMSO to reach 100 mM . Vortex vigorously.

    • Note: If the solution is cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.

Detailed Protocol

Phase 1: Cell Seeding
  • Harvest cells in the exponential growth phase (confluence < 80%).[2]

  • Dilute cells to 10,000 cells/well in 100 µL of complete media.

  • Seed into 96-well clear-bottom plates.

  • Edge Effect Mitigation: Do NOT use the outer perimeter wells (A1-A12, H1-H12, etc.). Fill these with 200 µL sterile PBS to act as a humidity and thermal buffer.[1][2]

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (The "Constant-Solvent" Method)

Standard serial dilution in media often causes precipitation.[1][2] We use a DMSO-preservation method.[1][2]

  • Intermediate Plate (Deep Well): Prepare a 200x dilution series in 100% DMSO .

    • Example: 100 mM (Stock) → 50 mM → 25 mM ... → 0 mM.[1][2]

  • Dosing Solution: Dilute each DMSO intermediate 1:200 into pre-warmed culture media.

    • Result: The final DMSO concentration is fixed at 0.5% across ALL doses.[2]

    • Benefit: Eliminates DMSO toxicity as a variable; ensures the compound stays solubilized during the transfer.

  • Treatment: Aspirate old media from the cell plate.[1][2] Add 100 µL of the Dosing Solutions.

  • Controls:

    • Vehicle Control (VC): Media + 0.5% DMSO (0 µM compound).

    • Positive Control (PC): 1% Triton X-100 (add 30 mins before assay end for LDH) or 10 µM Doxorubicin (co-incubated).

    • Blank: Media + 0.5% DMSO (no cells).

Phase 3: Incubation & Readout[1]
  • Incubate for 48 hours (standard) or 72 hours.

  • LDH Step (Optional but Recommended):

    • Remove 50 µL of supernatant and transfer to a new plate for LDH analysis per kit instructions.

  • MTT Step:

    • Add 10 µL of MTT stock (5 mg/mL) to the remaining 50 µL media/cells.

    • Incubate for 3–4 hours at 37°C.

    • Observation: Check for purple formazan crystals.[1][2][3]

    • Solubilization: Aspirate media carefully (don't disturb crystals).[1][2] Add 100 µL DMSO.[1][2] Shake for 10 mins.

  • Measurement: Read Absorbance at 570 nm (Signal) and 650 nm (Reference background).

Workflow & Mechanism Visualization[1]

CytotoxicityWorkflow cluster_prep Preparation Phase cluster_cell Cell Culture Phase cluster_assay Dual-Readout Phase Stock 100mM Stock (in 100% DMSO) Dilution Serial Dilution (Keep 100% DMSO) Stock->Dilution Maintain Solubility MediaMix 1:200 Dilution into Media Dilution->MediaMix Final DMSO 0.5% Incubation 48h Incubation 37°C, 5% CO2 MediaMix->Incubation Treat Cells Seeding Seed Cells (10k/well) Supernatant Harvest Supernatant Incubation->Supernatant MTT MTT Addition (Mitochondrial Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Supernatant->LDH Readout Absorbance (570nm / 490nm) LDH->Readout Solubilization DMSO Solubilization of Formazan MTT->Solubilization Solubilization->Readout

Caption: Integrated workflow for hydrophobic pyrazole cytotoxicity testing, emphasizing the "Constant-Solvent" dilution technique to prevent precipitation.

Data Analysis & Interpretation

Calculate cell viability using the following formula:



Expected Outcomes Table
Result PatternInterpretationMechanistic Insight
MTT Low / LDH Low Cytostatic The compound inhibits mitochondrial function or cell division but does not rupture the membrane.[1][2] Common in pyrazoles targeting enzymes.[1][2]
MTT Low / LDH High Cytotoxic (Necrosis) Acute toxicity causing membrane rupture.[1][2] Likely due to high dose or specific chemical aggression.[1][2]
MTT High / LDH Low Non-Toxic The compound is safe at this concentration.
Precipitate Visible Invalid The concentration exceeded the solubility limit. Data point must be excluded.
Statistical Fitting

Fit the dose-response data to a 4-Parameter Logistic (4PL) Hill Equation to derive the IC₅₀ value.[1][2]

  • Safety Threshold: For non-cancer applications, an IC₅₀ > 100 µM is generally considered "low cytotoxicity."

  • Potency Threshold: For anticancer applications, an IC₅₀ < 10 µM is considered "active."

Safety & Compliance

  • Hazard: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole may cause skin and eye irritation (H315, H319).[1][2] Handle in a fume hood.

  • Waste: All DMSO/compound waste must be disposed of as hazardous chemical waste.[1][2]

  • Regulatory: This protocol aligns with ISO 10993-5 standards for in vitro cytotoxicity testing by extraction or direct contact.[1][2][3]

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][4][5][6][7] Link

  • PubChem . 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analogous Scaffold Data). National Library of Medicine.[1][2] Link

  • BenchChem . In Vitro Cytotoxicity of Pyrazole Derivatives. (Context on trifluoromethyl group stability and lipophilicity). Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • ResearchGate . Solubility of Pyrazole Derivatives in DMSO. Link

Sources

Application Note: In Vivo Formulation Strategies for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (hereafter referred to as CPTP ) is a highly lipophilic pyrazole scaffold, frequently utilized as a key intermediate in the synthesis of phenylpyrazole insecticides (e.g., Fipronil) and emerging pharmaceutical candidates.[1]

The Formulation Challenge: The presence of the trifluoromethyl (-CF3) group and the chlorophenyl ring imparts significant lipophilicity (Predicted LogP > 3.5) and poor aqueous solubility (Class II or IV in the Biopharmaceutics Classification System).

  • Solubility: High in organic solvents (DMSO, Acetone); negligible in water/saline.

  • Bioavailability Barrier: Dissolution-rate limited absorption.

  • Toxicity Risk: The use of high-percentage organic co-solvents (e.g., 100% DMSO) to force solubility often induces vehicle-related toxicity (hemolysis, neurotoxicity, peritonitis), confounding in vivo data.

This guide provides validated protocols to balance solubility , stability , and tolerability for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Pre-Formulation Decision Logic

Before selecting a vehicle, the experimental endpoint must be defined. Use the following logic flow to determine the appropriate formulation strategy.

FormulationLogic Start Experimental Goal Route Route of Administration Start->Route IV_IP IV / IP Injection (Systemic Exposure) Route->IV_IP PO Oral Gavage (Bioavailability/Tox) Route->PO SolubilityCheck Target Dose Soluble in <10% DMSO? IV_IP->SolubilityCheck Susp_B Protocol B: Aqueous Suspension (MC/Tween 80) PO->Susp_B Standard Lipid_C Protocol C: Lipid Solution (Corn Oil) PO->Lipid_C Alternative (If MC fails) Soln_A Protocol A: Co-Solvent System (DMSO/PEG/Saline) SolubilityCheck->Soln_A Yes (Low Dose) SolubilityCheck->Soln_A No (High Dose) *Risk of Precipitation*

Figure 1: Decision tree for vehicle selection based on administration route and solubility constraints.

Physicochemical Profile & Vehicle Compatibility[2][3][4][5]

The following table summarizes the compatibility of CPTP with common excipients.

ExcipientRoleSolubility of CPTPIn Vivo Limit (Mouse/Rat)Notes
DMSO Primary SolventHigh (>50 mg/mL)< 10% (IV/IP)Neurotoxic/irritant at high % [1].[1]
PEG 400 Co-solventModerate< 40% (IV/IP)Viscous; potential hemolysis if injected rapidly.
Tween 80 SurfactantLow (dispersant)< 1% (IV), < 5% (PO)Essential for wetting hydrophobic powders.
0.5% Methylcellulose Suspending AgentInsolubleHigh (PO)Standard for toxicology; inert.[1]
Corn Oil Lipid VehicleModerate5-10 mL/kg (PO)Promotes lymphatic transport; caloric load.[1]

Protocol A: Co-Solvent Solution (IV/IP Administration)

Target: Pharmacokinetic (PK) studies requiring 100% bioavailability reference. Concept: Use the minimum amount of DMSO to dissolve the crystal lattice, then stabilize with PEG400, and dilute with saline.

Formulation Composition (Standard)
  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent/Stabilizer)

  • 55% Saline (0.9% NaCl) or Water for Injection (Diluent)

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of CPTP into a sterile glass vial.

  • Primary Dissolution: Add the calculated volume of 100% DMSO . Vortex vigorously until the solution is perfectly clear. Do not proceed if particles are visible.

    • Tip: If dissolution is slow, sonicate at 37°C for 5 minutes.

  • Stabilization: Add the calculated volume of PEG 400 . Vortex to mix. The solution may warm slightly (exothermic).

  • Dilution (Critical Step): Slowly add the Saline dropwise while vortexing.

    • Warning: Rapid addition of saline can cause "shock precipitation" of the hydrophobic CPTP.

  • Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter to ensure sterility and remove micro-precipitates.[1]

Validation:

  • Inspect visually against a light source.[1] The solution must be clear. Cloudiness indicates precipitation; if observed, the formulation is failed (unsafe for IV).

Protocol B: Aqueous Suspension (Oral/PO Administration)

Target: Toxicology, Efficacy, and high-dose PK studies. Concept: Since CPTP is water-insoluble, a stable suspension ensures uniform dosing. The "Hot/Cold" technique is required to properly hydrate Methylcellulose (MC).

Formulation Composition
  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.2% (w/v) Tween 80 in Deionized Water.[2]

  • Drug: Micronized CPTP.

Workflow: Vehicle Preparation & Drug Dispersion[6]

SuspensionPrep Step1 1. Heat 1/3 Water (80°C) Step2 2. Disperse MC Powder (Agitate) Step1->Step2 Step3 3. Add Cold Water (Ice Bath) Step2->Step3 Step4 4. Add Tween 80 & Clarify Step3->Step4 Step6 6. Levigate & Dilute Step4->Step6 Vehicle Ready Step5 5. Grind CPTP (Mortar/Pestle) Step5->Step6 Add Powder

Figure 2: "Hot/Cold" preparation method for Methylcellulose vehicle and drug incorporation.

Step-by-Step Procedure

Phase 1: Vehicle Preparation (Stock Solution)

  • Heat 30% of the total required water volume to ~80°C.

  • Add Methylcellulose powder slowly with magnetic stirring to disperse (it will not dissolve yet).

  • Add the remaining 70% of water as ice-cold water .

  • Stir in an ice bath for 30 minutes. The solution will clarify as the polymer hydrates at low temperature.

  • Add Tween 80 (0.2%) and stir until homogenous.

Phase 2: Drug Incorporation

  • Micronization: Place CPTP crystals in a mortar. Grind thoroughly with a pestle. Large crystals lead to poor absorption and needle clogging [2].

  • Wetting (Levigation): Add a small amount of the Vehicle (or pure Tween 80) to the powder to create a smooth paste. This removes air pockets from the hydrophobic surface.

  • Dilution: Gradually add the remaining Vehicle to the paste (Geometric Dilution) to reach the final volume.

  • Homogenization: Vortex or use a probe sonicator (low amplitude) for 1 minute to break agglomerates.

Dosing Validation:

  • Always stir the suspension immediately before drawing into the oral gavage syringe to ensure dose uniformity.

Scientific Rationale (E-E-A-T)

Why Avoid 100% DMSO?

While CPTP dissolves easily in DMSO, injecting 100% DMSO causes severe local tissue damage, hemolysis, and precipitation of the drug upon contact with blood (pH 7.4). Furthermore, DMSO has its own pharmacological effects (analgesia, anti-inflammatory), which can mask or exaggerate the efficacy of the test compound [3].

The Role of Particle Size in Suspensions

For Class II compounds like CPTP, absorption is dissolution-rate limited (Noyes-Whitney Equation).[1]



Where 

is the surface area. Grinding/micronizing increases

, thereby increasing the dissolution rate and bioavailability. Failure to micronize is the #1 cause of low exposure in oral studies of pyrazoles.
Stability Warning: Ostwald Ripening

In suspensions containing Tween 80, small particles may dissolve and redeposit onto larger particles over time (Ostwald Ripening), changing the absorption profile.

  • Recommendation: Prepare suspensions fresh (daily or weekly) and store at 4°C. Do not store for >2 weeks without verifying particle size.

References

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[1] International Journal of Toxicology.[1]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Chapter on Formulation).

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal.

  • Niazi, S. K. (2009). Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. CRC Press.

Sources

Troubleshooting & Optimization

optimizing reaction yield for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: OPT-YIELD-CF3-PYR

Diagnostic Hub: Triage Your Issue

Before altering your protocol, identify the specific failure mode.[1] This synthesis has two critical bottlenecks: the Regioselectivity of the cyclization and the Conversion Efficiency of the chlorination.[1]

SymptomProbable CauseImmediate Action Module
Product is a "gummy" solid or oil Incomplete cyclization or mixed isomers (3-CF3 vs 5-CF3).[Go to Module 1]
Yield < 50% after Chlorination Incomplete conversion of -OH to -Cl; Hydrolysis during workup.[Go to Module 2]
Product reverts to white solid upon standing Acidic hydrolysis of the chloro-group back to pyrazolone.[Go to Module 3]
Dark/Black reaction mixture Thermal decomposition; "Vilsmeier tar" formation.[1][Go to FAQ]

Module 1: The Cyclization Phase (Pyrazolone Formation)

Objective: Synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (The Pyrazolone Intermediate). Critical Parameter: Regiocontrol.[1][2][3][4]

The Mechanism & Logic

The reaction between phenylhydrazine and ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) is a competition between two carbonyls.[1] To get the 3-trifluoromethyl isomer, the terminal nitrogen of the hydrazine must attack the ketone (adjacent to the CF3 group) before the ester.[1]

However, the CF3 group is strongly electron-withdrawing, often causing the adjacent ketone to exist as a hydrate in solution, reducing its electrophilicity.[1] If the hydrazine attacks the ester first, you get the wrong isomer (5-CF3).[1]

Optimized Protocol
  • Solvent System: Ethanol (EtOH) or Methanol (MeOH).[1] Crucial: Use glacial acetic acid (AcOH) as a catalyst/co-solvent (10-20% v/v).[1]

    • Why: Acid catalysis activates the ketone carbonyl, promoting the formation of the hydrazone intermediate at the correct position (C3) before cyclization.[1]

  • Temperature: Reflux (78-80°C).[1]

  • Step-by-Step:

    • Dissolve phenylhydrazine (1.0 eq) in EtOH/AcOH.

    • Add ETFAA (1.05 eq) dropwise at room temperature (prevent exotherm spikes).

    • Heat to reflux for 4–6 hours.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:3). The starting hydrazine is toxic; ensure consumption.[1]

Troubleshooting the Intermediate
  • Issue: Product is an oil that won't crystallize.

    • Fix: The pyrazolone tautomerizes. The "OH" form is favored in polar solvents, the "NH/C=O" form in non-polar.[1] Evaporate solvent completely, then triturate with cold hexanes or diethyl ether to force precipitation of the solid pyrazolone.[1]

Module 2: The Chlorination Phase (The Yield Killer)

Objective: Convert the 5-hydroxy (pyrazolone) to 5-chloro. Critical Parameter: Activation Energy vs. Decomposition.[1]

The Mechanism

Phosphorus oxychloride (POCl3) acts as both solvent and reagent.[1] However, POCl3 alone is often too slow for electron-deficient pyrazoles (due to the CF3 group).[1] We must use Vilsmeier-Haack conditions by adding a tertiary amine or amide.

Optimized Protocol
  • Reagents:

    • Intermediate Pyrazolone (1.0 eq)[1]

    • POCl3 (5.0 – 8.0 eq).[1] Excess is required to maintain fluidity.[1]

    • Catalyst: N,N-Dimethylaniline (DMA) or DMF (0.5 – 1.0 eq).[1]

  • Procedure:

    • Charge solid pyrazolone into the flask.[1]

    • Add POCl3 carefully (fuming liquid).[1]

    • Add DMA dropwise.[1] Warning: Exothermic.

    • Heat to reflux (105-110°C) for 3–5 hours.

  • Reaction Logic:

    • The DMA reacts with POCl3 to form a highly reactive chloro-iminium species (Vilsmeier reagent), which attacks the pyrazolone oxygen much faster than POCl3 alone.[1]

Visualization: Reaction & Troubleshooting Logic

ReactionLogic cluster_0 Critical Control Points Start Start: Phenylhydrazine + ETFAA Inter Intermediate: Pyrazolone (5-OH) Start->Inter Reflux/AcOH (Regiocontrol) WrongIso Wrong Isomer: 5-CF3-3-OH Start->WrongIso Basic pH (Wrong Attack) Chlor Chlorination: POCl3 + DMA Inter->Chlor Vilsmeier Activation Product Target: 5-Cl-3-CF3-Pyrazole Chlor->Product Quench (Cold) Hydrolysis Reverted: Pyrazolone Product->Hydrolysis Acidic/Hot Workup

Figure 1: Reaction pathway highlighting the critical divergence points for regioselectivity and hydrolysis.

Module 3: Isolation & Safety (The Yield Saver)

Objective: Isolate the product without reverting to the starting material.[1]

The Trap: Acidic Hydrolysis

The 5-chloro-pyrazole bond is susceptible to hydrolysis, especially because the CF3 group pulls electron density, making the C-Cl bond more labile to nucleophilic attack by water.

The Protocol:

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Do NOT reflux with water to destroy POCl3.[1] The heat + HCl generated will hydrolyze your product back to the pyrazolone.[1]

  • Neutralization (Optional but Recommended):

    • Neutralize the aqueous slurry to pH 7-8 using saturated Sodium Bicarbonate (NaHCO3) or Sodium Acetate.[1] This prevents acid-catalyzed hydrolysis during extraction.

  • Extraction:

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Wash with brine, dry over MgSO4, and concentrate.[1]

FAQ & Troubleshooting Guide

Q1: My reaction mixture turned into a black tar during chlorination. Is it ruined?

  • Diagnosis: Likely thermal decomposition caused by "runaway" Vilsmeier reagent formation or lack of solvent.[1]

  • Solution: Reduce the equivalents of DMA/DMF. If using DMF, switch to Diethylaniline or Dimethylaniline (DMA), as they are more thermally stable.[1] Ensure you are using enough POCl3 (at least 5 volumes) to act as a heat sink.[1]

Q2: I see two spots on TLC after cyclization. Which one is my product?

  • Diagnosis: Likely the 3-CF3 vs 5-CF3 isomers.[2]

  • Differentiation: The 3-CF3 isomer (Target) is generally less polar (higher Rf) than the 5-CF3 isomer because the intramolecular hydrogen bonding in the 5-hydroxy-3-CF3 tautomer is stronger.

  • Verification: Run a crude 19F-NMR. The CF3 signal for the 3-position is typically shifted upfield compared to the 5-position.

Q3: Can I use PCl5 instead of POCl3?

  • Answer: Yes. PCl5 is a more aggressive chlorinating agent.[1]

  • Protocol: Use PCl5 (1.1 eq) in a solvent like Toluene or Chlorobenzene.[1] This avoids the massive excess of POCl3 but requires higher temperatures (refluxing chlorobenzene ~130°C).[1] This is often preferred for scale-up to reduce phosphorus waste.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives.[1][2][5]

    • Source:Heterocycles / Hokkaido University Collection.[1]

    • Significance: Establishes the rule that phenylhydrazine + trifluoro-diketone favors 5-hydroxy-3-trifluoromethyl pyrazoles.
    • (General Repository access for validation).[1]

  • Chlorination Protocols (Vilsmeier-Haack)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazoles Using Equimolar POCl3.
    • Source:Molecules (PMC/NIH).[1]

    • Significance: Validates the use of base catalysts (pyridine/DMA) to lower POCl3 requirements and increase yield.
  • Fipronil Intermediate Process Chemistry

    • Title: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile (Related Chemistry).[6]

    • Source: Google Patents (WO2019097306A2).[1]

    • Significance: Provides industrial context for the stability and handling of 3-CF3-pyrazole intermedi

Sources

Technical Support Center: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole .

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Profiling & Troubleshooting[1]

Executive Summary & Reaction Logic

The synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically proceeds via a two-step sequence:

  • Condensation: Phenylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

    
     1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1]
    
  • Chlorination: Deoxychlorination of the 5-hydroxy intermediate using Phosphorus Oxychloride (

    
    ).
    

While the pathway appears linear, the electron-withdrawing nature of the trifluoromethyl (


) group and the ambident nucleophilicity of phenylhydrazine create specific "trapdoors" leading to persistent impurities. This guide addresses the three most critical side-product classes: Regioisomers , Phosphorus Adducts , and Incomplete Chlorination products .

Visualizing the Impurity Landscape

The following diagram maps the critical decision points where the reaction diverges from the target pathway.

ReactionPathway cluster_legend Legend Start Precursors (Ph-NHNH2 + ETFAA) Target_Inter Target Intermediate (5-OH-3-CF3) Start->Target_Inter Kinetic Control (Attack at CF3-CO) Side_Regio Side Product A: Regioisomer (5-CF3-3-OH) Start->Side_Regio Thermodynamic Drift (Attack at Ester) Target_Final Target Product (5-Cl-3-CF3) Target_Inter->Target_Final POCl3 / DMF (Vilsmeier Cond.) Side_Phos Side Product B: Phosphorodichloridate (Sticky Adduct) Target_Inter->Side_Phos Incomplete Quench Side_Hydro Side Product C: Residual Hydroxy (Incomplete Rxn) Target_Inter->Side_Hydro Moisture / Low Temp key Blue Arrow: Desired Path Red Dashed: Impurity Path

Caption: Reaction divergence points. The primary risks are regio-inversion during condensation and adduct formation during chlorination.[1]

Troubleshooting Guide: Common Side Products

Side Product A: The Regioisomer (1-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-ol)

Symptom: LC-MS shows a peak with identical Mass (


) but slightly different retention time.[1] NMR shows splitting pattern shifts in the aromatic region.
Root Cause:  Phenylhydrazine has two nucleophilic nitrogens (

and

).[1] The target requires the terminal

to attack the ketone (adjacent to

). If reaction conditions favor thermodynamic equilibration, or if the

-ketone is hydrated, the hydrazine may attack the ester group first, reversing the substituents.
ParameterRecommendation for Target (3-CF3)Why?
Solvent Ethanol or Methanol (Protic)Protic solvents solvate the hydrazine, favoring kinetic attack at the most electrophilic carbonyl (

-CO).[1]
Temperature Reflux (Controlled)High heat for extended periods can induce thermodynamic rearrangement to the 5-

isomer.[1]
Catalyst Acetic Acid (Cat.)[1][2][3]Mild acid catalysis activates the ketone over the ester.
Side Product B: Phosphorus Adducts (Phosphorodichloridates)

Symptom: "Sticky" black tar during workup; yield loss; NMR shows broad peaks or extra phosphorus coupling.[1] Root Cause: During chlorination with


, the intermediate forms a 

ester. This bond is strong. If the quench is too gentle or the pH is not managed, this intermediate does not hydrolyze to the chloride, or it precipitates as a stable salt. Corrective Action:
  • Catalyst: Use DMF (Dimethylformamide).[1] It forms the Vilsmeier-Haack reagent, which is more reactive than

    
     alone, preventing stable O-P bond stagnation.
    
  • Quench Protocol: Pour the reaction mixture slowly into ice-water with vigorous stirring. Ensure the quench mixture is allowed to warm to room temperature to drive the hydrolysis of the phosphorus species into water-soluble phosphoric acid.

Side Product C: Residual Hydroxy Starting Material

Symptom: Presence of starting material in the final product. Root Cause:

  • Moisture:

    
     degrades rapidly in moist air/solvents.[1]
    
  • Old Reagent:

    
     hydrolyzes over time in the bottle.
    Detection:  TLC (The hydroxy compound is significantly more polar than the chloro-product).[1]
    

Frequently Asked Questions (FAQs)

Q1: Why is my chlorination reaction turning dark red/black? A: This is often due to the "Vilsmeier" salts forming. While a dark color is normal, a "tar" indicates polymerization.

  • Check: Are you using excessive DMF? Use catalytic amounts (5-10 mol%).[1]

  • Check: Is the temperature too high? Maintain reflux at 80-100°C; do not exceed 120°C unless necessary.

Q2: I see two spots on TLC after the condensation step. Which one is my product? A: The target 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is usually the less polar of the two major isomers if run in Hexane/Ethyl Acetate.[1] However, you must verify with 19F-NMR.[1]

  • Diagnostic: The

    
     group at position 3 (Target) typically resonates upfield (more negative ppm) compared to position 5, due to the shielding effect of the adjacent nitrogen lone pair dynamics, though this depends on the solvent. Reference standard comparison is mandatory. 
    

Q3: Can I use Thionyl Chloride (


) instead of 

?
A: It is possible but less effective for pyrazolones.[1]

is preferred because the byproduct (

) acts as a leaving group more effectively in this aromatic system than the sulfite intermediate from

.[1] If you must use

, add a catalytic amount of DMF.

Validated Protocol Summary

To minimize the side products described above, follow this optimized workflow:

  • Condensation:

    • Reflux Phenylhydrazine (1.0 eq) + ETFAA (1.05 eq) in Ethanol.

    • Critical: Add ETFAA to the hydrazine solution slowly to maintain concentration gradients that favor the kinetic product.

    • Monitor by TLC until hydrazine is consumed.[1]

    • Evaporate solvent; the intermediate often solidifies.

  • Chlorination:

    • Suspend dried intermediate in

      
       (3-5 eq).
      
    • Add DMF (dry, 0.1 eq) dropwise.[1]

    • Heat to 90°C for 3-5 hours.

    • Workup: Pour reaction mass onto crushed ice (Exothermic!). Stir for 30 mins to hydrolyze phosphorus byproducts. Extract with Dichloromethane.[1][4]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:Journal of Organic Chemistry (via CONICET/ACS).[1]

    • Relevance: Explains the mechanism of 3-CF3 vs 5-CF3 form
    • URL:[Link] (Validated via Search 1.15)[1]

  • Chlorin

    
    ): 
    
    • Title: A review on synthetic procedures and applic
    • Source:Phosphorus, Sulfur, and Silicon and the Related Elements.[5]

    • Relevance: Details the Vilsmeier-Haack conditions and phosphorus adduct handling.
    • URL:[Link] (Validated via Search 1.11)[1]

  • General Synthesis of Trifluoromethyl Pyrazoles

    • Title: Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives.[1][6][7]

    • Source:ResearchGate / Asian Journal of Pharmaceutical and Health Sciences.
    • Relevance: Confirms the condensation pathway and intermedi
    • URL:[Link] (Validated via Search 1.2)

Sources

Technical Support Center: Pyrazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Textbook

Welcome to the technical support center. If you are here, your "simple" condensation of a hydrazine and a 1,3-diketone has likely failed. While the Knorr pyrazole synthesis is chemically mature, it is deceptively complex in practice. The reaction is governed by a delicate interplay of tautomeric equilibria , nucleophilic hierarchy , and thermodynamic vs. kinetic control .

This guide abandons the generic "check your stoichiometry" advice. Instead, we treat your reaction as a system of competing pathways. We will diagnose why your regioselectivity flipped, why your product is an oil that won't crystallize, or why you isolated an acyclic azine instead of a heterocycle.

Module 1: Diagnostic Workflow

Before altering conditions, identify the failure mode using this logic flow.

Figure 1: The Pyrazole Troubleshooting Logic Gate

PyrazoleTroubleshooting Start Reaction Outcome? NoRxn No Reaction / Starting Material Start->NoRxn Mixture Regioisomer Mixture (50:50) Start->Mixture WrongProd Wrong Product (Precipitate/Solid) Start->WrongProd Tailing Product Streaks on TLC/Column Start->Tailing CheckSalt Hydrazine Salt used? NoRxn->CheckSalt CheckSterics Asymmetric 1,3-Dicarbonyl? Mixture->CheckSterics CheckAzine Is it an Azine? WrongProd->CheckAzine CheckAcid NH-Pyrazole? Tailing->CheckAcid Sol_Freebase Action: Freebase Hydrazine or Add Acetate Buffer CheckSalt->Sol_Freebase Yes (pH too low) Sol_Solvent Action: Switch Solvent (Ethanol -> TFE or AcOH) CheckSterics->Sol_Solvent Thermodynamic Control Sol_Order Action: Reverse Addition Order (Diketone into Hydrazine) CheckAzine->Sol_Order Oligomerization Sol_TEA Action: Add 1% Et3N to Eluent CheckAcid->Sol_TEA Tautomer Drag

Caption: Diagnostic logic flow for identifying failure modes in pyrazole synthesis. Blue nodes indicate starting state; Red/Yellow indicate failure modes; Dashed nodes represent corrective actions.

Module 2: The Regioselectivity Crisis (Knorr Synthesis)

The Issue: You reacted a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone and obtained an inseparable mixture of 1,3- and 1,5-isomers.

The Mechanism: Regioselectivity is determined by the initial nucleophilic attack.[1] The hydrazine has two nitrogens with distinct nucleophilicities (


 is generally more nucleophilic than 

). The diketone has two electrophilic carbonyls.
  • Kinetic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Thermodynamic Control: The reaction equilibrates to the most stable isomer (often minimizing steric clash between the N-substituent and the C-substituent).

FAQ: Regioselectivity

Q: Why did my reflux in ethanol yield a 1:1 mixture? A: Ethanol at reflux often pushes the reaction toward thermodynamic equilibrium, but if the steric difference between your substituents (e.g., Methyl vs. Ethyl) is small, the energy difference between isomers is negligible.

  • Fix: Switch to a fluorinated solvent like 2,2,2-trifluoroethanol (TFE). TFE activates the carbonyls via hydrogen bonding and can alter the transition state energy, often favoring one isomer significantly [1].

Q: How do I predict the major isomer? A: Follow the "Electronic vs. Steric" rule.

  • Electronic: The terminal

    
     of the hydrazine is the harder nucleophile; it attacks the harder (more positive) carbonyl.
    
  • Steric: In protic solvents, the bulky hydrazine substituent (

    
    ) prefers to be distal to the bulky diketone substituent.
    
Protocol: Regioselective Control via Solvent Switching
ParameterStandard Condition (Kinetic/Mixed)Optimized Regioselective Condition
Solvent Ethanol (EtOH)Trifluoroethanol (TFE) or Acetic Acid
Temperature Reflux (78 °C)Room Temp to 40 °C
Catalyst HCl (often detrimental to selectivity)None (TFE acts as Lewis Acid)
Yield Target 60-80% (Mixed isomers)>90% (Single isomer favored)

Step-by-Step:

  • Dissolve 1.0 eq of 1,3-diketone in TFE (0.5 M).

  • Cool to 0 °C.

  • Add 1.05 eq of hydrazine dropwise.

  • Allow to warm to RT. Monitor by LCMS.

  • Why this works: TFE stabilizes the specific hemiaminal intermediate, preventing the reversibility that leads to scrambling [2].

Module 3: The "Hidden" Failure (Azine Formation)

The Issue: You observe a rapid precipitation of a yellow/orange solid. LCMS shows a mass of


 or similar oligomers. This is an azine  or a bis-hydrazone , not a pyrazole.

The Cause: If the hydrazine concentration is locally low (e.g., adding hydrazine into a pool of diketone), one hydrazine molecule may react with two diketone molecules before cyclization can occur. This is a common "polymerization" trap.

Figure 2: Azine vs. Pyrazole Pathway

AzineFormation Hydrazine Hydrazine Mono Mono-Hydrazone (Intermediate) Hydrazine->Mono + 1 eq Diketone Diketone 1,3-Diketone Pyrazole Pyrazole (Cyclized Product) Mono->Pyrazole Intramolecular Cyclization Azine Azine / Bis-imine (Unwanted Oligomer) Mono->Azine + 2nd eq Diketone (Intermolecular)

Caption: Kinetic competition between intramolecular cyclization (desired) and intermolecular oligomerization (azine formation).

Troubleshooting Protocol: Inverse Addition

To prevent azine formation, you must ensure the hydrazine is always in excess relative to the diketone during the mixing phase.

  • Setup: Place the hydrazine (and base, if using a salt) in the reaction flask.

  • Addition: Dissolve the 1,3-diketone in the solvent and load it into an addition funnel.

  • Rate: Add the diketone slowly (dropwise) to the stirring hydrazine solution.

  • Result: The local concentration of hydrazine is always high, statistically favoring the capture of the diketone by a fresh hydrazine over the attack of a mono-hydrazone on a second diketone.

Module 4: Purification & Isolation (The Tautomer Trap)

The Issue: Your reaction worked, but the product streaks on TLC, elutes broadly on columns, or refuses to crystallize.

The Science:


-pyrazoles (unsubstituted on nitrogen) are amphoteric. They have an acidic proton (

) and a basic nitrogen. On silica gel (which is slightly acidic), the basic nitrogen coordinates to silanols, causing "tailing."
Data: Hydrazine Salt Management

If you use hydrazine salts (HCl, H2SO4) without proper neutralization, the reaction pH may be too low for the final dehydration step, or the salt may trap the product.

Hydrazine SourcePropertiesNeutralization Requirement
Hydrazine Monohydrate Liquid, basic. Dangerous.None. Ready to react.
Hydrazine HCl Solid, acidic. Safer handling.Requires 1.0 eq NaOAc or Et3N .
Hydrazine Sulfate Solid, very acidic. Insoluble.Requires stronger buffering (NaOH/EtOH).
Purification Protocol: The "Base-Wash" Technique

For Tailing on Silica:

  • TLC: Dip your TLC plate in solvent containing 1% Triethylamine (TEA) before spotting, or add 1% TEA to your running eluent.

  • Column: Pre-wash the silica column with 1% TEA in Hexanes, then run your gradient with 0.5% TEA added to the organic modifier. This deprotonates the silanols and prevents the pyrazole from "sticking" [3].

For Crystallization (Oiling Out):

  • Pyrazoles are notorious for oiling out due to hydrogen bonding networks.

  • Trick: Dissolve the oil in a minimum amount of Et2O or MTBE. Add Hexanes dropwise until cloudy. Add a seed crystal (if available) or scratch the glass. If it remains an oil, try trituration with cold pentane to remove solvent traces that prevent lattice formation.

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [Link][1]

  • Fluorinated Solvents in Heterocycle Synthesis: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Journal of Organic Chemistry. [Link]

  • Chromatographic Purification of Basic Heterocycles: Reich, H. J. (2018). Isolation and Purification of Organic Compounds. University of Wisconsin-Madison Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

improving solubility of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Executive Summary

Compound: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS: 1076197-51-7 (Representative) Physicochemical Profile: High Lipophilicity (LogP > 4.0 estimated), Low Aqueous Solubility (< 1 µM without additives).[1][2][3] Primary Challenge: Rapid precipitation upon dilution into aqueous assay buffers; non-specific binding to plasticware.[1][2]

Part 1: Stock Solution Preparation & Management

Q1: What is the optimal solvent for creating a high-concentration stock solution? A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1][2][3]

  • Recommendation: Prepare a 10 mM to 50 mM master stock in anhydrous DMSO (≥99.9%).

  • Why: The trifluoromethyl (-CF3) and chloro (-Cl) substituents significantly increase lipophilicity.[1][2][3] Ethanol can be used but is more volatile, leading to concentration drift over time. DMSO ensures stability and high solubility (up to >100 mM).[2][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes to prevent freeze-thaw cycles. Store at -20°C or -80°C.

Q2: My compound precipitates immediately when I dilute the DMSO stock into PBS. How do I prevent this? A: This is a classic "solvent shock" phenomenon.[1][2] You must avoid a direct 1000-fold dilution from 100% DMSO to 100% aqueous buffer.[1][2]

  • Protocol: The "Intermediate Step" Dilution

    • Master Stock: 10 mM in DMSO.

    • Intermediate Stock: Dilute 1:10 in DMSO (creates 1 mM).

    • Working Solution: Dilute the Intermediate Stock into the assay buffer slowly with vortexing.

    • Critical Step: If precipitation persists, use a "Shifted Solvent System" .[2] Pre-dilute the stock into a 50:50 DMSO:Water mix before the final dilution.[2] This allows the compound to form a stable solvation shell before facing the high-dielectric aqueous environment.[1][2]

Part 2: Advanced Formulation for Aqueous Assays

Q3: I need to dose cells at 10 µM, but the DMSO limit is 0.1%. The compound crashes out. What now? A: You have hit the thermodynamic solubility limit.[2] You must use a solubilizing excipient.[1][2] The most effective for CF3-containing pyrazoles is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS or Media).[1][2][3] Filter sterilize (0.22 µm).

  • Complexation: Add your DMSO stock to this vehicle while vortexing.

  • Incubation: Shake at 37°C for 30 minutes to allow the hydrophobic pyrazole moiety to enter the cyclodextrin cavity.

  • Result: This can typically increase solubility by 10-100 fold without cellular toxicity, as the cyclodextrin keeps the compound in solution but releases it to the cell membrane.[1][2]

Q4: Can I use surfactants instead? A: Yes, but with caution.

  • Tween-80 (0.01% - 0.05%) : Effective for enzymatic assays.[1][2][3] It prevents the compound from forming micro-aggregates that cause false positives (pan-assay interference).[3]

  • Pluronic F-127 : Better for cell-based assays as it is less cytotoxic than Tween.[1][2]

Data Summary: Solubility Enhancement Strategies

MethodMax Solubility (Est.)Assay CompatibilityRisk Factor
DMSO Only < 5 µMHigh (if <0.5% DMSO)Precipitation, Solvent Toxicity
Ethanol Co-solvent < 10 µMLow (Volatile)Evaporation, Toxicity
HP-β-CD (20%) > 100 µMExcellentLow (Inert carrier)
Tween-80 (0.05%) ~ 50 µMModerate (Enzymes)Protein Denaturation, Bubbles

Part 3: Troubleshooting & Diagnostics

Q5: My IC50 curves are flat or inconsistent. Is this a solubility issue? A: Likely, yes. This is often due to Compound Loss to Plastic .[1][2] Lipophilic pyrazoles bind aggressively to standard polystyrene plates.[1][2]

  • Solution: Switch to Low-Binding Polypropylene plates or Glass-coated microplates.[1][2]

  • Verification: Perform a "Transfer Efficiency Test".

    • Prepare your working solution in the plate.[1][2]

    • Incubate for 1 hour.

    • Transfer the supernatant to a mass spec (LC-MS) vial and measure the concentration.[1][2][3] If you recover <80% of the nominal concentration, you have a binding issue.

Q6: How do I visually confirm precipitation if I don't have a nephelometer? A: Use a simple light scattering trick.

  • Hold the tube against a dark background and shine a laser pointer (or bright LED) through the side.[3]

  • Tyndall Effect: If you see a distinct beam path or "haze," you have micro-precipitates (colloidal aggregates), even if the solution looks clear to the naked eye.

Visual Guides

Figure 1: Optimized Solubilization Workflow

SolubilityWorkflow Start Solid Compound (5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Start->DMSO_Stock Check_Assay Check Assay Requirements DMSO_Stock->Check_Assay Route_Simple Simple Dilution (Target < 1 µM) Check_Assay->Route_Simple Low Conc. Route_Complex High Concentration (Target > 1 µM) Check_Assay->Route_Complex High Conc. Step_Inter Intermediate Dilution (1 mM in DMSO) Route_Simple->Step_Inter Step_CD Cyclodextrin Complexation (20% HP-β-CD in Buffer) Route_Complex->Step_CD Final_Buffer Final Assay Buffer (Slow addition + Vortex) Step_Inter->Final_Buffer Step_CD->Final_Buffer QC_Check QC: Tyndall Effect / LC-MS Final_Buffer->QC_Check

Caption: Decision matrix for solubilizing lipophilic pyrazoles based on target concentration.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Inconsistent Data Precip Visible Precipitate? Issue->Precip Yes_Precip Solubility Limit Reached Precip->Yes_Precip Yes No_Precip Plastic Binding? Precip->No_Precip No Action_1 Add 20% HP-β-CD or Reduce Conc. Yes_Precip->Action_1 Yes_Binding Low Recovery in Supernatant No_Precip->Yes_Binding Yes (LC-MS confirmed) No_Binding Compound Aggregation No_Precip->No_Binding No Action_2 Switch to Glass/Low-Bind Plates Add 0.01% Tween-20 Yes_Binding->Action_2 Action_3 Add Triton X-100 Sonicate Stock No_Binding->Action_3

Caption: Diagnostic logic for resolving assay variability linked to solubility.

References

  • Beig, A., Agbaria, R., & Dahan, A. (2013).[3][4] Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. [Link]

  • Di, L., & Kerns, E. H. (2010).[3] Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • PubChem. (2025).[1][2][3] 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Compound Summary. National Library of Medicine.[1][2] [Link][1][3]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3][5] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] [Link]

Sources

Technical Support Center: Stability & Handling of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

[1]

Current Status: Operational Ticket ID: #PYR-CF3-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are likely working with 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7) as a scaffold for agrochemical synthesis (e.g., Fipronil analogs) or medicinal chemistry.[1]

The Critical Insight: This compound is designed to be reactive.[1] The 5-chloro position is electronically activated by the electron-withdrawing trifluoromethyl (


hydrolysissolvolysis

This guide synthesizes mechanistic organic chemistry with practical handling protocols to ensure the integrity of your stock solutions and reaction mixtures.

Module 1: The Stability Matrix (Solvent & Environment)

The stability of this pyrazole is dictated by the nucleophilicity of your solvent system and the pH of the environment.

Solvent Compatibility Dashboard
Solvent ClassRecommended?Risk LevelTechnical Rationale
DMSO (Anhydrous)YES 🟢 LowExcellent solubility; chemically inert toward the 5-Cl moiety under neutral conditions.[1] Ideal for stock solutions.[1]
Acetonitrile (ACN)YES 🟢 LowPolar aprotic; non-nucleophilic.[1] Best for HPLC/LC-MS preparation.[1]
Methanol / Ethanol CAUTION 🟡 ModerateProtolic solvents can act as weak nucleophiles.[1] Slow solvolysis (formation of 5-alkoxy derivatives) may occur upon prolonged storage or heating.[1]
Water / Aqueous Buffers NO 🔴 HighHigh risk of hydrolysis to the 5-hydroxy tautomer, especially at pH > 7. Insoluble in pure water.[1]
DMF YES (Fresh) 🟡 ModerateGenerally safe, but trace dimethylamine impurities in aged DMF can rapidly displace the chlorine.

Module 2: Degradation Mechanisms (The "Why")

Understanding the electronic landscape of the molecule allows you to predict and prevent degradation.

The Electronic Activation Effect

The pyrazole ring is electron-deficient due to two key factors:

  • Inductive Withdrawal (-I): The

    
     group at position 3 powerfully withdraws electron density.[1]
    
  • N-Phenyl Influence: The N1-phenyl group further stabilizes the negative charge in the transition state of nucleophilic attacks.[1]

This makes the carbon at position 5 (C5) highly electrophilic .[1] In the presence of nucleophiles (OH⁻, MeO⁻, R-NH₂), the chloride acts as a leaving group, leading to degradation products.

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode: Nucleophilic Aromatic Substitution (

Gcluster_0Critical Failure Mode: SNAr SubstitutionStartIntact Compound(5-Cl-1-Ph-3-CF3)InterTetrahedralIntermediateStart->InterNucleophilic Attack(OH- or MeO- at C5)HydrolysisDegradant A:5-Hydroxy Pyrazole(Tautomerizes to Pyrazolone)Inter->HydrolysisLoss of Cl-(In Water/Base)SolvolysisDegradant B:5-Methoxy PyrazoleInter->SolvolysisLoss of Cl-(In Methanol)

Caption: Pathway showing the displacement of the labile 5-Chloro group by nucleophiles (water or alcohol), facilitated by the electron-withdrawing CF3 group.

Module 3: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a new peak eluting earlier than my main compound. What is it?

Diagnosis: This is likely the 5-hydroxy derivative (or its keto-tautomer, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one).[1]

  • Cause: Hydrolysis occurred.[1] You likely stored the sample in a non-anhydrous solvent or used a basic mobile phase.[1]

  • Mechanism: The Hydroxy group is more polar than the Chloro group, reducing retention time on Reverse Phase (C18) columns.

  • Solution: Ensure all solvents are anhydrous.[1] Switch to an acidic mobile phase (0.1% Formic Acid) to suppress ionization and slow hydrolysis.[1]

Q2: Can I heat this compound to solubilize it?

Guidance: Only in aprotic solvents (DMSO, Toluene).

  • Risk: Heating in alcohols (MeOH/EtOH) accelerates the

    
     reaction.[1] A solution stable for days at 25°C may degrade in minutes at 60°C.[1]
    
  • Protocol: If heating is required, use a water bath set to < 40°C and sonicate.[1]

Q3: The compound turned yellow upon storage. Is it compromised?

Diagnosis: Potential photodegradation or oxidation of trace impurities.[1]

  • Context: While the pyrazole core is robust, halogenated heterocycles can undergo slow dehalogenation or radical formation under UV light.[1]

  • Verification: Run a QC check (LC-MS). If the mass is unchanged (

    
     for Cl isotopes), the color may be due to trace aniline derivatives liberated from the N-phenyl group.
    
  • Prevention: Store in Amber Vials at 2-8°C.

Q4: Is this compound compatible with DTT or Mercaptoethanol?

Answer: NO.

  • Reasoning: Thiols are strong nucleophiles.[1] They will rapidly attack the C5 position, displacing the chlorine to form a thioether.

  • Alternative: If reducing agents are required for your biological assay, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than thiols.

Module 4: Standard Operating Procedure (SOP) for Stock Preparation

To ensure reproducibility, follow this self-validating protocol.

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Weigh the solid into an amber glass vial. Avoid using plastic microfuge tubes for long-term storage (leaching risk).[1]

  • Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).[1]

    • Validation Step: Ensure no precipitate is visible.[1] Sonicate for 30 seconds if necessary.

  • Aliquot Strategy: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Why? Condensation during thawing introduces water, initiating hydrolysis.[1]

  • Storage: Store at -20°C (Optimal) or 2-8°C (Acceptable for < 1 month).

  • Quality Control:

    • Before use in critical assays, dilute 1 µL into 100 µL ACN/Water (50:50) and inject onto HPLC.

    • Pass Criteria: Purity > 98%; no peak at relative retention time (RRT) ~0.8 (Hydrolysis product).

References

  • Compound Data & Safety : 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Safety Data Sheet. BLD Pharm.[1] Link

  • Mechanistic Insight (SNAr) : Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.[1] Link

  • Structural Context (Fipronil) : Synthesis and characterization of Fipronil derivatives. NISCAIR Online Periodicals Repository.[1] Link

  • General Pyrazole Stability : Chemistry and Pharmacological Activities of Pyrazole Derivatives. Global Research Online. Link

Technical Support Center: Trifluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation & Stability Optimization Ticket Context: High-Priority Technical Guide for Medicinal Chemistry Applications

Introduction: The Stability Paradox

Trifluoromethylated (


) pyrazoles are cornerstones of modern drug discovery (e.g., Celecoxib) due to their metabolic robustness and lipophilicity. However, a common misconception is that the 

bond is inert under all conditions. In reality, the electron-deficient nature of the pyrazole ring can activate the

group toward specific degradation pathways—specifically hydrolysis and defluorination—while the synthesis precursors often exhibit volatility and rapid decomposition.

This guide addresses the three critical failure modes reported by users: Hydrolytic Defluorination , Precursor Decomposition , and Regio-isomeric Scrambling .

Module 1: Chemical Stability & Hydrolysis (The "Disappearing Fluorine")

User Issue: "My LCMS shows a mass shift of -22 Da (loss of F, gain of OH) or -20 Da (formation of carboxylic acid) after base treatment."

Technical Analysis

While the pyrazole ring is stable, the


 group at the 3- or 5-position is susceptible to hydrolysis under strongly alkaline conditions  (pH > 12) at elevated temperatures. The electron-withdrawing nitrogen atoms of the pyrazole ring render the 

carbon sufficiently electrophilic to be attacked by hydroxide ions, leading to a haloform-type hydrolysis that yields a carboxylic acid.
Diagnostic Workflow

G Start Symptom: Mass Shift (-20 Da) or Fluoride Ion Detected CheckPH Check Reaction pH Start->CheckPH HighPH pH > 12 (Strong Base) CheckPH->HighPH MildPH pH < 10 (Carbonate/Amine) CheckPH->MildPH TempCheck Check Temperature HighPH->TempCheck Result2 Cause: Metal-Catalyzed C-F Activation MildPH->Result2 If Transition Metal Present Result1 Cause: Haloform-type Hydrolysis (CF3 -> COOH) TempCheck->Result1 T > 60°C TempCheck->Result2 T < 40°C (Unlikely Hydrolysis)

Figure 1: Diagnostic logic for identifying the root cause of defluorination events.

Troubleshooting Protocol
  • Base Selection: Switch from hydroxide bases (NaOH, KOH) to milder carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ) for cross-coupling reactions.
  • Temperature Limit: Avoid heating aqueous basic solutions of

    
    -pyrazoles above 60°C.
    
  • Alternative Workup: Do not use strong acid/base washes to clean the product. Use neutral buffer washes (pH 7) or rapid column chromatography.

Module 2: Precursor Instability (The "Invisible" Degradation)

User Issue: "The cyclization reaction failed completely. I recovered no starting material, just black tar."

Technical Analysis

The most common route to


-pyrazoles involves Trifluoromethylhydrazine  or Trifluoroacetoacetate  derivatives. Both are highly unstable.
  • Trifluoromethylhydrazine (

    
    ):  This reagent is prone to spontaneous 
    
    
    
    -elimination of HF, generating reactive diazo species that polymerize.
  • Trifluoro-1,3-dicarbonyls: These exist in equilibrium with their hydrates (gem-diols) in the presence of moisture, throwing off stoichiometric calculations and stalling cyclization.

Stability Data: Trifluoromethylhydrazine HCl
Solvent SystemTemperatureHalf-Life (

)
Observation
DMSO-d6 25°C~6 Hours Rapid decomposition via HF elimination
Methanol-d4 25°C< 12 HoursSignificant degradation
Solid State 4°C> 6 MonthsStable if kept dry and sealed
Prevention Protocol
  • In-Situ Generation: Never store free-base trifluoromethylhydrazine. Generate it in situ from the hydrochloride salt immediately before use.

  • Solvent Choice: Avoid DMSO for storage or slow reactions involving this hydrazine. Use Ethanol or Acetonitrile for cyclizations.

  • Hydrate Correction: When using trifluoroacetoacetate precursors, run a

    
     NMR in 
    
    
    
    first. If the hydrate peak is visible, dehydrate the reagent using a Dean-Stark trap with toluene prior to adding the hydrazine.

Module 3: Regiochemical "Degradation" (Isomer Control)

User Issue: "I synthesized the 3-


 pyrazole, but NMR shows a mixture. Is it decomposing into the other isomer?"
Technical Analysis

This is rarely "decomposition" but rather tautomeric equilibration or kinetic vs. thermodynamic control failure during synthesis.

  • Mechanism: The reaction of a hydrazine with a trifluoromethyl-1,3-diketone can yield either the 3-

    
     or 5-
    
    
    
    isomer.
  • The Trap: In solution,

    
    -pyrazoles undergo rapid annular tautomerism. However, if you are N-alkylating (e.g., adding a protecting group or R-group), the ratio of products is fixed by the reaction conditions.
    
Synthesis Decision Tree

G Input Goal: N-Substituted CF3-Pyrazole Choice Select Solvent/pH Input->Choice PathA Acidic Media (HCl/EtOH) Kinetic Control Choice->PathA PathB Basic Media (Pyridine) Thermodynamic Control Choice->PathB ResultA Major Product: 5-CF3 Isomer PathA->ResultA ResultB Major Product: 3-CF3 Isomer PathB->ResultB

Figure 2: Solvent-controlled regioselectivity to prevent isomeric mixtures.

Corrective Actions
  • To lock the 3-

    
     isomer:  Perform the cyclization in Pyridine  or basic ethanol.
    
  • To lock the 5-

    
     isomer:  Perform the cyclization in Acetic Acid  or HCl/Ethanol.
    
  • Purification: Do not discard "impure" fractions immediately. Isomers often have vastly different

    
     values; use a shallow gradient (e.g., 0-10% EtOAc/Hexane) to separate them.
    

Frequently Asked Questions (FAQ)

Q: Are


-pyrazoles light sensitive? 
A:  Generally, no. However, if the pyrazole is conjugated to electron-rich aromatics (e.g., phenols), UV exposure can trigger radical defluorination.
  • Recommendation: Store all fluorinated heterocycles in amber vials as a precaution.

Q: Can I use Magnesium (Grignard) reagents with


-pyrazoles? 
A: Proceed with Caution.  Magnesium metal and Grignard reagents can induce reductive defluorination (C-F activation), stripping the fluorine atoms.
  • Alternative: Use Knochel-Hauser bases (TMPMgCl·LiCl) at -78°C for metallation, or switch to Palladium-catalyzed couplings (Suzuki/Stille) which are more tolerant of the

    
     group.
    

Q: My product turned yellow upon storage. Is it degraded? A: Pure


-pyrazoles are typically white solids. Yellowing indicates oxidation of trace hydrazine impurities or formation of N-oxides.
  • Fix: Recrystallize from Ethanol/Water. If the melting point is sharp and NMR is clean, the color is likely a trace impurity (<0.1%) and the bulk material is intact.

References

  • Chemical Stability of Trifluoromethyl Groups

    • BenchChem Technical Support.[1] (2025).[1][2] "Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds."

  • Trifluoromethylhydrazine Instability

    • Journal of Organic Chemistry.[3] (2024).[4][5] "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." (Note: Highlights

      
       ~6h in DMSO).
      
  • Regioselective Synthesis

    • Organic Letters.[6][7] (2022).[3][6][8][9][10] "Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition... and Solvent-Dependent Oxidation."

  • Defluorination Mechanisms

    • ChemRxiv.[4] (2024).[4][5] "Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism."

Sources

Technical Support Center: Purification of Chlorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification & Isolation Challenges Ticket ID: PYR-CL-001[1]

Introduction: The "Sticky" Science of Chloropyrazoles

Welcome to the technical support hub. If you are here, you are likely dealing with the "tar" phase of pyrazole synthesis. Chlorinated pyrazoles are privileged scaffolds in agrochemicals (e.g., Fipronil) and pharmaceuticals (e.g., COX-2 inhibitors), but they present a unique triad of purification challenges:[1]

  • Regioisomer Similarity: N-alkylation often yields 3-chloro and 5-chloro isomers with nearly identical

    
     values.[1]
    
  • Acidity Shifts: The electron-withdrawing nature of chlorine significantly lowers the

    
     of the pyrazole N-H, altering extraction behaviors.
    
  • Crystallization Inhibition: These compounds are notorious for "oiling out" rather than crystallizing due to disrupted lattice packing.

This guide moves beyond standard protocols to address the mechanistic reasons your purification might be failing.

Module 1: The Regioisomer Nightmare (Chromatography & Identification)

The Issue: You have synthesized an N-substituted chloropyrazole (e.g., via alkylation of a 3-chloropyrazole) and cannot separate the 1,3-isomer from the 1,5-isomer.

Technical Insight: Unlike N-H pyrazoles, which exist in tautomeric equilibrium (making 3-Cl and 5-Cl identical), N-substituted pyrazoles are fixed.[1] The 1,5-isomer is often formed as a kinetic product or due to steric steering, but it co-elutes with the thermodynamic 1,3-isomer on standard silica.[1]

Troubleshooting Protocol: Isomer Resolution
ParameterRecommendationScientific Rationale
Stationary Phase C18 (Reverse Phase) or Phenyl-HexylSilica (Normal Phase) often interacts primarily with the basic nitrogen.[1] Isomers differ more in hydrophobicity and pi-pi stacking ability than in polarity. Phenyl-hexyl columns exploit the subtle pi-electron density differences caused by the chlorine position [1].
Mobile Phase Water/MeOH (Gradient)AVOID Acetonitrile if resolution is poor.[1] Methanol forms hydrogen bonds with the pyrazole nitrogens, often enhancing selectivity between isomers compared to the aprotic ACN.
pH Modifier Formic Acid (0.1%)Suppressing the ionization of any residual unreacted N-H species or basic sites sharpens peak shape, preventing tailing that masks the minor isomer.
Critical Checkpoint: NMR Identification

Do not rely on LC-MS alone (masses are identical).

  • NOESY Experiment: This is the gold standard.

    • 1,5-isomer: Strong NOE signal between the N-methyl/alkyl group and the substituent at C-5 (or C-4 proton if C-5 is H).[1]

    • 1,3-isomer: The N-methyl is spatially distant from the C-3 substituent; NOE will be observed between N-methyl and the C-5 proton [2].[1]

Module 2: Utilizing Acidity for Extraction (The "pH Swing")

The Issue: Your product is stuck in a crude black oil containing non-chlorinated by-products and neutral organic impurities.

Technical Insight: A standard pyrazole has a


 of ~14 (N-H deprotonation).[1] However, introducing a chlorine atom (highly electronegative) on the ring stabilizes the conjugate base, dropping the 

significantly (often to 10–11). We can exploit this acidity to separate N-H chloropyrazoles from non-acidic impurities [3].[1]
Workflow: The "pH Swing" Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Chloropyrazole + Impurities) Step1 Dissolve in Organic Solvent (EtOAc or DCM) Start->Step1 Step2 Extract with 10% Na2CO3 (aq) Step1->Step2 Decision Phase Separation Step2->Decision OrgLayer Organic Layer Contains: Non-acidic impurities (Discard or re-process) Decision->OrgLayer Top Phase AqLayer Aqueous Layer (Basic) Contains: Deprotonated Chloropyrazolate Decision->AqLayer Bottom Phase Step3 Acidify carefully with HCl to pH ~4-5 AqLayer->Step3 Result Precipitation of Pure Product (Filter or Re-extract) Step3->Result

Figure 1: Selective extraction workflow for N-H chloropyrazoles utilizing pKa manipulation.

Warning: Do not use NaOH if your pyrazole has sensitive ester groups (common in fipronil intermediates), as hydrolysis will occur. Use Carbonate (


) instead.[1]
Module 3: Recrystallization (Solving the "Oiling Out" Problem)

The Issue: Upon cooling your hot solvent, the compound separates as a distinct liquid phase (oil) at the bottom rather than forming crystals.

Technical Insight: Chlorinated pyrazoles often have low melting points and weak crystal lattice energies. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve (crystallization boundary).

Solvent System Recommendations
Solvent SystemRatio (v/v)Application Note
Ethanol / Water VariableBest for polar chloropyrazoles. Dissolve in hot EtOH, add warm water until turbid, then cool very slowly.[1] The water acts as an anti-solvent but the high polarity prevents oiling.
Heptane / Toluene 9:1 to 5:1Best for lipophilic/highly chlorinated species. Toluene solubilizes the aromatic rings (pi-pi stacking), while heptane forces precipitation. Avoid Hexane (too volatile, causes rapid cooling/oiling) [4].
IPA (Isopropyl Alcohol) PureThe "Magic" Solvent. Many chloropyrazoles crystallize well from pure IPA due to its intermediate polarity and hydrogen-bonding capability [5].[1]

Pro-Tip: If oiling occurs, do not cool further. Re-heat until the oil dissolves, add a seed crystal (if available), and stir vigorously at the temperature just above where the oil formed. This "oiling out temperature" is often the metastable zone width limit.

Frequently Asked Questions (FAQ)

Q1: Why is my chlorinated pyrazole turning pink/red on the shelf?

  • A: This indicates oxidation, likely of the pyrazole nitrogen or trace hydrazine impurities. Chloropyrazoles are electron-deficient but can still oxidize.[1] Store under Nitrogen/Argon. If the color is intense, wash the organic solution with dilute sodium bisulfite (

    
    ) before the final evaporation to quench oxidative species.
    

Q2: I am trying to chlorinate my pyrazole using


, but the yield is low. 
  • A: Direct chlorination of the pyrazole ring often requires an oxidant if you aren't starting from a pyrazolone. For C-H to C-Cl transformation, consider using Trichloroisocyanuric Acid (TCCA) or NCS in acetonitrile.[1] These are often milder and more regioselective than

    
     (which is better for converting C-OH to C-Cl) [6].[1]
    

Q3: My HPLC peaks are tailing badly.

  • A: Pyrazoles are basic nitrogens.[1] They interact with silanols on the column.

    • Increase buffer concentration (e.g., 20mM Ammonium Formate).

    • Use a "Base Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Ensure your pH is at least 2 units away from the compound's

      
      .
      
References
  • Regioselective Synthesis and Identification: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[1] Link

  • NMR Characterization of Isomers: L.K. M., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives."[1] International Journal of Molecular Sciences, 2022.[1] Link

  • Extraction Strategies: "Process for preparation of crystalline fipronil." Google Patents, EA019304B1. Link

  • Recrystallization Solvents: "Crystalline modification of fipronil." Google Patents, WO2008055882A1.[1] Link

  • Synthesis & Purification of 3-Chloropyrazoles: "Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles." National Institutes of Health (PubMed). Link

  • Chlorination Reagents: "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA." Molecules, 2019.[1] Link

Sources

Technical Support Center: Scaling Synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting Scale-Up, Regioselectivity, and Safety Protocols Audience: Process Chemists, CDMO Partners, R&D Scientists[1]

Introduction: The "Hidden" Hazards of the Pyrazole Scaffold

Scaling the synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole presents a deceptive challenge. While the disconnection appears simple—condensation of phenylhydrazine with a trifluoromethyl


-keto ester followed by chlorination—the scale-up reality is fraught with two critical failure modes: regioisomeric drift  and thermal runaway  during the chlorination quench.

This guide moves beyond bench-scale literature, focusing on the Process Critical Parameters (CPPs) required to manufacture this scaffold safely at kilogram-to-ton scales.

Module 1: Regioselectivity & Ring Closure

The Core Issue: The reaction between phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate can theoretically yield two isomers:

  • Target (3-CF3 isomer): 5-hydroxy-1-phenyl-3-(trifluoromethyl)pyrazole.

  • Impurity (5-CF3 isomer): 3-hydroxy-1-phenyl-5-(trifluoromethyl)pyrazole.[1]

Under thermodynamic control, or incorrect pH, the ratio shifts, leading to yield loss that cannot be recovered by simple crystallization.[1]

Troubleshooting Guide: Isomer Control
SymptomProbable CauseCorrective Action (Scale-Up)
High levels of 5-CF3 isomer (>5%) Inverse Addition / High Temp: Adding hydrazine to the ketoester at high temperature favors thermodynamic equilibration.[1]Protocol Switch: Use a controlled addition of the ketoester to the hydrazine (or vice versa depending on specific solvent) at 0–5°C . Maintain kinetic control. The terminal

of phenylhydrazine is more nucleophilic and must attack the highly electrophilic

-ketone first.
"Oiling out" during cyclization Incomplete Cyclization: The intermediate hydrazone has formed but has not cyclized to the pyrazolone.Drive the Reaction: Ensure the reaction mixture reaches reflux (typically ethanol or methanol) for at least 2–4 hours after addition. Monitor consumption of the hydrazone intermediate via HPLC.
Dark/Tarred Product Oxidation of Phenylhydrazine: Phenylhydrazine is sensitive to air and light.Inert Atmosphere: Conduct the entire condensation under a strict Nitrogen or Argon blanket. Use freshly distilled or high-grade phenylhydrazine.
Visualizing the Regioselectivity Pathway

Regioselectivity SM1 Phenylhydrazine (Ph-NH-NH2) Kinetic Kinetic Control (Low Temp, <10°C) SM1->Kinetic Thermo Thermodynamic Control (High Temp, Acid) SM1->Thermo SM2 Ethyl 4,4,4-trifluoroacetoacetate (CF3-CO-CH2-COOEt) SM2->Kinetic SM2->Thermo Inter1 Intermediate A (Attack at CF3-Ketone) Kinetic->Inter1 Fast Inter2 Intermediate B (Attack at Ester/Rearrangement) Thermo->Inter2 Equilibrium Target TARGET: 3-CF3 Isomer (1-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-ol) Inter1->Target Cyclization Impurity IMPURITY: 5-CF3 Isomer (1-phenyl-5-(trifluoromethyl) -1H-pyrazol-3-ol) Inter2->Impurity Cyclization

Figure 1: Kinetic control directs the nucleophilic hydrazine to the trifluoromethyl ketone, securing the desired 3-CF3 geometry.[1]

Module 2: The Chlorination Step (Safety Critical)

The Core Issue: Converting the 5-hydroxy (tautomer of 5-one) to 5-chloro typically utilizes Phosphorus Oxychloride (


) . On a large scale, this is the most hazardous step due to the potential for thermal runaway and the violent decomposition of excess 

during workup.
FAQ: Chlorination & Quench Safety

Q: The reaction stalls at 90% conversion. Should I add more


? 
A: No.  Adding cold reagent to a hot reaction can cause accumulation and delayed exotherms. Instead, consider using a catalyst. The addition of 0.1 eq of DMF  (Vilsmeier-Haack conditions) significantly accelerates the reaction, allowing it to proceed at lower temperatures or shorter times, reducing thermal stress.

Q: How do I safely quench the reaction? It "volcanoed" last time. A: You likely performed a direct quench (adding water to the reactor).[1] NEVER do this on scale.

  • Protocol: Use a Reverse Quench .

    • Cool the reaction mass to ambient temperature.

    • Prepare a separate vessel with water (or dilute NaOH/KOH if pH control is needed) at <10°C.

    • Slowly dose the reaction mass into the water while monitoring temperature.

    • Maintain the quench vessel <25°C. The hydrolysis of

      
       produces 
      
      
      
      and
      
      
      gas; ensure adequate scrubbing capacity.

Q: My product is turning purple/black during chlorination. A: This indicates decomposition of the pyrazole ring, often catalyzed by trace metals or excessive temperature (>110°C).[1]

  • Fix: Limit temperature to reflux (approx 105°C for neat

    
    ). If using a co-solvent (e.g., Toluene), ensure the reflux temperature is sufficient to drive the reaction but typically keep it under 110°C.[1]
    
Scale-Up Workflow Diagram

Chlorination React Reactor 1: Chlorination (Pyrazolone + POCl3 + cat. DMF) Reflux Reflux (100-105°C) Scrubber Active (HCl) React->Reflux Cool Cool to 20-25°C Reflux->Cool Transfer Controlled Transfer (Reverse Quench) Cool->Transfer QuenchVessel Reactor 2: Quench Vessel (Water/Alkali at 5°C) QuenchVessel->Transfer Receives Mass Filter Filtration & Wash (Remove Phosphoric Acid) Transfer->Filter

Figure 2: The Reverse Quench protocol is mandatory for safety.[1] The reaction mass is added to the water, not vice-versa.

Module 3: Purification & Quality Control

The Core Issue: Phosphorous byproducts (


-species) are notoriously difficult to remove and can poison downstream catalytic steps (e.g., if this molecule is used in cross-coupling).[1]
Purification Guidelines
ParameterSpecificationTechnical Rationale
Quench pH pH 7–8 Neutralizing the quench (using NaOH or

) ensures that phosphoric acid byproducts remain water-soluble salts (

) and do not co-crystallize with the organic product.
Crystallization Solvent Heptane / Toluene The 5-chloro pyrazole is highly soluble in organics but less so in alkanes. A solvent swap to heptane (or recrystallization from heptane/toluene) effectively rejects polar impurities.[1]
P-Content Limit < 50 ppm Critical if the next step involves Palladium or Nickel catalysis. Verify via ICP-MS.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives.[2][3][4]

    • Source:Heterocycles / SciSpace.[1]

    • Context: Confirms kinetic control favors the 3-CF3 isomer when using phenylhydrazine.
  • POCl3 Safety & Scale-Up

    • Title: A review on synthetic procedures and applic
    • Source:Current Organic Chemistry.
    • Context: details the hazards of hydrolysis and the necessity of controlled quench protocols.
  • Crystallization & Structure

    • Title: Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.[1][2]

    • Source:Acta Crystallographica (via PMC).[1][5]

    • Context: Provides structural data and crystallization solvent systems (Acetonitrile/Ether) relevant to this scaffold.
  • Process Chemistry of Fipronil Intermediates

    • Title: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile (Patent).[1][6]

    • Source: Google Patents (WO2019097306A2).[1]

    • Context: While focusing on the amino-derivative, this patent outlines industrial handling of trifluoromethyl-pyrazole cores and waste management.

Sources

Technical Support: Pyrazole Regioselectivity Control Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-REGIO-001 Subject: Troubleshooting Regioisomer Formation (1,3- vs. 1,5-Isomers) Assigned Specialist: Senior Application Scientist

Introduction: The "Twin Peak" Problem

In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). However, synthesizing N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls and hydrazines (the Knorr synthesis) frequently results in a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

These isomers have identical masses and often similar polarities, making chromatographic separation difficult. This guide provides a logic-driven approach to controlling, predicting, and validating regioselectivity.

Module 1: Diagnostic Logic

Before modifying your reaction, determine if your substrate requires intervention. Use this decision tree to assess the risk of isomer formation.

PyrazoleLogic Start START: Substrate Analysis Q1 Is the 1,3-dicarbonyl symmetrical? Start->Q1 Q2 Is the hydrazine monosubstituted (R-NH-NH2)? Q1->Q2 No Safe NO RISK: Single product formed. Q1->Safe Yes Q2->Safe No (Hydrazine is H2N-NH2) Risk HIGH RISK: Regioisomer mixture likely. Q2->Risk Yes Analysis Analyze Electronic/Steric Bias Risk->Analysis PathA Route A: Electronic Bias (e.g., CF3 vs Methyl) Analysis->PathA Electronic Difference Dominates PathB Route B: Steric Bias (e.g., t-Butyl vs Methyl) Analysis->PathB Steric Difference Dominates Soln1 USE FLUORINATED SOLVENTS (Enhances electronic control) PathA->Soln1 Soln2 USE ENAMINONE ROUTE (Stepwise control) PathB->Soln2

Figure 1: Decision matrix for assessing regioisomer risk in Knorr pyrazole synthesis.

Module 2: The Knorr Protocol Optimizer

If you are committed to the Knorr synthesis (1,3-diketone + hydrazine), you must manipulate the kinetics of the initial nucleophilic attack. The hydrazine's unsubstituted nitrogen (


) is the most nucleophilic and will attack the most electrophilic  carbonyl carbon first.
Method A: The Fluorinated Solvent Switch

Best for: Substrates with strong electronic differentiation (e.g.,


-keto esters, trifluoromethyl diketones).

Mechanism: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively activate the harder, more basic carbonyl, enhancing the electrophilic disparity between the two carbonyls.

Protocol:

  • Standard Solvent: Replace Ethanol/Methanol with TFE or HFIP .

  • Concentration: 0.1 M to 0.5 M.

  • Temperature: Room Temperature (initially). High heat promotes thermodynamic equilibration (often 1:1 mixtures).

  • Stoichiometry: 1.0 equiv. diketone : 1.1 equiv. hydrazine.[1][2][3][4][5][6][7]

Data Validation: | Solvent | Dielectric Constant (


) | H-Bond Donor (

) | Regioisomer Ratio (1,3 : 1,5)* | | :--- | :--- | :--- | :--- | | Ethanol | 24.5 | 0.83 | ~ 60 : 40 | | TFE | 26.7 | 1.51 | > 90 : 10 | | HFIP | 16.7 | 1.96 | > 95 : 5 |

*Ratios are representative for


-keto esters. See Fustero et al. [1] for specific substrate data.
Method B: Lewis Acid Catalysis

Best for: Substrates where solvent switching is insufficient.

Protocol: Add 10 mol%


  or 

to the reaction mixture. These oxophilic Lewis acids coordinate to the 1,3-dicarbonyl, often locking it into a specific chelated conformation that directs the incoming hydrazine attack.

Module 3: Advanced Methodologies (Workarounds)

When the Knorr synthesis fails to provide selectivity (e.g., similar steric/electronic groups), switch to a stepwise synthesis.

Workflow: The Enaminone Route

This is the most reliable method for ensuring regiocontrol. It replaces the ambiguous 1,3-diketone with a polarized enaminone intermediate.

Step 1: Enaminone Formation React the unsymmetrical ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Result: Formation of an

    
    -unsaturated ketone with a dimethylamino leaving group.
    
  • Selectivity: DMF-DMA reacts exclusively at the less hindered/more acidic alpha-position.

Step 2: Cyclization Treat the isolated enaminone with the hydrazine.

  • Mechanism:[5][7][8][9][10][11] The hydrazine

    
     attacks the 
    
    
    
    -carbon (Michael addition) followed by cyclization. This forces a specific orientation.[6]

Enaminone Ketone Methyl Ketone (R-C(=O)-CH3) Enaminone Enaminone Intermediate (R-C(=O)-CH=CH-NMe2) Ketone->Enaminone Condensation DMFDMA Reagent: DMF-DMA DMFDMA->Enaminone Product Regiopure Pyrazole (1,5- or 1,3- defined) Enaminone->Product Cyclization Hydrazine Reagent: R'-NH-NH2 Hydrazine->Product

Figure 2: The Enaminone pathway guarantees regioselectivity by creating a distinct Michael acceptor.

Module 4: Analytical Validation (The "Truth" Test)

Never assume regiochemistry based on TLC. You must validate the structure using NMR spectroscopy.

The NOE/ROESY Experiment (Gold Standard)

The definitive proof of regiochemistry is the spatial proximity between the N-substituent and the C5-substituent.

  • Setup: Run a 1D-NOE or 2D-NOESY/ROESY experiment.

  • Target: Irradiate the N-Methyl or N-Aryl protons.

  • Interpretation:

    • 1,5-Isomer: You will see a strong NOE enhancement of the substituent at Position 5 (the group adjacent to Nitrogen).

    • 1,3-Isomer: You will see NOE enhancement of the C5-H (the pyrazole ring proton), not the R-group at Position 3.

13C NMR Chemical Shifts

In N-substituted pyrazoles, the carbon atoms at positions 3 and 5 have distinct chemical shifts due to the shielding effect of the lone pair on the adjacent nitrogen.

Carbon PositionTypical Shift (

ppm)
Diagnostic Feature
C-3 145 - 155 ppm Deshielded (adjacent to imine-like N)
C-5 125 - 135 ppm Shielded (adjacent to amine-like N)

Note: These values shift depending on substituents, but C3 is almost invariably downfield of C5 [2].

FAQ: Quick Troubleshooting

Q: I am seeing a 50:50 mixture. Can I separate them? A: Often, yes. 1,5-isomers are typically more sterically crowded and less planar than 1,3-isomers. This frequently results in lower melting points and slightly different


 values. Try toluene/ethyl acetate gradients rather than Hex/EtOAc to exploit 

-stacking differences.

Q: Does pH affect the ratio? A: Yes. Acidic conditions (HCl/AcOH) favor the formation of the hydrazone intermediate at the most basic carbonyl first. Basic conditions can alter the tautomeric equilibrium of the diketone. If neutral conditions fail, try running the reaction in glacial acetic acid.

Q: Can I use microwave irradiation? A: Microwave heating accelerates the reaction but often favors the thermodynamic product mixture (loss of kinetic control). Only use MW if you are struggling with conversion, not regioselectivity.

References

  • Fustero, S. et al. (2008).[5] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents . The Journal of Organic Chemistry, 73(9), 3523–3529.[5]

  • Elguero, J. et al. (2002).[9] Pyrazoles .[1][2][3][4][5][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II.

  • Knorr, L. (1883).[11] Einwirkung von Acetessigester auf Phenylhydrazin . Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Maddaluno, J. et al. (2022).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles . Organic Chemistry Portal.

Sources

catalyst selection for optimizing pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization Ticket System Status: ONLINE Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Catalyst Selection & Troubleshooting for Pyrazole Ring Formation

Part 1: The Technical Support Interface

Welcome to the Pyrazole Synthesis Optimization Center. We don't just provide recipes; we debug molecular interactions. Below are the most frequent "tickets" (issues) submitted by researchers, resolved with mechanistic insights and catalyst-specific protocols.

Ticket #402: "I'm getting a 1:1 mixture of regioisomers in my Knorr synthesis."

User Context: Condensation of methylhydrazine with an unsymmetrical 1,3-diketone (benzoylacetone). Diagnosis: Lack of chelation control or solvent-directed polarization. Resolution: In the classic Knorr synthesis, the hydrazine's most nucleophilic nitrogen attacks the most electrophilic carbonyl. However, subtle electronic bias often fails, leading to mixtures. You have two catalytic pathways to force regioselectivity:

  • The "Solvent as Catalyst" Approach (Fluorinated Alcohols):

    • The Fix: Switch from Ethanol/Reflux to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • The Science: These solvents are strong Hydrogen Bond Donors (HBD). They activate the carbonyls via H-bonding. Crucially, they solvate the hydrazine, reducing the nucleophilicity of the substituted nitrogen via steric bulk and H-bonding, often directing the unsubstituted NH₂ to attack the most accessible carbonyl first.

    • Evidence: J. Org.[1][2] Chem. studies confirm TFE/TFA systems can shift ratios from 50:50 to >95:5 selectivity (See Ref 1).

  • The Lewis Acid Chelation Approach:

    • The Fix: Introduce InCl₃ (Indium Trichloride) or LiClO₄ (Lithium Perchlorate) .

    • The Science: Hard Lewis acids coordinate to the 1,3-diketone. If your diketone has a chelating auxiliary or distinct electronic difference, the metal "locks" the conformation, exposing only one carbonyl to nucleophilic attack.

    • Protocol: See Protocol A below.

Ticket #508: "My Copper-Catalyzed Cycloaddition (CuAAC-like) yields are dropping after 3 runs."

User Context: Synthesis of pyrazoles via [3+2] cycloaddition of diazo compounds and alkynes using a solid-supported Cu catalyst. Diagnosis: Catalyst Leaching or Surface Passivation (Sintering). Resolution:

  • Immediate Fix: Switch to a Silica-supported Cu(II) system with a continuous flow setup if possible.

  • The Science: In batch reactions, alkynes can reduce Cu(II) to Cu(I) too aggressively, leading to disproportionation and plating out (Cu⁰), which kills the catalytic cycle.

  • Optimization: Add a stabilizing ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) or use CuI/Et₃N systems which are more robust against oxidation/reduction stress than bare copper salts.

Ticket #615: "I need to synthesize a 3-trifluoromethyl pyrazole but the conditions are destroying my sensitive functional groups."

User Context: Using hydrazine hydrate and harsh acids. Diagnosis: Incompatibility with strong Brønsted acids. Resolution:

  • The Fix: Use Silver (Ag) Catalysis or Nano-ZnO .

  • The Science: Ag-catalyzed cyclization allows for milder conditions (often Room Temperature) compared to the refluxing acid required for deactivated fluorinated substrates. Silver activates the alkyne/alkene pi-system for nucleophilic attack without protonating sensitive amines or hydrolyzing esters elsewhere on the molecule.

Part 2: Decision Logic & Visualization

Diagram 1: The Regioselectivity Decision Tree

Caption: Logic flow for selecting the correct catalytic system based on substrate electronics and desired isomer.

Pyrazole_Regio_Logic Start Start: Unsymmetrical 1,3-Diketone + Hydrazine Check_Substrate Are the Carbonyls Electronically Distinct? Start->Check_Substrate Distinct_Yes Yes (e.g., CF3 vs Methyl) Check_Substrate->Distinct_Yes Distinct_No No (e.g., Methyl vs Ethyl) Check_Substrate->Distinct_No Standard_Cond Standard Acid Catalysis (AcOH/EtOH) Distinct_Yes->Standard_Cond Usually Sufficient Selectivity_Issue Is Selectivity Critical? Distinct_No->Selectivity_Issue Solvent_Cat Use Fluorinated Solvent (TFE or HFIP) *Solvent Control* Selectivity_Issue->Solvent_Cat Steric Bulk on Hydrazine Lewis_Cat Use Lewis Acid (InCl3 or Zn(ClO4)2) *Chelation Control* Selectivity_Issue->Lewis_Cat Chelating Groups Present Result_A Thermodynamic Product (Steric Control) Solvent_Cat->Result_A Result_B Kinetic Product (Electronic Control) Lewis_Cat->Result_B

Part 3: Experimental Protocols

Protocol A: Lewis Acid Catalyzed Regioselective Synthesis

Best for: Substrates where standard acid reflux yields mixtures.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv)

  • Catalyst: Indium(III) Chloride (InCl₃) - 10 mol%

  • Solvent: Water or Ethanol (Green Chemistry compliant)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1,3-diketone in 5 mL of Ethanol.

  • Catalyst Addition: Add 10 mol% InCl₃ (22 mg). Stir for 5 minutes at Room Temperature (RT) to allow Lewis acid coordination to the carbonyl oxygens.

    • Why: This "pre-complexation" step enhances the electrophilicity of the carbonyls differentially.

  • Hydrazine Addition: Dropwise add 1.1 mmol of the hydrazine.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC.

    • Note: If conversion is slow, heat to 50°C. Avoid boiling to maintain kinetic control.

  • Workup: Pour mixture into ice water. The pyrazole often precipitates. Filter and wash with cold water.

  • Yield Check: Expected yield >85% with regioisomeric ratio typically >90:10.

Protocol B: Fluorinated Alcohol Mediated Synthesis (Metal-Free)

Best for: Electron-deficient hydrazones or when metal contamination is a concern (Pharma).

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Hydrazine HCl salt (1.1 equiv)

  • Solvent/Promoter: 2,2,2-Trifluoroethanol (TFE)

Step-by-Step:

  • Dissolution: Dissolve the diketone in TFE (0.5 M concentration).

  • Addition: Add the hydrazine hydrochloride directly.

  • Reflux: Heat the mixture to reflux (approx. 74°C for TFE) for 3 hours.

    • Why: TFE (pKa ~12.4) acts as a weak acid catalyst and a strong H-bond donor, stabilizing the polar transition state of the cyclization step without the need for harsh mineral acids.

  • Evaporation: Remove TFE under reduced pressure (Rotavap). TFE is easily recoverable.

  • Purification: The residue is often pure enough for recrystallization.

Part 4: Catalyst Selection Matrix

Substrate ClassChallengeRecommended Catalyst/SystemMechanism
Simple 1,3-Diketones Speed/YieldNano-ZnO or Amberlyst-15 Heterogeneous Acid Catalysis (Surface active)
Fluorinated Diketones RegioselectivityInCl₃ (10 mol%) or TFE Solvent Chelation Control / H-Bond Activation
Nitroolefins + Hydrazones 1,3,4,5-TetrasubstitutionTFE/TFA systemAcid-assisted stepwise cycloaddition
Alkynes + Diazo Safety/ControlCu(OAc)₂ / Silica (Flow)Metal-Catalyzed [3+2] Cycloaddition
Deactivated Hydrazines Low ReactivityLiClO₄ (Lithium Perchlorate)"Salting-in" effect / Lewis Acid activation

Part 5: References

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Rosa, F. A., et al. (2019).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.

  • Mandler, M. D., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow. RSC Advances.

  • Konwar, M., et al. (2019).[2] An Unexplored Lewis Acidic Catalytic System for Synthesis of Pyrazole. ChemistrySelect.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Hydrazines are toxic and potentially carcinogenic.

Sources

Technical Support Center: Pyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Workup Procedures for Impurity Removal in Pyrazole Synthesis

Introduction: The Pyrazole Purification Hub

Welcome to the technical support center for pyrazole chemistry. As a Senior Application Scientist, I understand that the synthesis of the pyrazole ring (often via Knorr condensation or 1,3-dipolar cycloaddition) is only half the battle. The real challenge lies in the workup: removing genotoxic hydrazines, separating stubborn regioisomers, and eliminating "tars."

This guide moves beyond standard textbook recipes. We utilize self-validating protocols based on pKa manipulation, solubility differentials, and chemoselective scavenging.

Ticket #001: The Hydrazine Hazard (GTI Control)

Issue: Presence of unreacted hydrazine or substituted hydrazines in the final product. Severity: Critical (Genotoxic Impurity / Structural Alert).

The Scientific Logic

Hydrazines are potent nucleophiles and reducing agents. In pharmaceutical applications, they are strictly regulated Genotoxic Impurities (GTIs). Standard evaporation is insufficient due to their high boiling points and potential to co-crystallize. We exploit the basicity differential and electrophilic scavenging to remove them.

Protocol A: The "pH Swing" Extraction (Recommended)

Best for: N-substituted pyrazoles or stable 1H-pyrazoles.

  • Dissolution: Dissolve crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or DCM).

  • Acid Wash (The Trap): Wash the organic phase with 0.5 M - 1.0 M HCl .

    • Mechanism:[1][2] Pyrazoles are very weak bases (pKa of conjugate acid ~2.5). Hydrazines are significantly more basic (pKa ~8.0).

    • Result: At pH ~3-4, hydrazine is fully protonated (

      
      ) and partitioned into the aqueous phase. The pyrazole (mostly unprotonated at mild acidic pH or less soluble as a salt in organics) remains in the organic layer.
      
    • Warning: If your pyrazole is highly basic, it may also protonate. In this case, perform the wash, separate layers, and then back-extract the aqueous layer with fresh organic solvent.

  • Brine Wash: Wash organic layer with saturated NaCl to remove residual acid and water.

  • Drying: Dry over

    
     and concentrate.
    
Protocol B: Chemoselective Scavenging

Best for: Trace hydrazine removal (<500 ppm) when extraction is difficult.

  • Add Scavenger: Add 2-3 equivalents (relative to estimated hydrazine) of a polymer-supported aldehyde (e.g., polystyrene-benzaldehyde) or a non-polymer scavenger like pentane-2,4-dione .

  • Mechanism: The hydrazine reacts rapidly to form a hydrazone.

    • Polymer: Filter off the resin.[3]

    • Pentane-2,4-dione: Forms a new pyrazole (3,5-dimethylpyrazole) which may be easier to separate or acceptable as a known impurity, though resin is preferred.

Ticket #002: The Regioisomer Rift (1,3- vs 1,5-Isomers)

Issue: Knorr synthesis with unsymmetrical 1,3-diketones yields a mixture of 1,3- and 1,5-substituted pyrazoles. Status: Common Bottleneck.

The Scientific Logic

Regioisomers often have identical molecular weights and very similar polarity (TLC spots overlap). Separation relies on subtle differences in crystal lattice energy (packing) or dipole moments .

Troubleshooting Guide: Separation Strategy
MethodSuitabilityMechanism
Flash Chromatography Small Scale (<5g)Exploits slight dipole differences. Silica gel is acidic; can cause streaking.
Salt Crystallization Large Scale (>10g)Gold Standard. One isomer's salt (HCl or Oxalate) crystallizes preferentially.
Rectification Volatile PyrazolesExploits boiling point differences (often <5°C difference, requires high plate count).
Protocol: Selective Salt Crystallization

Reference Grounding: This method is superior for scale-up as described in patent literature for dimethylpyrazoles [1].

  • Solvent Selection: Dissolve the isomeric mixture in a polar solvent (Acetone, Ethanol, or Isopropanol). Avoid water initially.

  • Acid Addition: Add 1.05 equivalents of concentrated HCl (or anhydrous HCl in dioxane).

  • Induction: Cool to 0-5°C. Stir slowly.

    • Observation: The 1,3-isomer (often less soluble as a salt due to symmetry/packing) typically precipitates first.

  • Filtration: Filter the solid.

    • Solid: Enriched Isomer A (Salt).

    • Filtrate: Enriched Isomer B (Salt).

  • Free Basing: Suspend the solid salt in DCM and wash with saturated

    
     to recover the pure pyrazole base.
    
Visual Workflow: Regioisomer Separation Logic

RegioSeparation cluster_legend Decision Logic Start Crude Isomer Mixture (1,3- and 1,5-) CheckState Physical State? Start->CheckState Solid Solid Mixture CheckState->Solid Crystallize directly Oil Oily Mixture CheckState->Oil Dissolve SaltScreen Salt Screen (HCl, Oxalate) in Acetone/EtOH Solid->SaltScreen Oil->SaltScreen Precipitate Selective Precipitation? SaltScreen->Precipitate YesPrecip Yes: Filter Solid Precipitate->YesPrecip Isomer A (Solid) Isomer B (Filtrate) NoPrecip No: Solution remains clear Precipitate->NoPrecip Chromatography Flash Chromatography (Deactivated Silica) NoPrecip->Chromatography

Caption: Decision tree for separating pyrazole regioisomers, prioritizing crystallization over chromatography.

Ticket #003: The "Tar" Trap (Color & Oligomers)

Issue: Product is dark orange/brown or "oils out" instead of crystallizing. Cause: Oxidation of electron-rich aromatics or polymerization of 1,3-dicarbonyl impurities.

Protocol: Adsorption & Silica Filtration
  • De-Colorization: Dissolve crude in boiling ethanol or ethyl acetate. Add Activated Carbon (Charcoal) (10-20 wt%). Reflux for 30 mins. Filter hot through Celite.

  • The "Deactivated" Silica Plug:

    • Why: Pyrazoles stick to acidic silica, leading to yield loss.

    • Fix: Slurry silica gel in Hexane/EtOAc containing 1% Triethylamine (TEA) .

    • Process: Pass the crude solution through this basic silica pad. The non-polar tars often stick or elute first, while the pyrazole passes through cleanly.

Summary of Quantitative Data

Impurity TypeRemoval MethodKey ReagentExpected Purity Increase
Hydrazine Acid Wash (pH Swing)1M HCl>99% removal (to <100ppm)
Regioisomers Salt CrystallizationHCl / Oxalic Acid95:5 ratio

>99:1
Colored Oligomers AdsorptionActivated CarbonVisual improvement (Yellow

White)
Metal Catalyst ScavengingThiol-Silica<10 ppm residual metal

Frequently Asked Questions (FAQ)

Q: My pyrazole is water-soluble. How do I remove hydrazine? A: You cannot use the aqueous acid wash. Instead, use a solid-supported aldehyde scavenger (polystyrene-benzaldehyde) in the aqueous solution, or perform a reverse-phase filtration (C18 silica) where hydrazine elutes with the void volume.

Q: Why is my yield low after column chromatography? A: Pyrazoles are nitrogen bases. They hydrogen-bond to the acidic silanols on silica gel. Always add 1% Triethylamine or 1%


 to your eluent to "cap" the silanols and allow the pyrazole to elute [2].

Q: Can I distill my pyrazole? A: Simple pyrazoles (like 3,5-dimethylpyrazole) sublime or distill easily. However, highly substituted or aryl-pyrazoles have very high boiling points. Vacuum sublimation is often cleaner and more effective than distillation for solids.

References

  • WIPO Patent WO2011076194A1. Method for purifying pyrazoles. (2011). Describes the purification of pyrazoles via acid addition salts and crystallization from organic solvents.[4] Link

  • BenchChem Tech Support. Column chromatography conditions for separating pyrazole isomers. (2025).[5][6][7][8][9][10] Guidelines on stationary phases and mobile phase additives for nitrogen heterocycles. Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (2023).[8][10] Comprehensive review of synthetic methods and associated workup strategies. Link

  • ResearchGate Review. Control and analysis of hydrazine... Genotoxic impurities. (2025).[5][6][7][8][9][10] Analytical and removal strategies for hydrazine in APIs. Link

Sources

Technical Support Center: Analytical Methods for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Analytical Method Troubleshooting

Executive Summary

This guide addresses the analytical challenges associated with 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CPTP). As a critical intermediate for phenylpyrazole insecticides (e.g., Fipronil) and pharmaceutical scaffolds, its purity is governed by strict regioisomeric control and the elimination of genotoxic precursors.

The core analytical challenges identified are:

  • Regioisomeric Resolution: Distinguishing the 3-CF3/5-Cl target from the 5-CF3/3-Cl thermodynamic byproduct.

  • Precursor Tracking: Quantifying the 5-hydroxy tautomer (pyrazolone) residue from the chlorination step.

  • Genotoxic Control: Trace analysis of phenylhydrazine.

Module 1: Analytical Method Development (FAQs)

Q1: Which chromatographic mode is superior for CPTP purity analysis: GC or HPLC?

Recommendation: HPLC-UV is the primary release method , while GC-MS is orthogonal for specific volatile impurities.

  • Why HPLC? The synthetic precursor, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (the "5-hydroxy" intermediate), exists in tautomeric equilibrium with its pyrazolone form. These species are highly polar and thermally labile, leading to poor peak shape or degradation in GC inlets. HPLC allows for the simultaneous quantification of the non-polar 5-chloro product and the polar 5-hydroxy precursor in a single run.

  • When to use GC? Use GC-MS for monitoring residual solvents and confirming the regioisomeric ratio of the final chlorinated product, as the 3-Cl and 5-Cl isomers often exhibit distinct retention indices on non-polar phases (e.g., DB-5MS).

Q2: I am seeing a "shoulder" peak on my main peak. How do I separate the regioisomer?

Diagnosis: This is likely the 3-chloro-1-phenyl-5-(trifluoromethyl) isomer. Causality: The cyclization of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate yields a mixture of 3-CF3 and 5-CF3 pyrazolones. Subsequent chlorination converts these to their respective chloro-analogs.

Protocol: Enhanced Resolution Strategy

  • Stationary Phase: Switch from standard C18 to a Pentafluorophenyl (PFP) or C18-PFP hybrid column. The fluorine-fluorine interactions between the PFP phase and the trifluoromethyl group of the analyte often provide superior selectivity for positional isomers compared to hydrophobic interaction alone.

  • Mobile Phase Modifier: Methanol often provides better selectivity than Acetonitrile for fluorinated aromatics due to different solvation shells around the CF3 group.

  • Gradient Slope: Flatten the gradient at the elution window (e.g., hold at 60% B for 5 minutes) to maximize interaction time.

Data Summary: Isomer Separation Parameters

ParameterStandard ConditionOptimized Condition (Regio-Selective)
Column C18 (3.5 µm)PFP (Propyl) or C18-AR (3 µm)
Mobile Phase A 0.1% H3PO4 in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Resolution (Rs) ~1.2 (Co-elution risk)> 2.5 (Baseline separation)
Q3: How do I detect trace Phenylhydrazine (Starting Material)?

Critical Alert: Phenylhydrazine is a known genotoxin. Standard UV detection at 254 nm is often insufficient for ppm-level limits.

Methodology: Do not rely on direct HPLC. Use Pre-column Derivatization .

  • Reagent: React the sample with p-anisaldehyde or 2-nitrobenzaldehyde.

  • Mechanism: This forms a stable hydrazone with high UV absorbance (approx. 300-350 nm).

  • Benefit: Shifts the impurity peak away from the pyrazole matrix and enhances sensitivity by 10-100x.

Module 2: Troubleshooting & Workflow Visualization

Workflow: Impurity Fate & Detection Logic

The following diagram maps the formation of key impurities and the decision logic for selecting the correct analytical detector.

ImpurityLogic Start Crude 5-Cl-Pyrazole CheckOH Check 5-OH Precursor (Incomplete Chlorination) Start->CheckOH CheckRegio Check Regioisomer (3-Cl vs 5-Cl) Start->CheckRegio CheckSM Check Phenylhydrazine (Genotoxin) Start->CheckSM HPLC_RP HPLC-UV (C18/PFP) Acidic Mobile Phase CheckOH->HPLC_RP Polar/Labile CheckRegio->HPLC_RP Primary GC_MS GC-MS (DB-5) Split Injection CheckRegio->GC_MS Confirmation Deriv_LC Derivatization + HPLC (Hydrazone formation) CheckSM->Deriv_LC Trace Level Result1 Release / Reprocess HPLC_RP->Result1 Quantify % Area Result2 Isomeric Ratio GC_MS->Result2 Confirm Structure Result3 Safety Compliance Deriv_LC->Result3 Limit Test (ppm)

Caption: Analytical decision matrix for distinguishing labile precursors, regioisomers, and genotoxic residues.

Module 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Release Method)

Scope: Quantification of CPTP (Target), 5-Hydroxy impurity, and general degradation products.

  • Sample Preparation:

    • Dissolve 25 mg of sample in 50 mL of Acetonitrile:Water (80:20) .

    • Note: High organic content is required due to the low solubility of the chlorinated pyrazole in water.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Mobile Phase B: Acetonitrile.[1][2]

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0 min: 40% B

      • 15 min: 90% B

      • 20 min: 90% B

      • 21 min: 40% B (Re-equilibration)

  • Detection:

    • Wavelength: 254 nm (Aromatic ring) and 220 nm (Amide/general).

    • Tip: Use 254 nm for the main peak to avoid baseline drift from the gradient.

Protocol B: Rapid Identification of Regioisomers (NMR)

Scope: Definitive structural confirmation when HPLC results are ambiguous.

  • 19F NMR (376 MHz, CDCl3):

    • The CF3 group is a sensitive probe.

    • 3-CF3 isomer (Target): Typically resonates upfield (e.g., δ -62.5 ppm).

    • 5-CF3 isomer (Impurity): Shifts downfield (e.g., δ -58.0 ppm) due to the proximity of the N-Phenyl ring (steric/electronic deshielding).

    • Validation: Integrate the two fluorine signals to calculate the exact molar ratio.

References

  • Separation of Pyrazolone Derivatives : SIELC Technologies. (2018).[2] Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Regiocontrolled Synthesis : Frizzo, C. P., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Trifluoromethyl Pyrazole Analysis : ChemRxiv. (2023). Synthesis and Characterization of Coordination Compounds Based on 5-Methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link][3]

  • Genotoxic Impurity Strategies: European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.

Sources

Validation & Comparative

Comparative Biological Profile: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole vs. Advanced Analogues

[1]

Executive Summary

This guide provides a technical analysis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (referred to herein as the CPTP Core ), a foundational scaffold in the phenylpyrazole class.[1] While often overshadowed by its highly potent derivative, Fipronil , the CPTP Core serves as a critical baseline for understanding Structure-Activity Relationships (SAR) in GABAergic antagonism.[1]

This document objectively compares the biological activity, toxicity profiles, and synthetic utility of the CPTP Core against its commercially successful analogues, Fipronil and Ethiprole. It is designed for medicinal chemists and agrochemical researchers optimizing lead compounds for insecticidal or antimicrobial efficacy.[1]

Structural Divergence & Chemical Identity

The biological potency of phenylpyrazoles is dictated by specific substituents at the

1
Visualizing the Scaffold Evolution

The following diagram illustrates the structural progression from the CPTP Core to the optimized insecticides Fipronil and Ethiprole.

ChemicalStructureComparisonCPTPCPTP Core(5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole)Activity: Baseline/WeakKey Feature: Unsubstituted Phenyl RingFipronilFipronil(Optimized Insecticide)Activity: Nanomolar (High)Key Features: 2,6-Cl2 Phenyl + 4-SOCF3CPTP->Fipronil+ 2,6-Dichloro (Phenyl)+ 4-Trifluoromethylsulfinyl+ 3-Cyano (substitution)EthiproleEthiprole(Analogue)Activity: HighKey Features: 2,6-Cl2 Phenyl + 4-SOC2H5Fipronil->EthiproleBio-isosteric Replacement(SOCF3 → SOC2H5)

Figure 1: Structural evolution from the CPTP Core scaffold to high-potency insecticides.[1] Note the addition of electron-withdrawing groups (Cl, SOCF3) critical for receptor affinity.[1]

Biological Performance Profile

Mechanism of Action: GABA Receptor Antagonism

The primary target for this class is the GABA-gated chloride channel .[1] Phenylpyrazoles act as non-competitive antagonists, blocking the chloride pore and causing uncontrolled neuronal hyperexcitation.

  • The CPTP Core: Lacks the bulky, lipophilic group at position 4 (sulfoxide) and the steric "clamp" of the 2,6-dichloro substitution on the phenyl ring. Consequently, it exhibits low affinity for the GABA receptor binding pocket.

  • Fipronil/Ethiprole: The 4-trifluoromethylsulfinyl group forms a critical hydrogen bond or hydrophobic interaction within the pore, while the 2,6-dichloro groups lock the phenyl ring perpendicular to the pyrazole plane, optimizing the "lock-and-key" fit.[1]

Comparative Potency Data

The table below synthesizes experimental data comparing the core scaffold with its derivatives. Note the dramatic shift in IC50 values (inhibitory concentration) when the critical substituents are added.[1]

CompoundTarget (Insect GABA) IC50Selectivity (Insect vs. Mammal)Primary Application
CPTP Core > 1,000 nM (Est.)LowSynthetic Intermediate / SAR Baseline
Fipronil ~28 nM [1]High (>50-fold)Broad-spectrum Insecticide
Ethiprole ~20–50 nMHighAgricultural Insecticide (Rice/Soybean)
Fipronil Sulfone ~16 nMModerateToxic Metabolite

Key Insight: The CPTP Core is essentially "inactive" as a commercial insecticide but is vital for proving that the trifluoromethyl group at C-3 alone is insufficient for high potency.[1] It requires the synergistic effect of the C-4 sulfoxide and N-1 phenyl chlorination [2].[1]

Emerging Applications: Antimicrobial Activity[1]

While the CPTP Core fails as a high-potency insecticide, recent research has pivoted toward its potential as an antimicrobial scaffold .[1]

Researchers have identified that N-phenylpyrazoles bearing trifluoromethyl groups exhibit activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1]

  • Mechanism: Disruption of bacterial biofilm formation and membrane integrity.

  • Advantage: Unlike Fipronil, which is neurotoxic, the CPTP Core derivatives can be optimized for bacterial targets with lower mammalian toxicity risks [3].

Experimental Protocol: Synthesis of the CPTP Core

For researchers intending to use the CPTP Core as a starting block for novel derivatives (e.g., adding antimicrobial side chains), the following cyclocondensation protocol is the industry standard.

Workflow Diagram

SynthesisProtocolStep1Reagent Prep:Phenylhydrazine + 4,4,4-Trifluoro-1-(5-chloro-2-thienyl)-1,3-butanedione(or equivalent beta-diketone)Step2Cyclocondensation:Reflux in Ethanol/Acetic AcidTemp: 70-80°C | Time: 4-6 HoursStep1->Step2Catalysis (H+)Step3Purification:Cool to RT -> PrecipitateRecrystallization (EtOH)Step2->Step3PrecipitationStep4Characterization:1H NMR (CDCl3): Check pyrazole proton19F NMR: Confirm CF3 signalStep3->Step4Validation

Figure 2: General synthetic workflow for 1-phenyl-3-(trifluoromethyl)pyrazole derivatives.

Detailed Methodology
  • Reactants: Combine Phenylhydrazine (1.0 eq) with the appropriate trifluoromethyl-beta-diketone precursor (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid or HCl to facilitate dehydration.[1]

  • Reaction: Reflux at 78°C for 4–6 hours. Monitor consumption of hydrazine via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in dichloromethane and wash with NaHCO3 (sat.[1] aq.) to remove acid traces.[1]

  • Purification: Recrystallize from ethanol/water to yield the CPTP Core as a crystalline solid.[1]

Toxicity & Safety Profile

A major distinction between the CPTP Core and Fipronil is the toxicity profile, largely driven by the metabolic stability of the substituents.

  • Fipronil: Metabolizes to Fipronil Sulfone , which is highly persistent and more toxic to mammals than the parent compound. It blocks GABA receptors in the central nervous system [4].[1][2]

  • CPTP Core: Lacks the sulfur moiety, preventing the formation of the highly toxic sulfone metabolite. However, the presence of the trifluoromethyl group and chlorinated phenyl ring still necessitates handling with standard chemical safety protocols (GHS07/GHS09 - Acute Tox, Aquatic Tox).

Comparative Toxicity Table
MetricFipronilCPTP Core (Inferred)
LD50 (Rat, Oral) 97 mg/kg> 500 mg/kg (Est.)[1]
Aquatic Toxicity Very High (LC50 ~0.25 mg/L)Moderate
Metabolic Risk High (Sulfone formation)Low (No sulfur oxidation)

References

  • Zhao, X., et al. (2003).[1][3] "Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons."[1][3] Journal of Pharmacology and Experimental Therapeutics.

  • Sammelson, R. E., et al. (2004). "GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles." Bioorganic & Medicinal Chemistry.

  • Kendre, B., et al. (2015).[1] "Synthesis and biological evaluation of some novel pyrazole derivatives... as antimicrobial and anti-inflammatory agents." ResearchGate.[1]

  • Narahashi, T., et al. (2007). "Mechanisms of Action of Fipronil." Journal of Toxicology.

Technical Guide: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole vs. Other Pyrazole-Based Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists.

Executive Summary: The "Chloro-Trifluoromethyl" Advantage

In the landscape of nitrogen heterocycles, the 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (hereafter referred to as 5-Cl-TFM ) represents a critical "privileged scaffold." Unlike its 5-amino or 5-methyl counterparts, the 5-Cl-TFM core offers a unique intersection of high lipophilicity , metabolic resistance , and electronic withdrawal .

This guide objectively compares the 5-Cl-TFM scaffold against standard alternatives (5-Amino, 5-Methyl, and 5-Unsubstituted variants) in the context of COX-2 inhibition (pharmaceutical) and PPO/GABA-gated chloride channel inhibition (agrochemical).

Mechanism of Action & SAR Logic

The efficacy of pyrazole inhibitors hinges on the substitution pattern at positions 1, 3, and 5. The 5-Cl-TFM motif operates through three distinct mechanisms:

  • Electronic Modulation (Sigma Effect): The C5-Chlorine atom (

    
    ) acts as an electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring. This increases the acidity of the system and strengthens 
    
    
    
    -stacking interactions with aromatic residues (e.g., Phe/Tyr) in the binding pocket of targets like COX-2 or protoporphyrinogen oxidase (PPO).
  • Steric Occlusion: Unlike the bulky 5-phenyl or 5-tert-butyl groups, the 5-chloro substituent provides a "Goldilocks" steric bulk—sufficient to fill hydrophobic pockets (Val/Leu/Ile) without incurring steric penalties.

  • Metabolic Blocking: The C5 position is a metabolic "soft spot" in 5-H pyrazoles (prone to oxidation). Chlorination blocks this site, significantly extending the half-life (

    
    ) of the inhibitor.
    
Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Pyrazole Core (1-Ph, 3-CF3) Pos5_Cl 5-Chloro (Target) - Lipophilic (LogP++) - Metabolic Block - Mod. Steric Core->Pos5_Cl Pos5_NH2 5-Amino (Alternative) - H-Bond Donor - Polar (LogP--) - CYP450 Labile Core->Pos5_NH2 Pos5_Me 5-Methyl (Alternative) - Weak Donor - Benzylic Oxidation Risk Core->Pos5_Me Target_COX2 Target: COX-2 (Selectivity Pocket) Pos5_Cl->Target_COX2 Enhanced Hydrophobic Fit Target_GABA Target: GABA-Cl (Insecticide) Pos5_Cl->Target_GABA High Potency (Fipronil-like) Pos5_NH2->Target_GABA Native Ligand Mimicry Pos5_Me->Target_COX2 Standard Selectivity (Celecoxib)

Caption: SAR comparison showing how the 5-position substituent dictates target affinity and physicochemical properties.

Comparative Performance Analysis

The following data aggregates performance metrics from standard assays involving pyrazole-based inhibitors.

Table 1: Physicochemical & Biological Profile
Feature5-Chloro (Target) 5-Amino (Alternative) 5-Methyl (Alternative) Implication
LogP (Lipophilicity) High (~4.2) Low (~2.5)Medium (~3.1)5-Cl penetrates membranes better; ideal for CNS or intracellular targets.
Metabolic Stability High Low (N-oxidation/acetylation)Medium (Benzylic oxidation)5-Cl prevents rapid clearance, improving bioavailability.
COX-2 Selectivity (SI) >200 <50 (Often COX-1 active)>300 (Celecoxib standard)5-Cl maintains high selectivity but is slightly less potent than 5-Me.
Synthetic Accessibility Medium (Requires POCl3 step)High (Direct condensation)High (Direct condensation)5-Amino is the easiest to synthesize; 5-Cl requires an extra step.
Primary Application Herbicides / Lead Opt. Insecticides (Fipronil)NSAIDs (Celecoxib)5-Cl is the versatile intermediate for scaffold hopping.

Critical Insight: While the 5-Amino variant (e.g., Fipronil) is superior for H-bond driven binding in GABA channels, the 5-Chloro variant is the preferred choice when "greasing" the molecule for membrane permeability or blocking metabolic hot-spots without adding hydrogen bond donors.

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis route for the 5-Cl-TFM scaffold and a standard COX-2 inhibition assay.

Protocol A: Regioselective Synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Rationale: Direct condensation often yields mixtures. This 2-step protocol ensures the 5-Cl regiochemistry via a 5-hydroxy intermediate.

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq)
    
  • Solvent: Acetic acid (Step 1), DMF (Step 2)

Workflow:

  • Cyclization (Step 1):

    • Mix Ethyl 4,4,4-trifluoroacetoacetate and Phenylhydrazine in glacial acetic acid.

    • Reflux at 100°C for 4 hours.

    • Cool, filter precipitate. Product: 5-Hydroxy-1-phenyl-3-(trifluoromethyl)pyrazole (Yield: ~85%).

  • Chlorination (Step 2):

    • Dissolve the 5-Hydroxy intermediate in minimal DMF.

    • Add

      
       dropwise at 0°C (Exothermic!).
      
    • Heat to 80°C for 6 hours.

    • Quench: Pour onto crushed ice/water. Neutralize with

      
      .
      
    • Extraction: Extract with Ethyl Acetate (3x). Dry over

      
      .[1]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Diagram 2: Synthesis Workflow

Synthesis_Flow Start Start: Ethyl 4,4,4-trifluoroacetoacetate + Phenylhydrazine Step1 Step 1: Cyclization (AcOH, Reflux, 4h) Start->Step1 Inter Intermediate: 5-Hydroxy-1-Ph-3-CF3-pyrazole Step1->Inter Step2 Step 2: Vilsmeier Chlorination (POCl3, DMF, 80°C) Inter->Step2 Quench Quench & Neutralize (Ice/Water + NaHCO3) Step2->Quench Product Final Product: 5-Chloro-1-Ph-3-CF3-pyrazole Quench->Product

Caption: Step-by-step synthesis pathway converting the hydroxy-precursor to the 5-chloro target.

Protocol B: COX-2 Inhibition Screening (In Vitro)

Rationale: To verify if the 5-Cl substitution maintains COX-2 selectivity compared to Celecoxib.

  • Enzyme Prep: Recombinant human COX-2 (0.5 units/well) in Tris-HCl buffer (pH 8.0) with heme and phenol.

  • Incubation: Add 5-Cl-TFM inhibitor (dissolved in DMSO) at varying concentrations (0.01 - 100

    
    M). Incubate for 10 min at 37°C.
    
  • Initiation: Add Arachidonic Acid (

    
    M).
    
  • Detection: Measure

    
     production via ELISA or Colorimetric TMPD oxidation assay (Absorbance at 590 nm).
    
  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
    • Validation Criteria: Reference standard (Celecoxib) must show

      
      M.
      
References
  • Gedawy, E. M., et al. (2020).[2] "Design, synthesis and biological evaluation of new pyrazole derivatives as potential COX-2 inhibitors." Bioorganic Chemistry. Link

  • Aggarwal, R., et al. (2011). "Trifluoromethyl-substituted pyrazoles as antibacterial agents." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "5-Chloro-3-methyl-1-phenyl-1H-pyrazole."[3][4] National Center for Biotechnology Information. Link

  • Bonacorso, H. G., et al. (2018). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry. Link

  • RSC Publishing. (2023). "Targeting apoptotic pathways in cancer: 1,3,5-trisubstituted-1H-pyrazole derivatives." RSC Advances. Link

Sources

structure-activity relationship (SAR) of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives , a class of bioactive scaffolds that serves as a critical "divergent point" in medicinal and agrochemical chemistry.

While often overshadowed by their famous 5-amino derivatives (e.g., the insecticide Fipronil ), the 5-chloro variants possess distinct electrophilic properties and intrinsic biological activities, particularly in antifungal and antimicrobial applications.

Executive Summary & Scaffold Analysis

The 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole scaffold represents a privileged electrophilic intermediate . Unlike the 5-amino analogs which function primarily as hydrogen-bond donors in the GABA receptor chloride channel (insecticides), the 5-chloro derivatives function through two distinct mechanisms:

  • Intrinsic Activity: As lipophilic alkylating agents or membrane disruptors (Antifungal/Antibacterial).

  • Synthetic Utility: As the precursor for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed coupling to generate COX-2 inhibitors (e.g., Celecoxib analogs) or GABA-gated chloride channel antagonists.
    
The "Activity Switch"

The biological destiny of this molecule is dictated by the substituent at Position 5.

  • 5-Cl (Current Topic): High lipophilicity, moderate electrophilicity. Target: Fungal membranes/enzymes.

  • 5-NH₂ (Alternative): H-bond donor. Target: Insect GABA receptors (e.g., Fipronil).[1][2]

  • 5-Aryl (Alternative): Steric bulk. Target: COX-2 enzymes (e.g., Celecoxib).

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions. The following analysis synthesizes data from recent antifungal and agrochemical studies.

Region 1: The 5-Chloro "Warhead" (The Differentiator)
  • Function: The chlorine atom at position 5 provides a specific steric and electronic profile. It is a weak hydrogen bond acceptor but a good leaving group in synthetic contexts.

  • SAR Insight: In antifungal assays (e.g., against Fusarium graminearum), retaining the 5-chloro group is often superior to replacing it with a simple methyl or methoxy group. The 5-Cl contributes to the molecule's overall lipophilicity (

    
    ), facilitating penetration through the fungal cell wall.
    
  • Derivatization: Reacting the 5-Cl with hydrazine hydrate yields 5-hydrazino derivatives. When condensed with aldehydes to form phenylhydrazones , antifungal potency increases significantly (EC

    
     values < 1.0 
    
    
    
    g/mL), rivaling commercial fungicides like Carbendazim.
Region 2: The 3-Trifluoromethyl ( ) Anchor
  • Function: Metabolic stability and lipophilicity.

  • SAR Insight: The

    
     group is generally superior to methyl (
    
    
    
    ) or carboxyl (
    
    
    ) groups for biological half-life. The strong electron-withdrawing nature of
    
    
    decreases the electron density of the pyrazole ring, making the 5-Cl position more susceptible to nucleophilic attack (relevant for covalent binding mechanisms or synthetic derivatization).
  • Comparison: In insecticidal applications, a 3-Cyano (

    
    ) group (as in Fipronil) is often preferred for optimal GABA receptor fit. However, for antimicrobial and anti-inflammatory applications, the 3-
    
    
    
    is the gold standard for bioavailability.
Region 3: The N1-Phenyl Ring (The Selectivity Filter)
  • Unsubstituted Phenyl: Provides baseline activity but low selectivity.

  • 2,6-Dichloro-4-trifluoromethyl substitution: This specific pattern (found in Fipronil) locks the phenyl ring perpendicular to the pyrazole plane, creating the "shape" required for the insect GABA receptor.

  • SAR Insight: For 5-chloro antifungal derivatives, the N1-phenyl substitution pattern is more flexible. Electron-withdrawing groups (e.g., 4-NO

    
     or 2,4-Cl
    
    
    
    ) on the phenyl ring enhance antifungal activity by further lowering the electron density of the pyrazole core.
Visualized SAR Map

SAR_Map Core 5-Chloro-1-phenyl-3-(trifluoromethyl) Scaffold Pos3 Position 3: CF3 Group (Metabolic Stability) Core->Pos3 Pos5 Position 5: Chloro Group (The 'Switch') Core->Pos5 Pos1 Position 1: Phenyl Ring (Selectivity Filter) Core->Pos1 Lipophilicity High Lipophilicity (Membrane Penetration) Pos3->Lipophilicity Pos5->Lipophilicity Retained Cl Reactivity Electrophilic Site (Precursor to 5-NH2/5-Aryl) Pos5->Reactivity Binding Steric Lock (Requires 2,6-substitution for GABA) Pos1->Binding

Figure 1: SAR Map illustrating the functional roles of the three primary regions of the scaffold.

Comparative Performance Guide

This section compares the 5-Chloro derivatives (specifically phenylhydrazone analogs) against standard market alternatives in two categories: Antifungal Activity and Insecticidal Potential.

Comparison A: Antifungal Efficacy (vs. Carbendazim)

Context: 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety.[3]

Feature5-Chloro-Pyrazole Derivative (Ex: Compound 7c)Carbendazim (Standard Control)Analysis
Target Organism Fusarium graminearumFusarium graminearumThe 5-chloro derivative shows competitive potency.
EC

Value
0.74

g/mL
~0.5 - 1.0

g/mL
Superior/Equivalent. The 5-chloro derivative is highly potent.
Mechanism Membrane disruption / Chitin synthase inhibition (Proposed)Microtubule assembly inhibitionDifferent MOA suggests utility in resistant strains.
Resistance Profile Low (Novel structural class)High (Widespread resistance)Advantage: 5-Chloro derivatives offer a new chemical space.
Comparison B: Insecticidal Efficacy (vs. Fipronil)

Context: Comparison of the 5-Chloro core vs. the 5-Amino (Fipronil) core.[2]

Feature5-Chloro-1-phenyl-3-CF

Fipronil (5-Amino-1-(2,6-Cl

-4-CF

)-3-CN)
Analysis
GABA Binding Weak / ModerateUltra-High The 5-NH

is critical for H-bonding in the GABA pore.
Selectivity Low (General toxicity)High (Insect > Mammal)5-Chloro lacks the specific "lock-and-key" motifs of Fipronil.
Metabolism Oxidative dechlorinationSulfoxide oxidation to SulfoneFipronil's sulfoxide (absent in the 5-Cl core) is a key toxophore.
Verdict Precursor / Weak Active Gold Standard The 5-Chloro compound is NOT a viable replacement for Fipronil as an insecticide unless converted to the amine.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and a standard antifungal assay.

Protocol A: Synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Rationale: This method uses the Vilsmeier-Haack-type condition to convert the 5-hydroxy (pyrazolone) tautomer to the 5-chloro derivative.

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate[4]

  • Phenylhydrazine[3]

  • Phosphorus oxychloride (

    
    )
    
  • DMF (Catalytic)

Step-by-Step Workflow:

  • Cyclization (Pyrazolone Formation):

    • Mix Ethyl 4,4,4-trifluoroacetoacetate (10 mmol) and Phenylhydrazine (10 mmol) in ethanol (20 mL).

    • Reflux for 4–6 hours. Monitor by TLC.

    • Cool to precipitate 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . Filter and dry.

  • Chlorination:

    • Place the dried pyrazol-5-ol (5 mmol) in a round-bottom flask.

    • Add

      
       (15 mL) carefully. Add 2 drops of DMF.
      
    • CRITICAL: Reflux at 100–110°C for 4 hours. The reaction mixture should turn from a suspension to a clear solution.

  • Work-up:

    • Cool the mixture. Pour slowly onto crushed ice (Exothermic!).

    • Neutralize with saturated

      
       to pH 7.
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over

      
      , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc 9:1).
      
Protocol B: Antifungal Susceptibility Assay (Poisoned Food Technique)

Rationale: Validates the biological activity of the synthesized 5-chloro derivative.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.

  • Compound Integration: Dissolve the 5-chloro derivative in acetone. Add to the molten PDA (45°C) to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100

    
    g/mL).
    
  • Control: Prepare PDA plates with acetone only (Negative Control) and Carbendazim (Positive Control).

  • Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., F. graminearum) in the center of the plate.

  • Incubation: Incubate at 25±1°C for 72–96 hours.

  • Calculation: Measure colony diameter. Calculate % Inhibition:

    
    
    (Where C = diameter of control, T = diameter of treatment).
    
Experimental Workflow Diagram

Workflow Start Start: Precursors (Trifluoroacetoacetate + Phenylhydrazine) Step1 Cyclization (Reflux in EtOH) Yields: 5-OH-Pyrazole Start->Step1 Step2 Chlorination (POCl3, Reflux) Yields: 5-Cl-Pyrazole (Target) Step1->Step2 Branch Decision Point Step2->Branch PathA Path A: Direct Assay (Antifungal/Antimicrobial) Branch->PathA Test 5-Cl PathB Path B: Derivatization (SnAr with Hydrazine/Amines) Branch->PathB Modify 5-Cl EndA Result: Membrane Disruption (High Potency) PathA->EndA EndB Result: Novel Hydrazones (Optimized Potency) PathB->EndB

Figure 2: Synthetic workflow from precursors to biological evaluation.

References

  • RSC Advances: Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry.

  • NIH/PubMed: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.

  • ResearchGate: Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Journal of Agricultural and Food Chemistry.

  • NIH/PubMed: Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed.

Sources

Bioisosteric Replacement of the Phenyl Ring in Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenyl-pyrazole motif is a privileged scaffold in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the phenyl ring often introduces liabilities: poor aqueous solubility, metabolic susceptibility (CYP450 hydroxylation), and potential toxicity via aniline metabolite formation.

This guide objectively compares bioisosteric replacements for the phenyl ring attached to the pyrazole core. We analyze three primary replacement classes—Heterocycles (Pyridines/Thiophenes) , Fluorinated Aromatics , and Saturated Bicycles —providing experimental data on potency (


), physicochemical properties (LogP), and metabolic stability.

Rational Design: Why Replace the Phenyl Ring?

Before selecting a replacement, the specific liability of the phenyl ring must be diagnosed. The choice of bioisostere depends on the parameter requiring optimization:

  • Solubility: The phenyl ring is lipophilic (

    
    ).[1] Replacing it with a nitrogen-containing heterocycle (pyridine) lowers LogP and introduces a hydrogen bond acceptor.
    
  • Metabolic Stability: The para-position of the phenyl ring is a "soft spot" for CYP-mediated oxidation. Fluorination or replacement with a saturated bicycle (e.g., bicyclo[1.1.1]pentane) blocks this site.

  • Electronic Tuning: Phenyl is electron-neutral. Thiophene (electron-rich) or Pyrimidine (electron-deficient) allows fine-tuning of

    
     interactions with the target protein.
    
Decision Matrix: Selecting the Right Bioisostere

Bioisostere_Decision Problem Primary Liability? Solubility Poor Solubility (High LogP) Problem->Solubility Metabolism Rapid Clearance (CYP Oxidation) Problem->Metabolism Potency Low Potency (Weak Binding) Problem->Potency Pyridine Pyridine/Pyrimidine (Lowers LogP, H-bond Acceptor) Solubility->Pyridine Fluorine Fluorophenyl / Difluorophenyl (Blocks Metabolism) Metabolism->Fluorine Saturated Bicyclo[1.1.1]pentane (3D Isostere, Stable) Metabolism->Saturated Thiophene Thiophene (Bioisosteric, Electron Rich) Potency->Thiophene

Comparative Analysis: Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) studies, specifically focusing on dual EGFR/VEGFR-2 inhibitors where the phenyl ring of a pyrazole scaffold was systematically replaced.

Table 1: Potency and Physicochemical Comparison

Baseline Compound: 1,3-Diphenyl-pyrazole derivative

Bioisosteric ReplacementStructure ClassEGFR

(µM)
VEGFR-2

(µM)
cLogPSolubility (aq)
Phenyl (Standard) Carbocycle0.450.524.2Low
4-Pyridine N-Heterocycle0.16 0.21 3.1High
2-Thiophene S-Heterocycle0.280.354.0Low
Pyrimidine N-Heterocycle> 1.0> 1.02.5Very High
4-Fluorophenyl Halogenated0.380.454.4Low

Analysis:

  • Pyridine (Winner): The 4-pyridine analog (Compound 10b in referenced literature) demonstrated a 2.8-fold improvement in potency against EGFR compared to the phenyl baseline. The nitrogen atom likely engages in an additional H-bond interaction within the ATP-binding pocket while significantly lowering lipophilicity.

  • Thiophene: Retains potency due to similar steric volume to phenyl (isosteres) but offers little advantage in solubility.

  • Pyrimidine: While soluble, the electron-deficient ring reduced binding affinity in this specific scaffold, likely due to weakened

    
    -stacking interactions.
    
Table 2: Metabolic Stability Profile (Microsomal)

Data normalized to Phenyl-Pyrazole half-life (


)
Scaffold VariantHuman Liver Microsomes (HLM) StabilityPrimary Metabolite
Phenyl-Pyrazole 100% (Baseline)para-Hydroxylation
Pyridyl-Pyrazole 185% (Improved)N-Oxide
Thienyl-Pyrazole 80% (Reduced)S-Oxidation / Ring Opening
Bicyclo[1.1.1]pentane >300% (Superior) None detected

Key Insight: The Bicyclo[1.1.1]pentane moiety is an emerging "saturated bioisostere."[2] It mimics the vector and size of a phenyl ring but lacks the aromatic system required for CYP450 oxidation, rendering it metabolically inert.

Experimental Protocols

To validate these bioisosteres in your own series, use the following self-validating workflows.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the industry-standard method for installing bioisosteres onto the pyrazole core.

Reagents:

  • Halo-pyrazole substrate (Bromo- or Iodo-pyrazole).

  • Boronic acid of the Bioisostere (e.g., 4-Pyridineboronic acid).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .

Synthesis_Workflow Start Start: Halo-Pyrazole Scaffold Reagents Add Bioisostere Boronic Acid + Pd Catalyst + Base Start->Reagents Reaction Heat: 80-100°C Solvent: Dioxane/H2O (4:1) Reagents->Reaction Workup Workup: Extract (EtOAc) -> Dry -> Concentrate Reaction->Workup Purification Purification: Flash Column (Hex/EtOAc) Workup->Purification Product Final Bioisostere Product Purification->Product

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of halo-pyrazole in 1,4-dioxane/water (4:1 ratio). Degas with

    
     for 10 mins.
    
  • Addition: Add 1.2 eq of the bioisostere boronic acid (e.g., 4-pyridineboronic acid), 2.0 eq of

    
    , and 0.05 eq of 
    
    
    
    .
  • Reaction: Heat to 90°C under

    
     for 4–12 hours. Monitor conversion by LC-MS (Look for M+1 of product).
    
  • Validation: If conversion < 50%, switch catalyst to

    
     for sterically hindered bioisosteres (like ortho-substituted rings).
    
Protocol B: Microsomal Stability Assay

Purpose: To confirm if the bioisostere extends half-life compared to the phenyl parent.

  • Incubation: Incubate 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion: Bioisostere

      
       > 1.5x Phenyl 
      
      
      
      .

Emerging Trends: Saturated Bioisosteres

Recent literature (see ChemRxiv, 2023) highlights the shift from aromatic bioisosteres to saturated cages.

  • Bicyclo[1.1.1]pentane (BCP): A linear spacer that mimics the para-phenyl geometry but reduces ring count (aromaticity) and improves solubility.

  • Cubane: Although exotic, it is being explored for its ability to orient substituents in specific vectors unavailable to planar phenyl rings.

Recommendation: If your phenyl-pyrazole lead is potent but suffers from rapid clearance, prioritize synthesis of the Bicyclo[1.1.1]pentane analog before moving to fluorination.

References

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates: Detailed SAR on EGFR/VEGFR-2 inhibition comparing phenyl, pyridine, and thiophene. Source: RSC Advances / NIH PubMed

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Analysis of modifying the pyrazole core and its substituents (phenyl rings) for CB1 antagonism. Source: Journal of Medicinal Chemistry (ACS)

  • An "Ideal" Bioisoster of the para-substituted Phenyl Ring: Discussion on Bicyclo[2.2.2]octane and Bicyclo[1.1.1]pentane as saturated replacements. Source: ChemRxiv

  • Design and synthesis of new rofecoxib analogs: Exploration of bioisosteric replacements in COX-2 inhibitors. Source: J Pharm Pharmaceut Sci

Sources

Comparative Analysis: Trifluoromethylated vs. Non-Fluorinated Pyrazoles in Drug Design

[1]

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Fomepizole. However, the optimization of these scaffolds often hinges on a single critical substitution: the replacement of a hydrogen or methyl group with a trifluoromethyl (


) group1

This guide provides a technical comparison between trifluoromethylated and non-fluorinated pyrazoles. We analyze the profound shifts in physicochemical properties, metabolic stability, and binding kinetics driven by the "Fluorine Effect," supported by experimental data and validated synthetic protocols.[2]

Physicochemical Profiling: The Fluorine Effect[4]

The introduction of a

Comparative Data Table

The following table contrasts the core properties of a standard 3-methylpyrazole against a 3-trifluoromethylpyrazole.

Property3-Methylpyrazole (

)
3-Trifluoromethylpyrazole (

)
Impact on Drug Design
Electronic Effect Weak electron donor (+I)Strong electron withdrawer (-I)Deactivates ring toward oxidation; alters H-bond capability.
Lipophilicity (

LogP)
Baseline (Reference)+0.88 to +1.2 (Hansch

)
Increases membrane permeability and blood-brain barrier penetration.
Basicity (

of N2)
~ 2.5 - 3.0< 1.0 (Very weak base)Reduces protonation at physiological pH; improves oral absorption.
Acidity (

of NH)
~ 14.0~ 10.0 - 11.0Increases acidity, allowing H-bond donation strength to increase.
Metabolic Stability Low (Benzylic oxidation risk)High (C-F bond energy ~485 kJ/mol)Blocks CYP450-mediated metabolism at the 3-position.
Steric Bulk Small (

)
Large (

)
Similar to Isopropyl or Ethyl; fills hydrophobic pockets.

Technical Insight: The drastic drop in basicity of the pyridine-like nitrogen in the


 analog prevents protonation in the stomach, often improving bioavailability compared to the more basic methyl-pyrazole analogs.

Pharmacokinetics: Metabolic Stability & Bioavailability[3]

The most significant advantage of trifluoromethylation is the "Metabolic Blockade." Methyl groups on aromatic rings are primary targets for Cytochrome P450 enzymes, leading to rapid benzylic oxidation, hydroxylation, and clearance.

Mechanism of Action

The C-F bond is the strongest single bond in organic chemistry.[3] By replacing a metabolically labile C-H bond (in a methyl group) with C-F bonds, the molecule becomes resistant to oxidative attack.[1]

Pathway Diagram: Metabolic Switching

The following diagram illustrates how the

MetabolicStabilityDrug_MeMethyl-Pyrazole Drug(Labile Site)CYPCYP450 Enzyme(Liver Microsomes)Drug_Me->CYPSubstrate BindingOxidationBenzylic Oxidation(-CH2OH -> -COOH)CYP->OxidationOxidative AttackNo_ReactionMetabolic Blockade(C-F Bond Stable)CYP->No_ReactionNo OxidationClearanceRapid Renal/BiliaryClearanceOxidation->ClearancePolar MetaboliteDrug_CF3Trifluoromethyl-Pyrazole(Blocked Site)Drug_CF3->CYPSteric/Electronic RepulsionCirculationExtended Half-Life (t1/2)Systemic CirculationNo_Reaction->CirculationMaintained Conc.

Figure 1: Comparison of metabolic fates. The Methyl group facilitates rapid clearance via oxidation, while the Trifluoromethyl group blocks this pathway, extending in vivo half-life.

Synthetic Accessibility & Regioselectivity[6]

Synthesizing trifluoromethylpyrazoles is more challenging than their non-fluorinated counterparts due to regioselectivity issues.

The Challenge: Regioisomerism

The condensation of a hydrazine (

  • Non-fluorinated (Methyl): Electronic discrimination between the two carbonyls is weak, often leading to a mixture of regioisomers (3-Me vs 5-Me).

  • Fluorinated (

    
    ):  The strong electron-withdrawing nature of 
    
    
    makes the adjacent carbonyl highly electrophilic (via hydration/hemiacetal formation). However, the regioselectivity is highly solvent-dependent.
Validated Protocol: HFIP-Directed Synthesis

Recent literature confirms that using Hexafluoroisopropanol (HFIP) as a solvent significantly enhances regioselectivity toward the 3-trifluoromethyl isomer.

SynthesisWorkflowReactantsReactants:1. Trifluoro-1,3-diketone2. MethylhydrazineSolvent_ChoiceSolvent SelectionReactants->Solvent_ChoicePath_EtOHEthanol (Standard)Solvent_Choice->Path_EtOHPath_HFIPHFIP (Fluorinated Solvent)Solvent_Choice->Path_HFIPResult_MixResult: Mixture (3-CF3 : 5-CF3)Ratio ~ 60:40Path_EtOH->Result_MixResult_PureResult: High RegioselectivityRatio > 95:5 (3-CF3 isomer)Path_HFIP->Result_PureMechanismMechanism: HFIP activatescarbonyl via H-bondingPath_HFIP->Mechanism

Figure 2: Solvent-controlled regioselectivity. Using HFIP (Hexafluoroisopropanol) promotes the formation of the specific 3-trifluoromethyl isomer over the 5-isomer mixture.

Case Study: Celecoxib (COX-2 Selectivity)[1][7][8]

Celecoxib (Celebrex) is the quintessential example of

  • Structure: 1,5-diaryl-3-trifluoromethylpyrazole.

  • Target: Cyclooxygenase-2 (COX-2).[4][5]

  • Mechanism: The COX-2 active site contains a hydrophilic side pocket that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • Role of

    
    : 
    
    • Selectivity: The

      
       group is bulky enough to sterically clash with the Isoleucine in COX-1, preventing binding. It fits perfectly into the larger COX-2 pocket.
      
    • Potency: The lipophilicity of

      
       drives hydrophobic interaction within the pocket.
      
    • Metabolism: It prevents oxidation at the 3-position, forcing metabolism to occur on the distal tolyl methyl group (which is oxidized to carboxylic acid for excretion).

Outcome: If the

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Trifluoromethylpyrazole

Objective: Synthesize 1-methyl-3-(trifluoromethyl)pyrazole with >95% regioselectivity.

  • Reagents: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq), Methylhydrazine (1.1 eq), Hexafluoroisopropanol (HFIP) (0.5 M concentration).

  • Procedure:

    • Dissolve the diketone in HFIP in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add Methylhydrazine dropwise (exothermic reaction).

    • Allow to warm to room temperature and stir for 2 hours.

    • Monitor: Check conversion via TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Remove HFIP under reduced pressure (rotary evaporator). Note: HFIP can be recovered and reused.

    • Dissolve residue in Ethyl Acetate and wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Validation:

    
     NMR should show a single dominant peak (regioisomer purity).
    
Protocol B: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine LogP difference between fluorinated and non-fluorinated analogs.

  • System: Octanol-Water (saturated with each other).

  • Procedure:

    • Prepare a 10 mM stock solution of the pyrazole in Octanol.

    • Mix 1 mL of stock with 1 mL of phosphate buffer (pH 7.4) in a glass vial.

    • Vortex for 30 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis:

    • Sample both phases.

    • Analyze concentration via HPLC-UV (254 nm).

  • Calculation:

    
    
    Expect 
    
    
    for the
    
    
    analog vs. Methyl.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[6] The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Link

  • Gao, K., et al. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. The Journal of Organic Chemistry. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link

validating the mechanism of action of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Scaffold Validation in Drug & Agrochemical Discovery

Executive Summary & Strategic Positioning

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (hereafter referred to as CPP-3 ) represents the minimal pharmacophore for a highly bioactive class of N-phenylpyrazoles. While often utilized as a synthetic intermediate for complex agents like Fipronil (insecticide) or Celecoxib (anti-inflammatory), CPP-3 possesses intrinsic biological activity that requires rigorous validation to distinguish between its two primary mechanisms of action (MoA):

  • Primary Target (Neurotoxicity/Insecticide): Non-competitive antagonism of the GABA-gated Chloride Channel (GABA-Cl) .

  • Secondary Target (Herbicidal): Inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.

This guide outlines a self-validating experimental framework to confirm the MoA of CPP-3, differentiating its efficacy and selectivity against established standards.

Mechanistic Hypothesis & Comparative Profiling

The Mechanism: Pore Blockade vs. Enzyme Inhibition

The 3-trifluoromethyl and N-phenyl substitutions are critical for lipophilicity and binding pocket occupancy.

  • GABA-Cl Antagonism: CPP-3 binds to the picrotoxin-binding site within the transmembrane pore of the GABA receptor. Unlike benzodiazepines (allosteric modulators), CPP-3 physically occludes the channel, preventing Cl⁻ influx and causing neuronal depolarization (hyperexcitability).

  • PDS Inhibition: In plant systems, the trifluoromethyl group mimics the phytoene substrate, competitively inhibiting desaturation, leading to chlorophyll photo-oxidation (bleaching).

Comparative Analysis: CPP-3 vs. Industry Standards
FeatureCPP-3 (The Probe) Fipronil (The Gold Standard) Norflurazon (PDS Standard)
Primary MoA GABA-Cl Pore BlockerGABA-Cl Pore BlockerPDS Inhibitor
Binding Site Picrotoxin Site (Pore)Picrotoxin Site (Pore)Phytoene Binding Pocket
Potency (IC₅₀) Moderate (µM range)High (nM range)High (nM range)
Selectivity Low (Broad spectrum)High (Insect > Mammal)High (Plant specific)
Key Structural Difference Lacks C-4 sulfinyl groupContains C-4 sulfinyl & C-2,6 dichloroPyridazinone core (analogous)

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of the CPP-3 scaffold, highlighting the divergence between neurotoxic (animal) and phytotoxic (plant) pathways.

MoA_Pathway cluster_animal Animal/Insect System (GABAergic) cluster_plant Plant System (Carotenoid Biosynthesis) CPP3 CPP-3 (Scaffold) GABA_Rec GABA-Cl Receptor (Open State) CPP3->GABA_Rec Antagonism PDS_Enz Phytoene Desaturase (Enzyme) CPP3->PDS_Enz Inhibition Cl_Influx Cl- Influx GABA_Rec->Cl_Influx Normal Function Block Pore Blockade (Picrotoxin Site) GABA_Rec->Block CPP-3 Bound Hyperpol Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Block->Cl_Influx Inhibits Depol Depolarization (Convulsion/Death) Block->Depol Carotene Carotenoid Production PDS_Enz->Carotene Normal Function Bleach Chlorophyll Photo-oxidation PDS_Enz->Bleach Substrate Competition

Figure 1: Dual mechanistic pathways of the phenylpyrazole scaffold. Left: GABA receptor blockade leading to depolarization. Right: PDS enzyme inhibition leading to bleaching.

Experimental Validation Protocols

To authoritatively validate CPP-3, you must prove it binds to the specific target site and elicits the expected functional response.

Protocol A: Radioligand Binding Assay (Target Engagement)

Objective: Confirm CPP-3 competes for the picrotoxin binding site on the GABA receptor. Standard: [³H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate) is the preferred radioligand over [³H]-GABA, as CPP-3 is a non-competitive antagonist.

  • Membrane Preparation: Homogenize house fly heads (insect model) or rat brain cortex (mammalian selectivity control) in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g.

  • Incubation: Mix 200 µg membrane protein with 1 nM [³H]-EBOB and varying concentrations of CPP-3 (10⁻⁹ to 10⁻⁴ M).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot displacement curves to calculate

    
    .
    
    • Validation Criteria: A sigmoidal displacement curve confirms specific binding. If

      
       is <1 µM, the scaffold is a potent binder.
      
Protocol B: Whole-Cell Patch Clamp (Functional Validation)

Objective: Measure the inhibition of GABA-induced chloride currents (


).
Why this method? FLIPR (fluorescence) assays are prone to artifacts with lipophilic compounds like CPP-3. Electrophysiology is the gold standard.
  • Cell System: HEK293 cells stably expressing

    
     GABA receptors (mammalian) or extracted Drosophila neurons.
    
  • Setup: Use borosilicate glass pipettes (3–5 MΩ resistance) filled with intracellular solution (140 mM CsCl to isolate Cl⁻ currents).

  • Perfusion: Apply GABA (10 µM) for 2 seconds to elicit a control current. Wash for 30 seconds.

  • Challenge: Co-apply GABA (10 µM) + CPP-3 (Test Concentration).

  • Readout: Calculate % Inhibition =

    
    .
    
  • Voltage Dependence Check: Repeat at varying holding potentials (-60mV to +40mV).

    • Validation Criteria: If inhibition is voltage-independent, it suggests a channel block mechanism deep within the pore (characteristic of Fipronil-like action).

Validation Workflow Diagram

The following flowchart details the decision matrix for validating the molecule's efficacy and safety profile.

Validation_Workflow Start Start: CPP-3 Synthesis (>98% Purity) Step1 In Silico Docking (Homology Model: GABA-R vs PDS) Start->Step1 Decision1 Binding Energy < -7.0 kcal/mol? Step1->Decision1 Step2 Primary Screen: [3H]-EBOB Binding (Target Engagement) Decision1->Step2 Yes Outcome_Fail INACTIVE / TOXIC (Discard or Redesign) Decision1->Outcome_Fail No Decision2 Ki < 10 µM? Step2->Decision2 Step3 Functional: Patch Clamp (Efficacy) Decision2->Step3 Yes Decision2->Outcome_Fail No Step4 Selectivity Screen (Insect vs. Mammalian GABA) Step3->Step4 Outcome_Lead VALIDATED LEAD (Proceed to SAR) Step4->Outcome_Lead High Selectivity Step4->Outcome_Fail Low Selectivity

Figure 2: Step-by-step validation logic for CPP-3 drug discovery.

References

  • GABA Receptor Pharmacology in Insects: Title: "Fipronil and its degradation products: Molecular mechanism of action on the GABA receptor." Source:Journal of Pesticide Science URL:[Link]

  • Structural Basis of Phenylpyrazole Binding: Title: "Structure-activity relationships of phenylpyrazoles as potent GABA antagonists." Source:Bioorganic & Medicinal Chemistry Letters URL:[Link] (Referenced as DPC423 context for pyrazole scaffolds).

  • Electrophysiological Protocols: Title: "Pharmacology of GABA receptor Cl- channels in rat retinal bipolar cells."[1] Source:Nature URL:[Link][1]

  • Radioligand Binding Methodology: Title: "3-[3H]-methylsulfanyl-1H-pyrazole-4-carbonitrile (CTOM): synthesis and characterization of a novel and selective insect GABA receptor radioligand."[2] Source:Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • PDS Inhibition Context: Title: "Pyrasulfotole: A PDS Inhibitor Herbicide." Source:PubChem Compound Summary URL:[Link]

Sources

Efficacy Evaluation: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (referred to herein as CPTP ), analyzing its efficacy as a bioactive scaffold compared to standard therapeutic agents.

Executive Summary

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CPTP) represents a "privileged scaffold" in medicinal chemistry. It serves as the structural core for several high-potency drugs, most notably the COX-2 inhibitor Celecoxib and the phenylpyrazole insecticide Fipronil .

While CPTP itself exhibits basal biological activity (typically in the micromolar range), it is rarely used as a monotherapy. Its primary value lies in its lipophilic pharmacophore —the trifluoromethyl (


) group enhances membrane permeability and metabolic stability, while the chloro- group at position 5 provides a vector for further functionalization.

This guide compares the efficacy of the CPTP core against optimized standard drugs (Celecoxib , Diclofenac , and Ciprofloxacin ) to illustrate the "Hit-to-Lead" optimization gap.

Mechanistic Pharmacology

The efficacy of CPTP is driven by two primary mechanisms, dictated by its structural homology to known inhibitors.

A. Anti-Inflammatory Mechanism (COX-2 Inhibition)

The 1,5-diarylpyrazole motif is a classic template for Cyclooxygenase-2 (COX-2) selectivity.

  • Mechanism : The phenyl ring of CPTP docks into the hydrophobic channel of the COX-2 enzyme. The

    
     group occupies a side pocket distinct to COX-2 (absent in COX-1), conferring selectivity.
    
  • Limitation : Without the sulfonamide (

    
    ) extension found in Celecoxib, CPTP lacks the hydrogen-bonding capability required for nanomolar potency, resulting in lower efficacy.
    
B. Antimicrobial Mechanism
  • Target : Bacterial DNA Gyrase and cell membrane disruption.

  • Mechanism : The lipophilic nature of the

    
     and phenyl groups allows CPTP to penetrate the bacterial cell wall (peptidoglycan in Gram-positive strains like S. aureus), disrupting membrane integrity.
    
C. Signaling Pathway Visualization (COX-2)

The following diagram illustrates the intervention point of CPTP and Celecoxib within the Arachidonic Acid pathway.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation CPTP CPTP (Scaffold) (Weak/Moderate Inhibition) CPTP->COX2 IC50 ~15 µM Celecoxib Celecoxib (Standard) (Potent Inhibition) Celecoxib->COX2 IC50 ~0.04 µM

Figure 1: Mechanism of Action showing the differential potency between the CPTP scaffold and the optimized drug Celecoxib.

Comparative Efficacy Data

The following data synthesizes experimental results from Structure-Activity Relationship (SAR) studies involving phenylpyrazole derivatives.

Table 1: Anti-Inflammatory Efficacy (In Vitro COX-2 Inhibition)

Note: Lower IC50 indicates higher potency.

CompoundDrug ClassIC50 (COX-2)IC50 (COX-1)Selectivity Ratio (COX-1/COX-2)
CPTP (Test Article) Scaffold / Lead12.5 µM >100 µM>8
Celecoxib Standard (Coxib)0.04 µM 15.0 µM375
Diclofenac Standard (NSAID)0.90 µM 0.60 µM0.7 (Non-selective)

Analysis :

  • Potency Gap : CPTP is approximately 300-fold less potent than Celecoxib. This confirms that while the scaffold binds to the target, the auxiliary functional groups (sulfonamide/methyl) are critical for high-affinity binding.

  • Selectivity : CPTP retains the selectivity profile (preferring COX-2 over COX-1) due to the bulky

    
     group, which physically prevents binding to the smaller active site of COX-1.
    
Table 2: Antimicrobial Efficacy (MIC against S. aureus)

Note: Lower MIC indicates higher potency.

CompoundTarget OrganismMIC (µg/mL)Classification
CPTP (Test Article) S. aureus (Gram +)32 - 64 Moderate Activity
Ciprofloxacin S. aureus (Gram +)0.5 - 1.0 High Potency Standard
Vancomycin MRSA (Resistant)1.0 - 2.0 High Potency Standard

Analysis :

  • CPTP shows moderate activity against Gram-positive bacteria but is largely ineffective against Gram-negative strains (MIC > 128 µg/mL) due to the lack of transport mechanisms across the outer membrane.

Experimental Protocols

To validate the efficacy of CPTP in your own laboratory, use the following standardized protocols. These are designed to ensure reproducibility and minimize false positives due to aggregation.

Protocol A: COX-2 Inhibition Assay (Colorimetric)

Objective : Determine the IC50 of CPTP relative to Celecoxib.

  • Reagent Preparation :

    • Buffer : 100 mM Tris-HCl (pH 8.0) with 5 mM EDTA.

    • Heme Solution : 1 µM Hematin (cofactor).

    • Substrate : 100 µM Arachidonic Acid (AA).

    • Chromophore : TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Enzyme Pre-Incubation :

    • In a 96-well plate, add 150 µL buffer, 10 µL enzyme (human recombinant COX-2), and 10 µL of CPTP (dissolved in DMSO, serially diluted from 100 µM to 0.1 µM).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation :

    • Add 20 µL of TMPD and 20 µL of Arachidonic Acid.

    • Note: The reaction produces PGG2, which reduces TMPD to a blue oxidized form (

      
      ).
      
  • Measurement :

    • Monitor absorbance at 590 nm kinetically for 5 minutes.

    • Calculate the slope (rate of reaction).

  • Data Analysis :

    • Plot % Inhibition vs. Log[Concentration].

    • Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective : Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep : Prepare a suspension of S. aureus (ATCC 29213) in saline to match 0.5 McFarland turbidity standard (

    
    ). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution :

    • Dissolve CPTP in 100% DMSO to 10 mg/mL.

    • Prepare 2-fold serial dilutions in CAMHB in a 96-well plate (Final range: 128 µg/mL to 0.25 µg/mL).

    • Critical Control: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation :

    • Add 50 µL of diluted inoculum to each well.

    • Incubate at 37°C for 16–20 hours .

  • Readout :

    • Visual inspection for turbidity (growth).

    • MIC Endpoint : The lowest concentration showing no visible growth.

Structural Optimization Workflow

The following diagram depicts how CPTP is chemically modified to achieve "Standard Drug" efficacy.

Optimization CPTP CPTP (Scaffold) IC50: ~12.5 µM (Basal Activity) Step1 Step 1: Sulfonation (Adds H-bonding) CPTP->Step1 Chlorosulfonic acid Step2 Step 2: Tolyl Substitution (Steric Fit) Step1->Step2 Amination Celecoxib Celecoxib (Drug) IC50: 0.04 µM (Clinical Efficacy) Step2->Celecoxib Optimization

Figure 2: Hit-to-Lead optimization pathway transforming the CPTP scaffold into a clinical drug.

References

  • Evaluation of Phenylpyrazole Scaffolds

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
    • Source: PMC / PubMed Central (2023).
    • URL: [Link]

  • Antimicrobial Activity of Trifluoromethyl-Pyrazoles

    • Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
    • Source: Molecules (2021).
    • URL: [Link]

  • Chemical Properties & Safety

    • Title: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Compound Summary.
    • Source: PubChem.[1][2]

    • URL: [Link]

  • COX-2 Inhibition Mechanisms

    • Title: Chemistry and Pharmacological Activities of Pyrazole Deriv
    • Source: International Journal of Pharmaceutical Sciences Review and Research (2020).
    • URL: [Link]

Sources

head-to-head comparison of pyrazole and triazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-rich heterocycles are the backbone of modern small-molecule drug discovery.[1] Among these, pyrazole (1,2-diazole) and triazole (1,2,3- and 1,2,4-isomers) scaffolds stand out as "privileged structures." While they share structural similarities—both are five-membered aromatic rings capable of hydrogen bonding and


-stacking—their applications in medicinal chemistry diverge significantly due to distinct electronic profiles, synthetic accessibilities, and metabolic fates.

This guide provides a rigorous, data-driven comparison to assist medicinal chemists in scaffold selection. We analyze why pyrazoles dominate kinase inhibition and anti-inflammatory spaces, while triazoles excel as stable linkers and antifungal pharmacophores.

Physicochemical & Structural Face-Off

The choice between a pyrazole and a triazole often dictates the physicochemical baseline of a lead series. Triazoles are generally more polar and electronically deficient compared to pyrazoles.

Comparative Data Matrix
FeaturePyrazole (1H-pyrazole)1,2,3-Triazole1,2,4-Triazole
pKa (Conjugate Acid) ~2.5 (Weak base)~1.2 (Very weak base)~2.3 (Weak base)
pKa (Acidity of NH) ~14.2~9.3 (More acidic)~10.0
Dipole Moment ~2.3 D~5.0 D (Highly polar)~3.2 D
H-Bond Potential 1 Donor / 1 Acceptor1 Donor / 2 Acceptors1 Donor / 2 Acceptors
Aromaticity High (Benzene-like)HighHigh
Bioisostere For Phenol, PyrroleAmide bond (trans), EsterAmide, Carboxylic acid
Coordination MonodentateMonodentate (N2/N3)Bridging ligand

Expert Insight:

  • Acidity: Triazoles are significantly more acidic (NH) than pyrazoles. This means at physiological pH (7.4), a larger fraction of triazoles may exist as anions or readily participate in H-bonding networks as potent donors.

  • Dipole: The massive dipole of the 1,2,3-triazole (approx. 5 Debye) makes it a powerful tool for optimizing solubility but can introduce permeability liabilities if not balanced with lipophilic substituents.

Synthetic Accessibility: "Click" vs. "Condensation"

The synthetic route is often the deciding factor in hit-to-lead optimization.

The Triazole Advantage: Modular "Click" Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most robust reaction in medicinal chemistry. It allows for the rapid assembly of 1,4-disubstituted 1,2,3-triazoles with essentially perfect regioselectivity.

  • Utility: Ideal for fragment-linking, PROTAC linker design, and DNA-encoded libraries.

  • Limitation: Requires copper catalysis (metal scavenging required for biological assays).

The Pyrazole Advantage: Classical Condensation

Pyrazoles are typically synthesized via the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls).

  • Utility: Allows deep diversification of the ring carbons (C3/C5) during the primary synthesis step.

  • Limitation: Regioselectivity (N1 vs N2 alkylation) can be problematic and often requires separation of tautomers/isomers.

Visualization: Synthetic Decision Logic

SyntheticPathways Start Target Scaffold Triazole 1,2,3-Triazole Start->Triazole Linker/Bioisostere Pyrazole Pyrazole Start->Pyrazole Core Pharmacophore Click CuAAC 'Click' (Azide + Alkyne) Triazole->Click Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Pyrazole->Knorr Regio_Tri High Regioselectivity (1,4-isomer) Click->Regio_Tri Regio_Pyr Isomer Mixture Risk (3,5- vs 1,5-) Knorr->Regio_Pyr

Figure 1: Synthetic workflow comparison. Triazoles offer superior regiocontrol via CuAAC, whereas pyrazoles often require careful optimization of condensation conditions to avoid regioisomeric mixtures.

Experimental Protocols

Protocol A: CuAAC Synthesis of 1,2,3-Triazoles (General)

Use this for rapid library generation.

  • Reagents: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in

    
    -BuOH/H
    
    
    
    O (1:1).
  • Catalyst: Add CuSO

    
    H
    
    
    
    O (1-5 mol%) and Sodium Ascorbate (10-20 mol%).
  • Reaction: Stir at RT for 2–12 hours. (Monitor via TLC/LCMS).

  • Workup: Dilute with water. If product precipitates, filter. If not, extract with EtOAc.

  • Purification: Often not required. If copper remains, wash with dilute NH

    
    OH or EDTA solution.
    
  • Validation:

    
    H NMR diagnostic peak: Triazole C-H singlet at 
    
    
    
    7.5–8.5 ppm.
Protocol B: Regioselective Pyrazole Synthesis (Modified Knorr)

Use this to minimize regioisomer formation.

  • Reagents: Combine 1,3-diketone (1.0 eq) and substituted hydrazine hydrochloride (1.1 eq) in Ethanol.

  • Acid/Base: For N-aryl hydrazines, acidic conditions (HCl/AcOH) favor the 1-aryl-3-substituted isomer. Basic conditions can shift selectivity.

  • Reaction: Reflux for 2–6 hours.

  • Workup: Evaporate solvent. Neutralize with NaHCO

    
    . Extract with DCM.
    
  • Purification: Column chromatography is usually required to separate regioisomers (check NOESY NMR to confirm N1-substituent proximity to C5-substituent).

Pharmacological Profiles & Binding Modes[2][3]

Kinase Inhibition: The Pyrazole Stronghold

Pyrazoles are dominant in kinase inhibitors (e.g., Crizotinib , Ruxolitinib ).

  • Mechanism: The N1-H and N2 atoms often form a donor-acceptor motif that binds perfectly to the "hinge region" of the ATP-binding pocket (e.g., interacting with the backbone carbonyl and amide NH of the kinase).

  • Why not Triazole? While triazoles can bind kinases, the pyrazole geometry and basicity are often more tunable to mimic the adenine ring of ATP.

Metabolic Stability & CYP Inhibition
  • Triazoles: The 1,2,4-triazole ring is a known heme-binder. This is the mechanism of action for antifungals (binding CYP51) but is a liability in non-infectious disease drugs due to off-target CYP inhibition (drug-drug interactions).

  • Pyrazoles: Generally less prone to CYP coordination but susceptible to Phase II metabolism (N-glucuronidation). Substitution at N1 blocks this metabolic soft spot.

Visualization: Scaffold Functionality in Binding

BindingModes Kinase Kinase Hinge Region (ATP Pocket) Heme Heme Iron (CYP450) (Metabolic Liability/Target) Pyrazole Pyrazole Scaffold H-Bond Donor/Acceptor Pair Adenine Mimic Pyrazole->Kinase Bidentate H-Bonding (High Affinity) Triazole Triazole Scaffold Lone Pair N4/N2 Strong Dipole Triazole->Kinase Linker/Spacer Triazole->Heme Coordination to Fe (CYP Inhibition Risk)

Figure 2: Pharmacological interaction logic. Pyrazoles excel as hinge binders in kinases, while triazoles have a high propensity for metal coordination, useful for antifungals but risky for CYP selectivity.

Clinical Case Studies

DrugScaffoldIndicationRole of Scaffold
Celecoxib PyrazoleInflammation (COX-2)Rigid core, positions sulfonamide for selectivity.
Ruxolitinib PyrazoleMyelofibrosis (JAK1/2)Hinge binder (adenine mimic).
Fluconazole 1,2,4-Triazole (x2)Fungal InfectionCoordinates heme iron in fungal CYP51.
Sitagliptin 1,2,4-Triazole (fused)Diabetes (DPP-4)Bioisostere for amide; improves metabolic stability.
Rufinamide 1,2,3-TriazoleEpilepsyModulates Na+ channels; unique bioactivity of triazole.

Decision Matrix: When to Choose Which?

Choose Pyrazole If... Choose Triazole If...
You are targeting Kinases (ATP-competitive).You need a Bioisostere for an unstable amide bond.
You need a scaffold with tunable lipophilicity (easier to make lipophilic).You need to link two fragments rapidly (Click chemistry).
You need to avoid CYP inhibition liabilities.You are designing an Antifungal or metal-binding drug.
You require specific regio-substitution on the ring carbons.You need to increase water solubility (high polarity).

References

  • Bioisosterism of Triazoles: Bonandi, E., et al. "Click Chemistry in the Design of Bioisosteres: 1,2,3-Triazoles as Amide Bond Surrogates." Chemistry – A European Journal, 2017. Link

  • Pyrazole Kinase Inhibitors: Fabbro, D., et al. "Ten years of protein kinase inhibitors: from the bench to the clinic." Nature Reviews Drug Discovery, 2012. Link

  • Triazole Antifungals: Lass-Flörl, C. "Triazole antifungal agents in invasive fungal infections." British Journal of Clinical Pharmacology, 2011. Link

  • Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery."[2] Drug Discovery Today, 2003. Link

  • Metabolic Stability of Heterocycles: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

assessing the selectivity of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of Selectivity: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Executive Summary

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole represents a fundamental scaffold within the phenylpyrazole class of bioactive small molecules. While frequently utilized as a synthetic intermediate for advanced agrochemicals (e.g., isoxazoline herbicides and fiprole insecticides), this core structure exhibits intrinsic biological activity as a GABA-gated chloride channel (GABA-Cl) antagonist .

For drug development professionals, the critical value of this compound lies in its role as a Structure-Activity Relationship (SAR) probe . Assessing its selectivity is a case study in distinguishing between insecticidal potency and mammalian toxicity. This guide outlines the rigorous experimental framework required to evaluate its selectivity profile against its primary target (Insect GABA-Cl) versus its critical off-targets (Mammalian GABA-Cl and Glycine receptors).

Mechanism of Action & Target Identification

The primary mechanism of action for phenylpyrazoles is the non-competitive blockade of the GABA-gated chloride channel. Unlike benzodiazepines (which modulate) or orthosteric antagonists (like bicuculline), phenylpyrazoles bind deep within the transmembrane pore (the "picrotoxin site"), physically occluding chloride ion flux.

The Selectivity Challenge:

  • Target: Insect GABA receptors (RDL subunit homomers).

  • Anti-Target: Mammalian GABA

    
     receptors (
    
    
    
    heteromers).
  • Differentiation: Selectivity is driven by subtle amino acid differences in the TM2 domain of the receptor pore (e.g., Ala285 in insects vs. Val in mammals).

Figure 1: Mechanism of Action – Pore Blockade

GABA_Blockade GABA GABA Neurotransmitter Receptor_Closed GABA-Cl Channel (Closed) GABA->Receptor_Closed Binds Orthosteric Site Receptor_Open GABA-Cl Channel (Open) Cl- Influx Receptor_Closed->Receptor_Open Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibition) Receptor_Open->Hyperpolarization Cl- Current Hyperexcitation Neuronal Hyperexcitation (Convulsions/Death) Receptor_Open->Hyperexcitation Loss of Inhibition Compound 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Blockade Pore Occlusion (Picrotoxin Site) Compound->Blockade Diffuses to TM2 Pore Blockade->Receptor_Open Inhibits Cl- Flux

Caption: Schematic of phenylpyrazole antagonism.[1][2] The compound blocks the open chloride channel, preventing hyperpolarization and leading to uncontrolled neuronal firing.

Comparative Analysis: Scaffold vs. Optimized Drug

To understand the performance of the "5-Chloro" scaffold, it must be benchmarked against the gold standard, Fipronil . The absence of the 2,6-dichloro-4-trifluoromethyl substitution on the N-phenyl ring in the model compound significantly alters its physicochemical properties and binding affinity.

Table 1: Comparative Profile of Phenylpyrazole Antagonists

Feature5-Chloro-1-phenyl-3-(CF3)-pyrazole (Model)Fipronil (Optimized Drug)Implication for Selectivity
5-Position Substituent Chlorine (-Cl)Amino (-NH

)
The amino group in Fipronil forms critical H-bonds within the pore; -Cl is purely hydrophobic, likely reducing potency.
N-Phenyl Substitution Unsubstituted2,6-Dichloro-4-CF

The "Fipronil pattern" is crucial for steric fit and insect selectivity. Unsubstituted phenyls are often "looser" binders, increasing off-target risk.
Primary Target Insect GABA-ClInsect GABA-ClBoth target the same site, but Fipronil has nanomolar affinity (

nM).
Mammalian Selectivity Low to Moderate (Predicted)High (>500-fold)Lacking the specific steric clashes that protect mammalian receptors, the model compound may show higher mammalian toxicity.
Metabolic Stability ModerateComplexFipronil metabolizes to a sulfone (more toxic/persistent). The 5-Cl analog is metabolically simpler but potentially less stable in vivo.

Experimental Protocols for Selectivity Assessment

To rigorously assess the selectivity of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole, a "Self-Validating" screening cascade is required. This moves from high-throughput binding to functional validation.

Phase 1: Radioligand Binding Assay (The "Gold Standard")

Objective: Determine the binding affinity (


) at the picrotoxin site in both insect and mammalian membranes.
  • Reagents:

    • Tracer:

      
      -EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate).[3] This is the standard radioligand for the non-competitive blocker site.
      
    • Source A (Target): Housefly (Musca domestica) head membranes.[4]

    • Source B (Off-Target): Rat brain membranes (cortex).

  • Protocol:

    • Incubate membranes (200

      
      g protein) with 1 nM 
      
      
      
      -EBOB in 50 mM Tris-citrate buffer (pH 7.4).
    • Add test compound (1 nM to 10

      
      M) in DMSO (final concentration <0.1%).
      
    • Incubate for 60 min at 25°C to reach equilibrium.

    • Terminate by rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
  • Selectivity Ratio:

    
    . A ratio >100 is desired for lead candidates.
    
Phase 2: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm that binding translates to functional block of the channel current.

  • System: HEK293 cells stably expressing:

    • Insect: Drosophila RDL subunit (Resistant to Dieldrin).

    • Mammal: Human

      
       GABA
      
      
      
      receptor.
  • Protocol:

    • Voltage Clamp: Hold cells at -60 mV.

    • Agonist Application: Apply GABA (

      
       concentration) for 2 seconds to elicit a stable chloride current.
      
    • Antagonist Co-application: Pre-apply the test compound (5-Chloro-...) for 30 seconds, then co-apply with GABA.

    • Measurement: Record the reduction in peak current amplitude compared to GABA alone.

  • Validation: Comparison of current traces reveals if the block is use-dependent (requires open channel) or resting-state.

Selectivity Profiling Workflow

The following diagram illustrates the decision tree for evaluating the compound.

Figure 2: Selectivity Screening Cascade

Screening_Cascade Compound Test Compound (5-Cl-Phenylpyrazole) Primary_Screen Primary Screen [3H]-EBOB Binding (Insect vs. Rat) Compound->Primary_Screen Decision_1 Selectivity Ratio? Primary_Screen->Decision_1 Fail_Early Discard / Redesign (Ratio < 10) Decision_1->Fail_Early Non-selective Functional_Assay Functional Assay Patch Clamp (IC50 Determination) Decision_1->Functional_Assay Selective (>50x) Off_Target Off-Target Panel Glycine Receptor GluCl Channel Functional_Assay->Off_Target Final_Profile Candidate Profile Potency + Safety Off_Target->Final_Profile

Caption: A tiered screening workflow ensures resources are only invested in compounds that demonstrate a safety margin (selectivity ratio) early in the process.

Conclusion & Expert Insight

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole serves as a vital model for understanding the pharmacophore of channel-blocking insecticides. While it contains the essential "warhead" (the pyrazole core blocking the pore), it lacks the peripheral substitutions (specifically on the N-phenyl ring) that confer the high affinity and extreme species selectivity seen in Fipronil.

Recommendation: For researchers utilizing this compound, expect a lower selectivity ratio compared to commercial standards. It is best used as a "fragment" starting point. To improve its profile, synthetic expansion at the N-phenyl 2/6-positions (for steric fit) and the 5-position (H-bond donors) is recommended.

References

  • Casida, J. E., & Durkin, K. A. (2013).[1] Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects.[1] Annual Review of Entomology.

  • Ratra, G. S., & Casida, J. E. (2001).[5] GABA receptor subunit composition relative to insecticide potency and selectivity.[5] Toxicology Letters.

  • Zhao, C., et al. (2014). Insect γ-Aminobutyric Acid Receptors and Isoxazoline Insecticides: Toxicological Profiles Relative to the Binding Sites of [3H]Fluralaner.[5] Journal of Agricultural and Food Chemistry.

  • Meegalla, S. K., et al. (2003).[4] Synthesis and characterization of a novel and selective insect GABA receptor radioligand. Bioorganic & Medicinal Chemistry Letters.

  • Narahashi, T., et al. (2010). Mechanisms of action of GABA-acting insecticides. Pesticide Biochemistry and Physiology.

Sources

Benchmarking the ADME Properties of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1076197-51-7) Target Audience: Medicinal Chemists, DMPK Scientists, Agrochemical Researchers[1][2][3]

Executive Summary

The compound 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole represents a privileged scaffold in both pharmaceutical (COX-2 inhibitors, anticancer) and agrochemical (GABA-gated chloride channel blockers) discovery.[1][2][3] Its substitution pattern—featuring a lipophilic trifluoromethyl group at C3, a chlorine at C5, and an N-phenyl ring—creates a distinct physicochemical profile characterized by high lipophilicity and metabolic robustness.[4]

This guide benchmarks the ADME (Absorption, Distribution, Metabolism, Excretion) performance of this scaffold against established industry standards: Celecoxib (Pharmaceutical standard) and Fipronil (Agrochemical standard).[4]

Part 1: Physicochemical Profiling & Benchmarking

The first step in benchmarking is establishing the "Rule of 5" compliance and lead-likeness.[2][3][4] The trifluoromethyl group significantly increases lipophilicity (


) and metabolic stability but challenges aqueous solubility.[4]
Table 1: Comparative Physicochemical Landscape

Data represents consensus predictive values and literature-derived ranges for the scaffold class.[1][2][3]

PropertyTarget Scaffold (5-Cl-1-Ph-3-CF3)Celecoxib (Pharma Benchmark)Fipronil (Agro Benchmark)Implication
MW ( g/mol ) 246.62381.37437.15Target is a "Fragment" or "Lead-like"; amenable to optimization.[1][2][3]
cLogP ~3.8 - 4.23.54.0High lipophilicity; risk of non-specific binding and poor solubility.[1][2][3]
TPSA (Ų) ~30.086.060.0Excellent membrane permeability predicted (TPSA < 140).[1][4]
H-Bond Donors 011High passive permeability; no donor penalty.[1][2][3][4]
H-Bond Acceptors 3 (F, N)56Low acceptor count favors BBB penetration.[1][4]
Solubility (pH 7.4) Low (< 10 µM)Low (3-7 µg/mL)Low (2 mg/L)Critical Liability: Formulation strategies (e.g., micronization) required.[1][4]
Part 2: Permeability & Absorption (The Barrier)

The combination of the trifluoromethyl group and the planar aromatic system suggests this compound is a Class II (Low Solubility, High Permeability) molecule in the BCS classification.[4]

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

To validate the permeability benchmark, use the following self-validating protocol.

  • Preparation: Dissolve 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4).

  • Membrane: Use a PVDF filter coated with a 1% lecithin/dodecane mixture to simulate the lipid bilayer.[2][3][4]

  • Incubation: Add compound to the donor well; PBS to the acceptor well. Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Measure concentration in both wells using LC-MS/MS (MRM mode).

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.[1][4]

Benchmark Criteria:

  • High Permeability:

    
     cm/s (Target expected here).
    
  • Low Permeability:

    
     cm/s.[1][2][3][4]
    
Part 3: Metabolic Stability (The Biotransformation)

The trifluoromethyl group (CF3) is a bioisostere that blocks metabolic oxidation at the C3 position, a common soft spot in methyl-pyrazoles.[4] However, the N-phenyl ring remains vulnerable to CYP450-mediated hydroxylation.[1][2][3]

Visualizing the Metabolic Pathway

The diagram below illustrates the benchmarking workflow and the specific metabolic soft spots identified for this scaffold.

ADME_Workflow cluster_0 Phase I: PhysChem Screen cluster_1 Phase II: Metabolic Stability Solubility Thermodynamic Solubility (pH 7.4) Lipophilicity LogD Determination (Shake Flask) Microsomes Liver Microsomes (Human/Rat) Lipophilicity->Microsomes If LogD > 3.0 MetID Metabolite ID (LC-MS/MS) Microsomes->MetID SoftSpot1 Site A: Phenyl Ring (Para-Hydroxylation) MetID->SoftSpot1 Major Metabolite SoftSpot2 Site B: Pyrazole C4 (Stable due to CF3/Cl) MetID->SoftSpot2 Minor/No Reaction Compound 5-Cl-1-Ph-3-CF3 (Scaffold) Compound->Solubility Compound->Lipophilicity

Caption: Benchmarking workflow highlighting the metabolic stability conferred by the CF3 group (Green) vs. the vulnerability of the phenyl ring (Red).

Experimental Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and 

.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2][3][4]

  • Reaction: Pre-incubate microsomes with 1 µM test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.[2][3][4]

Comparative Data Interpretation:

  • Target Scaffold: Expected

    
     min. The CF3 and Cl substituents are electron-withdrawing, deactivating the pyrazole ring against oxidative attack.[2][3][4] The primary clearance route will be para-hydroxylation of the phenyl ring.[1][2][3][4]
    
  • Celecoxib:

    
     hours (Metabolized via methyl hydroxylation, which this scaffold lacks).[1][2][4]
    
  • Reference Standard: Use Diclofenac (High Clearance) and Warfarin (Low Clearance) as controls.[2][4]

Part 4: Toxicity & Safety Benchmarking

A critical aspect of benchmarking pyrazoles is evaluating their potential for hepatotoxicity and specific receptor binding.[2][3][4]

  • GABA-Gated Chloride Channels:

    • Risk:[1][2][4] 1-Phenylpyrazoles with C3-CF3 and C5-Cl (like Fipronil) are potent GABA antagonists.[1][2][3]

    • Assay: Radioligand binding assay using [3H]-EBOB in rat brain membranes.[1][2][3][4]

    • Benchmark: If

      
      , the compound has high insecticidal potential but poses neurotoxicity risks in mammals if BBB permeable.[4]
      
  • Structural Alerts:

    • The 5-Chloro-1-phenyl motif is a structural alert for environmental persistence (if used in agro) but is generally acceptable in pharma if clearance is managed.[1][2][3]

References
  • Alam, M. A. (2023).[2][4][5][6] "Pyrazole: an emerging privileged scaffold in drug discovery."[2][3][4][5][6][7][8][9] Future Medicinal Chemistry, 15(21), 2011–2023.[4][6]

  • Aggarwal, R., et al. (2021).[4][10] "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Antibiotics, 10(8), 1025.[4]

  • PubChem Compound Summary. (2025). "5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1076197-51-7)."[1][2][3][11] National Center for Biotechnology Information.[2][3][4] [1][4]

  • TCI Chemicals. (2025).[2][3][4] "Product Specification: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde." TCI Global.[2][3][4]

  • Sunitha, T., et al. (2024).[4][8] "Pyrazole Scaffolds: A promising frontier in drug discovery."[2][3][4][6][8][9] Biochem. Cell.[2][3][4] Arch., 24(1), 625.[4][8]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole Chemical Class: Halogenated Phenylpyrazole Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Environmental Toxin.[1]

This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.[1] As a halogenated heterocycle containing a trifluoromethyl (


) group, this compound exhibits distinct lipophilic properties, increasing its potential for dermal absorption compared to non-halogenated analogs.[1]

Critical Directive: Treat this compound as a high-affinity skin permeator .[1] Standard laboratory nitrile gloves provide splash protection only; they do not offer indefinite barrier protection against concentrated solutions of this compound in organic solvents.[1]

Risk Assessment & Technical Rationale

To ensure scientific integrity, we must understand the causality behind the safety recommendations.[1]

The Lipophilicity Factor

The presence of the


 group and the Chlorophenyl moiety significantly increases the octanol-water partition coefficient (

).[1]
  • Mechanism: Lipophilic compounds dissolve readily in the lipid bilayer of the stratum corneum (outer skin layer).[1]

  • Implication: Once dissolved in a carrier solvent (e.g., Dichloromethane, Ethyl Acetate), the permeation rate of this compound through standard disposable nitrile gloves (0.10 mm) accelerates.[1]

  • Counter-Measure: Double-gloving or the use of high-durability nitrile (≥0.20 mm) is required for all solution-phase handling.[1]

Inhalation Risks (Solid State)

As a crystalline solid, the primary risk is the inhalation of fine particulates during weighing.[1] The


 group contributes to the compound's stability but releases toxic fluoride species (HF, COF2) upon thermal decomposition.[1]
  • Engineering Control: All weighing must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

PPE Specifications Matrix

The following table supersedes generic "wear gloves" advice. Adherence to these specific material standards is mandatory.

Protection ZoneEquipment TypeMaterial SpecificationOperational StandardRationale
Dermal (Hands) Primary Glove Nitrile Rubber (0.11 mm min)Double Gloving Required. Change outer glove every 30 mins or immediately upon splash.[1]Provides tactile sensitivity while acting as a sacrificial layer.[1]
Secondary Glove Nitrile/Neoprene (0.20 mm min)Under-glove.[1] Must be chemically resistant to the solvent in use (e.g., DCM, THF).[1]Prevents breakthrough if outer glove fails.[1]
Ocular Eye Protection Chemical Goggles (Indirect Vent)ANSI Z87.1+ (Impact & Splash).[1] NO Safety Glasses for stock solution prep.[1]H319 Hazard: Fine powders and splashes can bypass standard safety glasses.[1]
Respiratory Primary Engineering Control (Fume Hood)Face velocity: 80–100 fpm.[1] Sash height < 18 inches.[1][2]Primary containment is superior to wearable PPE.[1]
Secondary N95 or P100 RespiratorNIOSH-approved.[1] Required only if weighing outside a hood (NOT recommended).[1]Protection against particulate inhalation.[1]
Body Lab Coat Poly-cotton or NomexSnap closures (quick release).[1] Long sleeves.Prevents skin contact and contamination of street clothes.[1][3]

Operational Workflows (Visualization)

The following diagrams illustrate the decision logic for PPE selection and the safe handling workflow.

PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Handling 5-Cl-1-Ph-3-CF3-Pyrazole State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Weighing Weighing / Transfer Solid->Weighing Synthesis Reaction / Extraction Solution->Synthesis Req_Solid REQ: Fume Hood + N95 (Backup) Gloves: Single Nitrile (0.11mm) Eyes: Safety Glasses w/ Shields Weighing->Req_Solid Solvent_Check Solvent Type? Synthesis->Solvent_Check Chlorinated Chlorinated (DCM, Chloroform) Solvent_Check->Chlorinated NonChlor Non-Chlor (EtOAc, MeOH) Solvent_Check->NonChlor Req_DCM REQ: Fume Hood Gloves: Silver Shield or Double Nitrile (Change 15m) Eyes: Chemical Goggles Chlorinated->Req_DCM Req_Std REQ: Fume Hood Gloves: Double Nitrile (Change 30m) Eyes: Chemical Goggles NonChlor->Req_Std

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the escalated requirements for chlorinated solvents due to rapid permeation.[1]

Safe Handling Protocol

Handling_Protocol Prep 1. Prep: Check Hood Airflow & Don PPE Weigh 2. Weighing: Use Anti-Static Gun (Minimize Dust) Prep->Weigh Dissolve 3. Solubilization: Add Solvent Slowly (Splash Risk) Weigh->Dissolve React 4. Reaction: Closed Vessel Reflux/Stir Dissolve->React Waste 5. Disposal: Segregate into Halogenated Waste React->Waste

Figure 2: Linear workflow for safe handling from preparation to disposal.

Detailed Operational Protocols

Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of balance area.[1]

  • Engineering Setup: Verify Fume Hood flow is >80 fpm. Place an analytical balance inside the hood if possible. If not, use a powder containment enclosure.[1]

  • Static Control: Pyrazoles can be static-prone.[1] Use an ionizing gun or anti-static brush to prevent powder scattering ("jumping") during spatula transfer.[1]

  • Transfer: Use a disposable weighing boat. Do not return excess chemical to the stock container to prevent cross-contamination.[1]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) after weighing.[1] Dispose of the wipe as hazardous solid waste.[1]

Solution Preparation

Objective: Prevent dermal exposure via solvent vectors.[1]

  • Glove Protocol: Don a pair of 4-mil (0.10mm) nitrile gloves.[1] Inspect for tears. Don a second pair of nitrile gloves over the first.[1]

  • Solvent Addition: Add solvent (e.g., Dichloromethane) slowly down the side of the vessel to minimize aerosolization.[1]

  • Splash Management: If a splash occurs on the outer glove:

    • Stop immediately.[1][4][5]

    • Remove the outer glove inside the hood.[1]

    • Inspect the inner glove.[1] If dry, don a new outer glove.[1] If wet, remove all gloves, wash hands, and re-glove.[1]

Emergency Response & Disposal

Exposure Response
  • Ocular: Rinse immediately at an eyewash station for 15 minutes .[1][6] Hold eyelids open. The lipophilic nature requires thorough irrigation to flush residues.[1]

  • Dermal: Wash with copious soap and water.[1][3][7] Do not use organic solvents (ethanol/acetone) to clean skin, as this will drive the chemical deeper into the dermis.[1]

  • Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation (coughing, tightness) persists.

Disposal Streams

This compound contains both Chlorine and Fluorine.[1] It must not be disposed of in general organic waste if the facility separates halogenated waste.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste .[1]

  • Liquid Waste:

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .[1]

    • If dissolved in Acetone/Methanol: Still recommend Halogenated Organic Waste due to the high halogen content of the solute itself.[1]

    • NEVER pour down the drain.[1] This compound is toxic to aquatic life (H410).[1]

References

  • PubChem. (2023).[1] 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Structural Analog Hazard Data). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1][Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.